3,4-Dichloro-2(5H)-furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2/c5-2-1-8-4(7)3(2)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWRZZDLLPNFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211730 | |
| Record name | 3,4-Dichloro-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62674-12-8 | |
| Record name | 3,4-Dichloro-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062674128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62674-12-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,4-Dichloro-2(5H)-furanone CAS number and properties
An In-Depth Technical Guide to Mucochloric Acid: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 3,4-dichloro-5-hydroxy-2(5H)-furanone, a highly versatile and reactive compound commonly known as mucochloric acid (MCA). While often referred to by the shorthand "3,4-dichloro-2(5H)-furanone," the vast majority of scientific literature, research, and applications focus on the 5-hydroxy derivative. This document will primarily detail the properties and chemistry of mucochloric acid, acknowledging its less-studied counterpart, to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.
Compound Identification and Core Properties
A critical first step in any research endeavor is the unambiguous identification of the chemical entity. Mucochloric acid's structure, featuring a lactone ring, two vinyl chlorides, and a hemiacetal hydroxyl group, makes it a potent and multifunctional synthetic building block. Below is a comparative summary of its properties against its non-hydroxylated analog.
| Property | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | This compound |
| CAS Number | 87-56-9, 766-40-5[1][2] | 62674-12-8[3] |
| Molecular Formula | C₄H₂Cl₂O₃[2] | C₄H₂Cl₂O₂[3] |
| Molecular Weight | 168.96 g/mol [2][4] | 152.96 g/mol [3] |
| Appearance | White to light yellow powder or crystals | Not specified |
| Melting Point | 124.0 to 128.0 °C[1] | Not specified |
| Solubility | Soluble in hot water[1] | Not specified |
| Synonyms | Mucochloric Acid (MCA), Mucochloric Acid Lactone | - |
Synthesis of Mucochloric Acid
The accessibility of mucochloric acid is key to its widespread use. A prevalent and effective method for its synthesis involves the oxidation of furfural. This process is typically achieved using reagents like manganese dioxide in the presence of hydrochloric acid, affording MCA in good yields.[5] Alternative strategies, such as the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid, have also been reported, though yields may be lower.[5]
The Landscape of Chemical Reactivity
The synthetic utility of mucochloric acid stems from its multiple reactive centers. The interplay between the electron-withdrawing chlorine atoms, the conjugated carbonyl system, and the labile hydroxyl group allows for a diverse range of chemical transformations.[5][6][7]
The primary sites of reactivity on the mucochloric acid molecule are the C5 hydroxyl group and the C4 chlorine atom, which is susceptible to nucleophilic substitution. The choice of nucleophile and reaction conditions dictates the regioselectivity of the reaction.
Caption: Key reactive sites and transformation pathways of Mucochloric Acid (MCA).
Reactions at the 5-Hydroxyl Group
The hydroxyl group at the C5 position behaves like a typical alcohol, readily undergoing:
-
Esterification and Acylation: MCA reacts with acyl chlorides or anhydrides in the presence of a base.[5][7] Alkyl chloroformates are also effective, forming carbonate intermediates that are themselves excellent leaving groups for subsequent substitutions.[6][8]
-
Halogenation: The hydroxyl group can be replaced by a halogen. For instance, treatment with thionyl chloride and a zinc chloride catalyst yields 3,4,5-trichloro-2(5H)-furanone.[5]
Nucleophilic Substitution
The vinyl chloride at the C4 position is particularly susceptible to nucleophilic attack, especially under basic conditions.
-
N-Nucleophiles: Amines readily displace the C4-chloro group. This reaction is fundamental for creating libraries of 5-amino derivatives for biological screening.[6]
-
S-Nucleophiles: Mercaptans and thiols, such as 2-mercaptoethanol or glutathione, react with MCA.[5][7] The regioselectivity (substitution at C3, C4, or C5) can be controlled by the reaction conditions. For example, acidic conditions can favor substitution at C5, while basic conditions favor C4.[5][7]
-
O-Nucleophiles: Phenols and other alcohols can act as nucleophiles, typically substituting at the C5 position after activation of the hydroxyl group.[5][7]
Ring Transformations
The furanone core can be converted into other heterocyclic systems. A notable example is the reaction with hydrazine derivatives, which, at elevated temperatures in acidic solutions, transforms the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone structure.[7]
Reduction
The carbonyl group of the furanone ring can be reduced using agents like sodium triacetoxyborohydride to form γ-lactones, which are valuable intermediates in pharmaceutical synthesis.[5]
Applications in Drug Discovery and Organic Synthesis
The rich chemistry of mucochloric acid makes it a valuable scaffold in medicinal chemistry and a versatile building block for complex molecule synthesis.
-
Pharmacophore: The 2(5H)-furanone ring is a structural motif found in numerous natural products with diverse biological activities.[5][6][7] Derivatives of MCA are explored for their potential as therapeutic agents.
-
Anticancer and Cytotoxic Activity: Various derivatives have demonstrated significant cytotoxicity against cancer cell lines. For example, 5-butoxy-3,4-dichloro-2(5H)-furanone is cytotoxic to murine colon cancer cells.[6] Further modifications, such as the introduction of an oxirane ring, have produced derivatives with nanomolar cytotoxicity.[6][9]
-
Antimicrobial and Biofilm Inhibition: MCA derivatives have been shown to inhibit the growth of bacteria like Salmonella typhimurium and prevent biofilm formation by Bacillus subtilis.[5][7][10]
Experimental Protocol: Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanone
This protocol is an example of a common two-step transformation involving activation of the C5-hydroxyl group followed by nucleophilic substitution by an amino alcohol.
Step 1: Activation of Mucochloric Acid
-
Dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base, such as diisopropylethylamine (Hünig's base) (1.1 equiv.).
-
Cool the mixture in an ice bath and add methyl chloroformate (1.1 equiv.) dropwise.
-
Allow the reaction to stir at room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, can be used directly or purified.
Step 2: Nucleophilic Substitution
-
To the solution containing the activated intermediate, add the desired amino alcohol (e.g., 2-aminoethanol) (1.2 equiv.).
-
Stir the reaction mixture at room temperature for several hours to overnight.[6] Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent, to yield the desired 5-(ω-hydroxyalkylamino) derivative.[6]
Safety and Handling
Mucochloric acid and its derivatives must be handled with appropriate safety precautions. It is classified as toxic and corrosive.
-
Pictograms:
-
GHS06 (Skull and Crossbones)
-
GHS05 (Corrosion)
-
GHS08 (Health Hazard)
-
-
Hazard Statements:
-
Precautionary Measures:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
Always handle this compound in a well-ventilated fume hood and use all prescribed personal protective equipment (PPE).[12]
-
References
- 1. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS#:87-56-9 | Chemsrc [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Comprehensive Technical Guide to the Selective Synthesis of 3,4-Dichloro-2(5H)-furanone from Mucochloric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized and versatile synthon in organic chemistry.[1][2][3] Its unique structure, featuring a lactone ring, two vinyl chloride atoms, and a reactive hemiacetal group, makes it a valuable precursor for a wide range of biologically active molecules, including potential anticancer and antimicrobial agents.[4][5] This guide provides an in-depth technical overview of the selective synthesis of 3,4-dichloro-2(5H)-furanone, a dehydroxylated derivative of MCA. The core of this transformation lies in the selective reduction of the C-5 hydroxyl group while preserving the integrity of the α,β-unsaturated lactone system and the carbon-chlorine bonds. We will explore the mechanistic underpinnings of this synthetic challenge, present a detailed, field-proven experimental protocol, and offer expert insights into process optimization and troubleshooting.
The Substrate: Understanding Mucochloric Acid
Mucochloric acid (MCA) is not merely a starting material but a complex chemical entity whose reactivity is governed by its structural features.[1][3] It is a highly functionalized molecule with a hydroxyl group, two chlorine atoms, and a lactone structure.[1][3]
Structural Tautomerism: The Key to Reactivity
A critical aspect of MCA's chemistry is its existence in equilibrium between a cyclic hemiacetal form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde form (2,3-dichloro-4-oxobut-2-enoic acid).[6] This tautomerism is central to its synthetic utility, as the reactivity of the C-5 position can be understood as either the reaction of an alcohol or an aldehyde. For the purpose of synthesizing this compound, the target transformation is the reduction of this aldehyde functionality to a methylene group, which then exists as the C-5 position of the furanone ring.
A Versatile Synthetic Building Block
The presence of multiple reactive sites makes MCA a powerful tool for chemical synthesis.[1][4] The 5-hydroxyl group can undergo typical alcohol reactions like esterification and etherification.[1][4][5] Furthermore, the two chlorine atoms exhibit different reactivities, allowing for selective nucleophilic substitution reactions to introduce diverse functionalities.[1][3] This versatility has established MCA and its derivatives as important pharmacophores in drug discovery.[4][5]
The Synthetic Challenge: Selective Reduction at C-5
The primary challenge in converting mucochloric acid to this compound is one of chemoselectivity. The goal is to reduce the aldehyde/hemiacetal at C-5 to a methylene group without affecting other reducible functional groups within the molecule.
Potential Side Reactions Include:
-
1,4-Conjugate Addition: The α,β-unsaturated system of the furanone ring is susceptible to reduction by powerful hydride reagents, which would saturate the double bond.
-
Lactone Ring Opening: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) are known to reduce lactones to diols, destroying the core scaffold.[7][8]
-
Dehalogenation: The vinyl chloride bonds could potentially be reduced under certain catalytic hydrogenation conditions.
Therefore, a successful synthesis hinges on employing a reducing agent mild enough to ignore the lactone and vinyl halides but potent enough to reduce the C-5 aldehyde/hemiacetal. Ionic hydrogenation, using a combination of a hydride donor (like a silane) and a strong acid, is an exemplary method for such a selective transformation.
Mechanistic Pathway: Ionic Hydrogenation
Ionic hydrogenation provides an elegant solution to this selective reduction challenge. The mechanism avoids the generation of free radicals or highly reactive metal hydrides.
-
Protonation: A strong acid, such as Trifluoroacetic Acid (TFA), protonates the hydroxyl group of the hemiacetal tautomer, making it a good leaving group (water).
-
Carbocation Formation: The departure of water generates a stabilized oxocarbenium ion at the C-5 position.
-
Hydride Transfer: A mild hydride donor, typically Triethylsilane (Et₃SiH), delivers a hydride ion (H⁻) to the electrophilic C-5 carbon of the carbocation.
-
Product Formation: This hydride transfer quenches the carbocation, yielding the desired this compound product and a silyl trifluoroacetate byproduct.
This pathway is highly selective for carbocations and does not typically affect less reactive functional groups like the lactone or vinyl chlorides present in the substrate.
Visualization of the Synthetic Pathway
Caption: Reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a robust method for the selective reduction of mucochloric acid using ionic hydrogenation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
Mucochloric Acid (MCA)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes for elution
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add mucochloric acid (1.0 equivalent).
-
Dissolve the MCA in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
While stirring at 0 °C, add triethylsilane (2.0-3.0 equivalents) to the solution dropwise. Causality Note: An excess of the silane is used to ensure complete reaction and to act as a solvent for byproducts.
-
Following the silane addition, add trifluoroacetic acid (5.0-10.0 equivalents) dropwise over 10-15 minutes. The addition is exothermic and should be done slowly to maintain the temperature at 0 °C. Causality Note: A large excess of strong acid is required to drive the formation of the key oxocarbenium ion intermediate.
-
-
Reaction Progression:
-
After the addition of TFA is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
-
Workup and Quenching:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: This will cause vigorous gas evolution (CO₂) as the excess TFA is neutralized. Perform this step slowly.
-
Continue adding the NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.
-
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Table 1: Key Reaction and Product Parameters
| Parameter | Value / Observation | Justification / Comment |
| Starting Material | Mucochloric Acid | A versatile, commercially available building block.[2][3] |
| Reducing System | Triethylsilane / Trifluoroacetic Acid | Provides high chemoselectivity for the C-5 position. |
| Solvent | Dichloromethane (anhydrous) | Inert solvent that provides good solubility for reagents. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2-4 hours | Monitored by TLC for completion. |
| Expected Yield | 70-85% | Dependent on purification efficiency. |
| Appearance | Colorless to pale yellow solid/oil | Expected physical state of the purified product. |
| ¹H NMR (CDCl₃) | δ ~4.8-5.0 ppm (s, 2H, C5-H₂) | Key signal confirming the reduction to a methylene group. |
| ¹³C NMR (CDCl₃) | δ ~70-75 ppm (C-5), ~165 ppm (C-2) | Confirms the presence of the C-5 methylene and lactone carbonyl. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of both triethylsilane and TFA can be added at 0 °C. Ensure all reagents and solvents are anhydrous, as water can quench the reaction.
-
Low Yield: Low yields are often due to inefficient extraction or purification. Ensure the aqueous layer is thoroughly extracted during workup. Careful column chromatography is crucial to separate the product from silane byproducts.
-
Product Instability: While generally stable, prolonged exposure to strong bases should be avoided, as it can potentially lead to decomposition or ring-opening of the lactone. Store the purified product under an inert atmosphere at low temperatures.
Conclusion
The synthesis of this compound from mucochloric acid is a prime example of a targeted, chemoselective reduction. By understanding the unique tautomeric nature of mucochloric acid and applying the principles of ionic hydrogenation, it is possible to selectively reduce the C-5 hemiacetal while preserving the molecule's other synthetically valuable functional groups. The protocol and insights provided in this guide offer a reliable and reproducible pathway for researchers to access this important furanone derivative, paving the way for further exploration in medicinal chemistry and materials science.
References
- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mucobromic acid - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. acs.org [acs.org]
The Spectroscopic Signature of 3,4-Dichloro-2(5H)-furanone: A Technical Guide for Researchers
Introduction: Unveiling a Reactive Pharmacophore
3,4-Dichloro-2(5H)-furanone, often referred to as mucochloric acid (MCA) in its cyclic lactone form, is a highly functionalized and reactive molecule of significant interest in medicinal chemistry and drug development.[1][2] Its furanone core is a key pharmacophore found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of two chlorine atoms, a lactone ring, and a reactive double bond makes it a versatile synthetic intermediate for the generation of diverse chemical libraries.[1][3]
A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this important compound, grounded in established scientific principles and experimental best practices.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple, characterized by a single proton resonance.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2 - 6.5 | Singlet | 1H | H-5 |
Note: The exact chemical shift can vary slightly depending on the solvent and concentration.
Data Interpretation:
The single proton (H-5) is attached to a carbon adjacent to an oxygen atom within the lactone ring and is also influenced by the nearby chlorine atoms. This deshielding environment results in a downfield chemical shift. The lack of adjacent protons results in a singlet multiplicity. The integration value of 1H confirms the presence of a single proton.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C-2 (Carbonyl) |
| ~135 - 140 | C-4 |
| ~125 - 130 | C-3 |
| ~95 - 100 | C-5 |
Note: These are approximate chemical shift ranges. Precise values can be found in dedicated spectral databases or primary literature.
Data Interpretation:
-
C-2 (Carbonyl): The carbonyl carbon of the lactone experiences the most significant deshielding and thus appears at the lowest field (~165-170 ppm).
-
C-3 and C-4 (Olefinic Carbons): The two sp² hybridized carbons of the double bond are substituted with chlorine atoms, leading to their downfield shifts. The carbon bearing two chlorines (C-4) is typically further downfield than C-3.
-
C-5: This sp³ hybridized carbon is bonded to an oxygen atom, resulting in a chemical shift in the range of ~95-100 ppm.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1780 - 1820 | Strong, Sharp | C=O Stretch (Lactone) |
| ~1640 - 1680 | Medium | C=C Stretch (Alkene) |
| ~1200 - 1300 | Strong | C-O Stretch (Ester) |
| ~700 - 800 | Strong | C-Cl Stretch |
Data Interpretation:
The IR spectrum of this compound is dominated by a very strong and sharp absorption band in the region of 1780-1820 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactone ring. The strained ring system shifts this absorption to a higher frequency compared to acyclic esters. The carbon-carbon double bond (C=C) stretch appears as a medium intensity band around 1640-1680 cm⁻¹. The strong absorption in the 1200-1300 cm⁻¹ region is attributed to the C-O stretching vibration of the ester group. Finally, the presence of carbon-chlorine bonds is confirmed by strong absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The NIST WebBook provides a mass spectrum for mucochloric acid, which corresponds to the open-chain aldehyde form in the gas phase under electron ionization.[4]
Table 4: Major Fragments in the Mass Spectrum of Mucochloric Acid
| m/z | Proposed Fragment |
| 168/170/172 | [M]⁺ (Molecular Ion) |
| 133/135 | [M - Cl]⁺ |
| 105/107 | [M - Cl - CO]⁺ |
| 77 | [C₃HO₂]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.
Data Interpretation:
The mass spectrum shows a molecular ion peak cluster at m/z 168, 170, and 172, consistent with the molecular formula C₄H₂Cl₂O₃ and the isotopic abundance of chlorine. Common fragmentation pathways include the loss of a chlorine atom to give a peak at m/z 133/135, followed by the loss of carbon monoxide to yield a fragment at m/z 105/107.
IV. Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
Instrumental Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time (aq): 3-4 seconds
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2-5 seconds
-
Caption: NMR Spectroscopy Workflow for this compound.
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Instrumental Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the KBr pellet press should be acquired prior to sample analysis.
Caption: IR Spectroscopy Workflow (KBr Pellet Method).
Mass Spectrometry
Methodology (Electron Ionization - Mass Spectrometry):
-
Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The molecules are ionized in the gas phase by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Caption: Mass Spectrometry Workflow (Electron Ionization).
V. Conclusion: An Integrated Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic characterization of this compound. Each technique offers complementary information, allowing for the confident identification and structural verification of this valuable synthetic building block. This guide serves as a foundational resource for researchers working with this compound, enabling them to interpret their own analytical data with a high degree of confidence and scientific rigor.
References
Reactivity and stability of the 2(5H)-furanone ring system
An In-depth Technical Guide to the Reactivity and Stability of the 2(5H)-Furanone Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2(5H)-furanone, also known as a butenolide or γ-crotonolactone, is a five-membered heterocyclic lactone that serves as a fundamental structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its prevalence in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, has established it as a significant pharmacophore.[2][3] The synthetic versatility and biological relevance of the 2(5H)-furanone ring are directly attributable to the unique electronic properties conferred by its α,β-unsaturated lactone system. This guide provides a detailed exploration of the core reactivity and stability of this heterocyclic system. We will dissect its key chemical transformations, including nucleophilic additions and pericyclic reactions, analyze the factors governing its stability, and present experimental protocols to provide a comprehensive resource for professionals in organic synthesis and drug development.
Introduction: The 2(5H)-Furanone Core
The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[4] It is the core component of numerous biologically active compounds, from simple derivatives like the anti-inflammatory vulpinic acid to complex structures like the tetrocarcin family of antitumor agents.[4] The ring's reactivity is dominated by the interplay between the electrophilic carbonyl group and the conjugated carbon-carbon double bond, which makes it susceptible to a variety of chemical transformations.[1] This inherent reactivity is a double-edged sword; it provides a versatile handle for synthetic modification but also introduces potential stability liabilities that must be managed during drug design and development. Understanding the balance between its reactivity and stability is therefore crucial for harnessing its full potential.
Synthesis of the 2(5H)-Furanone Core
While a comprehensive review of all synthetic methodologies is beyond the scope of this guide, a brief overview of common approaches provides context for the starting materials used in reactivity studies. Common strategies include:
-
Oxidation of Furfural: A prevalent method involves the oxidation of readily available furfural, often using hydrogen peroxide or via photo-oxidation, to produce 5-hydroxy-2(5H)-furanone, a key intermediate.[5][6][7]
-
Ring-Expansion and Rearrangement: Methodologies utilizing the ring expansion of 4-hydroxy-2-cyclobutenones or the phosphine-catalyzed ring-opening and intramolecular cyclization of hydroxymethylcyclopropenones offer access to highly substituted butenolides.[8][9][10]
-
Intramolecular Cyclization: Palladium-catalyzed C-H activation reactions can convert aliphatic acids into butenolides in a single step, representing a modern and efficient approach.[11] Another classic method involves the lactonization of γ-keto acids.[12]
Reactivity of the 2(5H)-Furanone Ring System
The chemical behavior of the 2(5H)-furanone ring is dictated by its α,β-unsaturated lactone functionality. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating distinct electrophilic centers that are targets for nucleophilic attack.
Caption: General reactivity map of the 2(5H)-furanone ring.
Nucleophilic Addition Reactions
The polarized nature of the carbonyl group renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[13] This is the most fundamental reaction class for this system.
-
1,4-Conjugate (Michael) Addition: The C4 position is electron-deficient due to conjugation with the carbonyl group, making it a soft electrophilic site. It readily undergoes Michael addition with a wide range of soft nucleophiles, such as thiols, amines, and enolates.[14][15] This reaction is a powerful tool for introducing substituents at the β-position of the lactone ring.
-
1,2-Direct Addition: Strong, hard nucleophiles, such as organolithium reagents or Grignard reagents, can attack the carbonyl carbon (C2) directly. This reaction changes the hybridization of the carbon from sp² to sp³ and is often irreversible.[16]
-
Vinylogous Reactivity: The acidity of the γ-protons (at C5) can be exploited. Deprotonation can generate a dienolate, which can then react with electrophiles at the α-position (C3), demonstrating vinylogous reactivity. This approach is particularly useful in catalytic asymmetric reactions.[17][18]
Pericyclic Reactions: Cycloadditions
The conjugated π-system of 2(5H)-furanone makes it an excellent participant in pericyclic reactions, which are critical for building complex polycyclic frameworks.[1]
-
[2+2] Photocycloaddition: This is one of the most extensively studied reactions of 2(5H)-furanones.[4] Upon photochemical irradiation, the furanone can be excited to a triplet state, which then reacts with alkenes or alkynes to form cyclobutane or cyclobutene rings, respectively.[19][20] The reaction proceeds through a triplet 1,4-biradical intermediate.[21] This methodology has been widely applied in the synthesis of natural products and complex molecular architectures.[20]
Caption: Simplified workflow of a [2+2] photocycloaddition reaction.
-
Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient double bond of the 2(5H)-furanone allows it to act as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful route to construct six-membered rings fused to the lactone core.
Reactions at the C5 Position
The C5 position offers another site for synthetic modification, particularly in derivatives bearing a suitable leaving group.
-
Nucleophilic Substitution: Halogens or other leaving groups at the C5 position are readily displaced by nucleophiles. For instance, 5-chloro-2(5H)-furanones react with alkoxides to yield 5-alkoxyfuranones.[8]
-
Reductive Amination: 3,4-Dihalo-5-hydroxy-2(5H)-furanones can react with amino acids under reductive conditions. The proposed mechanism involves the furanone ring reacting via its acyclic tautomer to form an imine, which is subsequently reduced and cyclizes to form a lactam.[22][23]
Stability of the 2(5H)-Furanone Ring System
The stability of the 2(5H)-furanone ring is a critical consideration in both synthesis and biological applications.
-
Chemical Stability: The lactone is susceptible to hydrolysis, particularly under basic conditions (pH > 9), which can lead to ring-opening to form the corresponding γ-hydroxy carboxylate salt.[7] It can also exist in equilibrium with its ring-chain tautomer, an aldehyde-acid, especially in derivatives like 5-hydroxy-2(5H)-furanone.[7] The 2(5H)-isomer is generally more thermodynamically stable than the 2(3H)-isomer, and isomerization can be catalyzed by base.[1][6]
-
Thermal Stability: Theoretical studies have shown that the thermal decomposition of furanones can proceed through a multi-step mechanism involving ring-opening to a ketene intermediate rather than direct fragmentation.[1][24] The 2(5H)-isomer is generally more stable to heat than its 2(3H) counterpart.[1]
-
Photochemical Stability: The ring is inherently unstable to UV light, as it readily absorbs light at wavelengths >290 nm.[25] This photochemical reactivity, while synthetically useful for [2+2] cycloadditions, represents a degradation pathway if not controlled. This light sensitivity is a key factor to consider for the storage and handling of furanone-containing compounds.
Data and Protocols for the Synthetic Chemist
Data Presentation: Synthesis of 5-Halo-2(5H)-Furanones
The synthesis of 5-halo-2(5H)-furanones from 4-hydroxycyclobutenones demonstrates the influence of the halogenating agent on reaction outcomes. These halogenated derivatives are valuable intermediates for further substitutions.[8]
| Entry | Substrate | Halogenating Agent | Temperature | Product Ratio (Furanone:Oxidation) |
| 1 | 4-hydroxycyclobutenone | Bromine (Br₂) | Reflux | Small amount of furanone |
| 2 | 4-hydroxycyclobutenone | NBS | Reflux | 1 : 1 |
| 3 | 4-hydroxycyclobutenone | t-BuOCl | Room Temp | 77 : 23 |
| 4 | 4-hydroxycyclobutenone | t-BuOCl | Reflux | 84 : 16 |
| Data synthesized from De Kimpe et al.[8] |
Experimental Protocol: Synthesis of 5-Chloro-4-methoxy-3-phenyl-2(5H)-furanone
This protocol describes the oxidative ring expansion of a 4-hydroxycyclobutenone using t-butyl hypochlorite.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-hydroxy-3-methoxy-2-phenyl-2-cyclobutenone (1.0 g, 4.9 mmol) in dichloromethane (20 mL), add t-butyl hypochlorite (0.64 g, 5.9 mmol, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 15 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5-chloro-4-methoxy-3-phenyl-2(5H)-furanone as a solid.
Experimental Protocol: General Procedure for Photocycloaddition to Acetylene
This protocol provides a general method for the photochemical [2+2] cycloaddition between a chiral 2(5H)-furanone and acetylene gas.[20]
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the desired 2(5H)-furanone substrate (e.g., 1.0 mmol) in a suitable solvent (e.g., acetone or methanol, 50 mL) in a photochemical reactor vessel equipped with a gas inlet and a cooling jacket.
-
Purging and Cooling: Cool the solution to -20 °C using an external cooling bath (e.g., dry ice/CCl₄). Bubble acetylene gas (acetone-free) through the solution for 15 minutes to ensure saturation.
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 125-W) fitted with a Vycor or Pyrex filter. Maintain the internal temperature at -15 °C by circulating cooled methanol through the immersion well jacket.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.
-
Work-up and Purification: Once the starting material is consumed, stop the irradiation and purge the solution with nitrogen gas to remove excess acetylene. Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to isolate the cyclobutene adduct.
Conclusion
The 2(5H)-furanone ring system is a cornerstone of modern organic and medicinal chemistry. Its rich reactivity, centered on the α,β-unsaturated lactone motif, provides chemists with a versatile platform for constructing complex molecules and novel therapeutic agents. Key transformations include Michael additions, direct carbonyl additions, and powerful pericyclic reactions like the [2+2] photocycloaddition. However, this same reactivity profile gives rise to inherent stability challenges, such as susceptibility to hydrolysis and photochemical degradation. A thorough understanding of these competing factors is paramount for any researcher aiming to synthesize, modify, or deploy 2(5H)-furanone-containing molecules in a drug development context. By leveraging its synthetic utility while mitigating its stability liabilities, the full potential of this remarkable heterocyclic core can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmdguru.com [pharmdguru.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lib.ysu.am [lib.ysu.am]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [2 + 2] Photocycloaddition of 2(5H)-furanone to unsaturated compounds. insights from first principles calculations and transient-absorption measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Synthetic Utility and Purity Imperative of a Reactive Furanone
An In-Depth Technical Guide to the Commercial Supply and Purity of 3,4-Dichloro-2(5H)-furanone
This compound (CAS No. 62674-12-8) is a halogenated heterocyclic compound belonging to the furanone family.[1] These structures are significant pharmacophores found in a variety of natural products and are recognized for their broad biological activities.[2][3] Specifically, the highly functionalized and reactive nature of this compound, with its two labile chlorine atoms and a conjugated lactone system, makes it a versatile building block in synthetic organic chemistry.[2][3] It serves as a precursor for more complex molecules, including pharmaceuticals and agrochemicals, where its furanone ring can be strategically modified or transformed.[3]
For researchers in drug development and synthetic chemistry, the purity of this reagent is not a trivial specification—it is a critical parameter that dictates reaction outcomes, yield, and the impurity profile of the final product. The presence of synthetic precursors, such as 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid lactone), or by-products from chlorination can lead to unintended side reactions, complicating purification and compromising the integrity of experimental data. This guide provides a comprehensive overview of the commercial landscape for this compound, typical purity levels, and a detailed protocol for in-house purity verification, enabling scientists to make informed procurement decisions and ensure the quality of their research.
Commercial Suppliers and Purity Landscape
The commercial availability of this compound can be nuanced. A significant portion of the market is dominated by its hydroxylated precursor, 3,4-Dichloro-5-hydroxy-2(5H)-furanone (CAS No. 766-40-5).[4][5][6] It is crucial for researchers to distinguish between these two compounds by their CAS numbers. The non-hydroxylated target compound is available from a more select group of fine chemical suppliers, typically with a minimum purity of 97%.
| Supplier | Compound Name | CAS Number | Stated Purity | Analysis Method (Typical) |
| Fine-Chemicals.com | 3, 4-Dichloro-2(5H)-furanone | 62674-12-8 | min 97% | Not Specified |
| ChemScene | 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | ≥97% | Not Specified |
| TCI Chemicals | 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | >95.0% | Gas Chromatography (GC) |
| Klivon | 3,4-Dichloro-5-hydroxy-2(5H)-one | 766-40-5 | Not Specified (High Purity Reference Standard) | ¹H-NMR, Mass Spectrometry |
| LGC Standards | 3,4-Dichloro-5-hydroxy-2(5H)-one | 766-40-5 | Not Specified (Reference Standard) | Comprehensive Certificate of Analysis |
Note: This table is illustrative and researchers should always verify current specifications directly with the supplier.
Common Impurities and Their Origin
Understanding the synthetic routes to this compound provides insight into potential impurities. Syntheses often involve the manipulation of mucochloric acid or its derivatives.[2][3] Consequently, the most probable impurities include:
-
Starting Materials: Residual 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid lactone) is a common process-related impurity.
-
Over- or Under-chlorinated Species: The chlorination steps in the synthesis can sometimes result in furanones with an incorrect degree of halogenation.
-
Solvent Residues: Residual solvents used during synthesis and purification (e.g., methylene chloride, ethyl acetate) may be present.
-
Degradation Products: The furanone ring can be susceptible to ring-opening under certain conditions, leading to various acidic or rearranged by-products.
Workflow for Supplier Qualification and Batch Validation
A systematic approach is essential for qualifying a supplier and validating the purity of a new batch of this compound. The following workflow diagram illustrates a robust process for ensuring reagent quality.
Caption: A logical workflow for selecting a supplier and validating the purity of this compound.
Protocol for Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a reliable method for determining the purity of this compound and identifying potential volatile or semi-volatile impurities. Gas chromatography is an ideal technique for separating compounds of this nature.[7][8]
Rationale and Causality
-
Technique Selection (GC-MS): GC is chosen for its high resolving power for volatile compounds. Mass Spectrometry (MS) provides definitive identification of the main component and any separated impurities based on their mass-to-charge ratio and fragmentation patterns. This dual detection system offers both quantitative purity (from the GC chromatogram's peak area) and qualitative impurity identification.
-
No Derivatization: Unlike its 5-hydroxy counterpart, this compound does not possess active hydrogen atoms (like -OH), which can cause poor peak shape in GC. Therefore, a derivatization step is not required, simplifying the sample preparation process.
-
Column Selection (Mid-Polarity): A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or HP-5ms) is selected as it provides good general-purpose separation for a wide range of compounds, including halogenated organics.
-
Solvent Selection (Ethyl Acetate): Ethyl acetate is an excellent solvent for the analyte and is highly volatile, ensuring it does not interfere with the analyte peak during the GC run.
Materials and Equipment
-
Reagents:
-
This compound sample
-
Ethyl acetate (HPLC or GC grade)
-
Helium (UHP grade, 99.999%)
-
-
Equipment:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler vials with caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Step-by-Step Methodology
-
Standard/Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ethyl acetate to create a stock solution of ~1 mg/mL.
-
Perform a serial dilution to prepare a working solution of ~50 µg/mL. For example, pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.
-
Transfer the working solution to a 2 mL autosampler vial.
-
-
GC-MS Instrument Conditions:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Acquisition and Analysis:
-
Inject a solvent blank (ethyl acetate) first to ensure the system is clean.
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting total ion chromatogram (TIC).
-
Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Examine the mass spectrum of the main peak to confirm its identity. The molecular ion ([M]+) should be visible at m/z 152 (for ³⁵Cl isotopes) and 154, with a characteristic isotopic pattern for two chlorine atoms.
-
Attempt to identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST/Wiley). Pay close attention to masses corresponding to potential precursors like mucochloric acid lactone (m/z 168).
-
Conclusion
The procurement of high-purity this compound is a critical first step for any research program relying on this versatile synthetic intermediate. While commercial sources exist, researchers must exercise diligence by carefully verifying the CAS number to distinguish it from its more common 5-hydroxy analog. The stated purity from suppliers, typically around 97%, should be considered a starting point. Implementing a robust in-house validation protocol, such as the GC-MS method detailed here, is an indispensable practice. This ensures the chemical integrity of the starting material, prevents downstream complications, and ultimately upholds the reliability and reproducibility of the scientific outcomes.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS Number 766-40-5 [klivon.com]
- 6. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety, handling, and disposal of 3,4-Dichloro-2(5H)-furanone
An In-depth Technical Guide to the Safety, Handling, and Disposal of 3,4-Dichloro-2(5H)-furanone
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No. 62674-12-8). It is intended for researchers, chemists, and drug development professionals who may work with this and structurally related compounds. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper understanding of the molecule's reactivity and the causal logic behind the recommended safety protocols.
A critical point of emphasis is the distinction between this compound and its more widely studied and significantly more hazardous analogue, 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid). Misidentification between these compounds could lead to a severe underestimation of risk.
Compound Identification and Comparative Hazard Analysis
This compound belongs to a class of halogenated lactones known for their high reactivity.[1][2] The strained, electron-deficient furanone ring, combined with two chlorine atoms, makes it a versatile synthetic intermediate but also a potential biological hazard.
Its hazard profile, as currently classified, is primarily that of an irritant and a skin sensitizer.[3] However, the addition of a single hydroxyl group at the C5 position, creating mucochloric acid, dramatically increases the documented toxicity, adding classifications for acute toxicity, severe skin corrosion, and suspected mutagenicity.[4] This underscores a critical principle: minor structural changes in this chemical family can lead to major changes in biological activity.
Table 1: Comparative Identification and GHS Hazard Classification
| Feature | This compound | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid Analogue) |
| Structure | C₄H₂Cl₂O₂ | C₄H₂Cl₂O₃ |
| CAS Number | 62674-12-8[3] | 766-40-5 / 87-56-9[4] |
| Molecular Weight | 152.96 g/mol [3] | 168.96 g/mol |
| Physical Form | Solid[3] | Solid |
| Melting Point | 48-52 °C[3][5] | 125-128 °C |
| GHS Pictogram | GHS07 (Exclamation Mark)[3] | GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS08 (Health Hazard)[4] |
| Signal Word | Warning [3] | Danger [4] |
| Hazard Statements | H317: May cause an allergic skin reaction.[3]H319: Causes serious eye irritation.[3] | H301: Toxic if swallowed.[4]H314: Causes severe skin burns and eye damage.[4]H341: Suspected of causing genetic defects.[4] |
Expert Insight: The presence of the C5 hydroxyl group in mucochloric acid creates a hemiacetal. This functionality makes the lactone ring more susceptible to opening, which is a likely mechanism for its increased reactivity with biological macromolecules and, consequently, its higher toxicity and mutagenicity. Due to this, and the general reactivity of the dichlorofuranone core, a conservative approach is warranted. It is prudent to handle this compound with engineering controls and personal protective equipment (PPE) suitable for its more hazardous analogues.
The Chemistry of Reactivity: A Foundation for Safe Handling
The furanone core is an electrophilic Michael acceptor, and the vinyl dichlorides are susceptible to nucleophilic substitution. This high reactivity is the basis for its utility in synthesis but also the root of its potential hazards.[1][2]
-
Nucleophilic Attack: The molecule readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols.[1][2][6] This reactivity extends to biological nucleophiles, such as the side chains of amino acids (e.g., cysteine, lysine) in proteins, which is a primary mechanism of toxicity for related compounds.
-
Hydrolytic Instability: The lactone ester bond is susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening. This process can be accelerated by heat.
-
Thermal Decomposition: While the flash point is relatively high (>110 °C), decomposition at elevated temperatures can release toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[5]
Comprehensive Risk Assessment and Mitigation
A thorough risk assessment must precede any work with this compound. The core principle is the minimization of all potential routes of exposure.[7]
Engineering Controls
-
Primary Containment: All handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.
-
Designated Area: For frequent use, establish a designated area within the lab for handling this compound. This area should be clearly marked, and access should be controlled.[10]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a conservative assessment of the risks, accounting for the hazards of more toxic analogues.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Causality |
| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[11] | Protects against eye irritation from dust or splashes. The face shield provides an additional barrier against larger splashes during transfers. |
| Hand | Nitrile gloves (minimum 8 mil thickness) are required. Consider double-gloving. | Provides a barrier against skin contact. As a potential sensitizer, preventing initial contact is crucial. Thicker gloves or double-gloving increases breakthrough time. Always check the manufacturer's compatibility chart.[9] |
| Body | Flame-resistant laboratory coat. | Protects skin from incidental contact and contamination. |
| Respiratory | Not typically required if work is performed within a certified chemical fume hood. | A fume hood provides superior protection by containing the hazard at the source. Respirators should only be used as a secondary measure or for emergency situations.[7] |
Standard Operating Procedures for Safe Handling
Adherence to strict protocols is essential for preventing exposure.
Protocol for Weighing and Transfer
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Containment: Place an analytical balance inside the fume hood or use a powder-containment enclosure.
-
Aliquotting: Use a spatula to carefully transfer the solid from the stock bottle to a tared container. Avoid creating dust. If dust is generated, allow it to settle within the closed hood before proceeding.
-
Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with a solvent-moistened wipe (e.g., ethanol or isopropanol), placing the used wipe directly into the designated halogenated waste container.
-
Sealing: Securely cap the stock bottle and the container with the weighed compound before removing them from the fume hood.
Protocol for Solution Preparation
-
Setup: Conduct all work in a chemical fume hood. Place the vessel for the solution on a magnetic stir plate.
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Begin stirring. If necessary, gentle warming can be applied with a water bath, but avoid aggressive heating to prevent decomposition.
-
Transfer: Use a pipette or cannula for liquid transfers to minimize the risk of spills.
Emergency Protocols
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation or a rash develops (indicating sensitization), seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
For small spills inside a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the substance. Do not use combustible materials like paper towels for the initial absorption of a large spill.
-
Carefully sweep the absorbed material into a labeled container for halogenated waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]
-
Decontamination and Waste Disposal
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds require specific disposal pathways.[10]
Decontamination
-
Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residues. The rinsate must be collected as halogenated organic waste. After the solvent rinse, items can be washed with soap and water.
-
Work Surfaces: Wipe down all surfaces within the designated area with a solvent-moistened cloth, followed by a soap and water wash, at the end of each procedure. Dispose of cleaning materials as hazardous waste.
Waste Disposal Protocol
-
Segregation: All waste containing this compound, including unused material, reaction byproducts, contaminated PPE, and cleaning materials, must be segregated into a dedicated "Halogenated Organic Waste" stream.[9]
-
Container: Use a clearly labeled, chemically compatible waste container (e.g., high-density polyethylene) with a secure, vapor-tight lid. Do not use metal cans , as acidic byproducts from the slow degradation of halogenated compounds can corrode the metal.[10]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Disposal: The sealed container must be disposed of through your institution's licensed hazardous waste management provider. The ultimate disposal method is typically high-temperature incineration with flue gas scrubbing to neutralize the resulting HCl.[4]
Visualization: Lifecycle Management Workflow
The following diagram illustrates the comprehensive lifecycle for managing this compound in a research environment, emphasizing critical safety checkpoints.
Caption: Lifecycle Management of this compound.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97 62674-12-8 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. fishersci.com [fishersci.com]
The Alchemist's Furanone: A Technical Guide to the Historical Context and Discovery of Mucochloric Acid Derivatives
This guide provides an in-depth exploration of mucochloric acid and its derivatives, charting a course from its 19th-century origins to its contemporary role as a versatile scaffold in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the scientific logic of discovery, synthesis, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a technical yet intuitive understanding of this remarkable class of compounds.
The Genesis: Discovery and Structural Elucidation of a Reactive Core
The story of mucochloric acid begins in the fertile ground of late 19th-century organic chemistry, a period of intense investigation into the structure and reactivity of novel organic compounds. While the exact original discovery publication is a product of its time, comprehensive reviews of its chemistry trace its origins to as early as 1873[1]. Initially synthesized by methods such as the chlorination of furoic acid or the oxidative chlorination of furfural, mucochloric acid (systematically named 3,4-dichloro-5-hydroxy-2(5H)-furanone) presented early chemists with a fascinating molecular puzzle[2].
Its structure, a highly functionalized 2(5H)-furanone, is the very source of its synthetic potential[1]. The molecule exists in equilibrium between its cyclic lactone form and an open-chain aldehyde form, a tautomerism that dictates much of its reactivity[2].
Key Structural Features and Inherent Reactivity:
-
Dichlorinated Olefin: The two chlorine atoms attached to the C3 and C4 positions of the furanone ring are vinylogous halides. This arrangement makes them susceptible to nucleophilic substitution, a cornerstone of mucochloric acid chemistry.
-
Lactone Ring: The cyclic ester is prone to ring-opening reactions under various conditions, providing a pathway to acyclic derivatives.
-
Pseudo-Acidity: The hydroxyl group at the C5 position imparts acidic character, allowing for the formation of salts and ethers.
The elucidation of this structure was not trivial and relied on the classical methods of the era, including elemental analysis and painstaking chemical degradation studies. Understanding these reactive sites was the critical first step that unlocked the potential for a vast library of derivatives.
The Branching Paths: Derivatization Driven by Purpose
The true value of mucochloric acid lies not in the molecule itself, but in its capacity as a starting material—a highly functionalized synthon for building molecular complexity[1][3]. The exploration of its derivatives was, and continues to be, driven by the search for new bioactive compounds for medicine and agriculture.
Nucleophilic Substitution: The Workhorse Reaction
The most exploited reaction pathway is the nucleophilic substitution of the vinyl chlorides. The genius of this system is that the two chlorine atoms exhibit differential reactivity, allowing for selective mono- or di-substitution by carefully choosing the reaction conditions.
Causality in Experimental Design: The choice of base, solvent, and temperature is paramount in controlling the outcome. For instance, reacting mucochloric acid with a thiol nucleophile in the presence of a mild base like triethylamine at low temperatures preferentially yields substitution at the C4 position[4]. Using a stronger base or higher temperatures can lead to disubstitution or other side reactions. This fine control is essential for building specific molecular architectures.
Below is a generalized workflow for the nucleophilic substitution of mucochloric acid, leading to a diverse range of derivatives.
Caption: Reaction pathways of mucochloric acid.
Building Rings: The Gateway to Pyridazinones
One of the most significant applications of mucochloric acid derivatives is in the synthesis of pyridazinones, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal and anticancer properties[5][6][7].
The synthesis is elegantly logical: reacting a mucochloric acid derivative, often a C4-aryl substituted intermediate, with hydrazine hydrate (H₂N-NH₂) initiates a cyclocondensation reaction. The hydrazine attacks the lactone carbonyl and displaces the C3-chloride, seamlessly forming the six-membered pyridazinone ring. This strategy has been employed to generate extensive libraries of compounds for screening in agrochemical and pharmaceutical research[5].
Lactone to Lactam: The Reductive Amination Pathway
Another powerful transformation involves converting the furanone (a lactone) into a pyrrolin-2-one (a lactam). This is achieved through a direct reductive amination. In this one-pot procedure, mucochloric acid is treated with a primary amine, which forms an intermediate imine at the C5 position. This intermediate is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) to yield the stable lactam[3][8]. This method is highly efficient for creating N-aryl or N-alkyl-3,4-dichloro-1,5-dihydro-pyrrol-2-ones, which are valuable building blocks for further chemical exploration[3].
Field-Proven Methodologies: From Synthesis to Validation
Scientific integrity demands that protocols are not only detailed but also self-validating. The following methodologies are representative of the synthesis of key mucochloric acid derivatives and include the necessary steps for characterization and purity confirmation.
Protocol: Synthesis of a C4-Aryl-Substituted Furanone
This protocol details the Friedel-Crafts reaction between mucochloric acid and an aromatic compound, a key step in creating precursors for pyridazinone synthesis[5].
Objective: To synthesize 3,4-dichloro-5-phenylfuran-2(5H)-one.
Materials:
-
Mucochloric Acid (1.0 eq)
-
Benzene (solvent and reactant)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask with reflux condenser and drying tube
-
Hydrochloric acid (5% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Setup: Equip a dry round bottom flask with a magnetic stir bar and a drying tube. Place the flask in an ice bath.
-
Reagent Addition: Add anhydrous AlCl₃ (1.1 eq) to the flask. Slowly add benzene.
-
Substrate Addition: While stirring vigorously, add mucochloric acid (1.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and 5% HCl. Stir until all the dark solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification & Validation: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water). The final product, 3,4-dichloro-5-phenylfuran-2(5H)-one, should be characterized to confirm its identity and purity.
-
Validation: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. A sharp, single peak on a High-Performance Liquid Chromatography (HPLC) analysis and a narrow melting point range indicate high purity.
-
Protocol: Synthesis of a Glycoconjugate Derivative via Click Chemistry
This protocol demonstrates a modern application of a mucochloric acid derivative, using click chemistry to attach a sugar moiety, a strategy often used in drug discovery to improve bioavailability[6].
Objective: To conjugate a propargyl-functionalized mucochloric acid derivative with a sugar azide.
Materials:
-
Propargyl derivative of 3,4-dichloro-furan-2(5H)-one (1.0 eq)
-
Sugar azide (e.g., azidothymidine) (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.2 eq)
-
Sodium Ascorbate (0.4 eq)
-
Tetrahydrofuran (THF) and Isopropanol (1:1 v/v)
-
Deionized water
Step-by-Step Methodology:
-
Catalyst Preparation: In a small vial, dissolve CuSO₄·5H₂O (0.2 eq) in 2.5 mL of water. In a separate vial, dissolve sodium ascorbate (0.4 eq) in 2.5 mL of water.
-
Reaction Setup: In a round bottom flask, dissolve the propargyl derivative (1.0 eq) and the sugar azide (1.0 eq) in 10 mL of a 1:1 mixture of THF and isopropanol.
-
Initiation: Add the sodium ascorbate solution to the catalyst solution, then immediately add the resulting mixture to the stirred solution of the reactants.
-
Reaction: Stir the reaction vigorously at room temperature for 24 hours. The formation of the 1,2,3-triazole ring can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract several times with ethyl acetate.
-
Purification & Validation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue using column chromatography on silica gel.
-
Validation: Confirm the structure of the final glycoconjugate using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of the synthesized molecule.
-
Data Synthesis and Comparative Analysis
The versatility of mucochloric acid is best appreciated by comparing the outcomes of its reactions with different nucleophiles. The following table summarizes key derivative classes, the rationale for their synthesis, and their potential applications.
| Derivative Class | Key Reagents | Rationale for Synthesis | Primary Application Field |
| Aryl/Alkyl Thioethers | Thiols (R-SH), Mild Base | Modulate lipophilicity, introduce new binding interactions | Medicinal Chemistry, Materials Science[4][9] |
| Pyridazinones | Hydrazine Hydrate | Access biologically active heterocyclic scaffolds | Agrochemicals (Fungicides), Pharmaceuticals (Anticancer)[5] |
| Pyrrolin-2-ones | Primary Amines, NaBH₄ | Convert lactone to lactam, explore N-substitution | Drug Discovery Building Blocks[3][8] |
| Glycoconjugates | Functionalized Sugars, "Click" Reagents | Enhance water solubility and bioavailability | Anticancer Drug Development[6] |
Conclusion and Future Outlook
From its discovery in the 19th century, mucochloric acid has evolved from a chemical curiosity into a powerhouse synthon. Its predictable, yet versatile, reactivity allows chemists to construct complex and diverse molecular architectures with a high degree of control. The historical development of its derivatives mirrors the broader trends in synthetic chemistry—from initial explorations of fundamental reactivity to the modern, purpose-driven design of bioactive molecules for medicine and agriculture[1].
The ongoing research into mucochloric acid derivatives, particularly in creating novel heterocyclic systems and bioconjugates, ensures that this unassuming furanone will remain a valuable tool in the chemist's arsenal for years to come. The ability to generate vast libraries of compounds from an inexpensive and accessible starting material continues to position mucochloric acid at the forefront of discovery chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 3. First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
The Versatility of 3,4-Dichloro-2(5H)-furanone: A Gateway to Novel Heterocyclic Scaffolds
Application & Protocol Guide for Researchers in Synthetic and Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Synthon
3,4-Dichloro-2(5H)-furanone, commonly known as mucochloric acid (MCA), is a highly functionalized and reactive molecule that has garnered significant attention as a versatile building block in organic synthesis.[1][2][3][4][5] Its structure, featuring a lactone moiety, two reactive chlorine atoms at the C3 and C4 positions, and a hydroxyl group at the C5 position, provides multiple reaction sites for derivatization and scaffold diversification.[1][6][7] This unique combination of reactive centers allows for selective transformations, making MCA an inexpensive and readily available starting material for the synthesis of a wide array of heterocyclic compounds with significant biological activities.[3][4][5] The resulting heterocyclic frameworks are of great interest to the pharmaceutical and agrochemical industries, with demonstrated potential as anticancer, antimicrobial, and antiviral agents.[1][8][9] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of key heterocyclic systems.
Core Principles of Reactivity: A Multi-faceted Reaction Hub
The synthetic versatility of this compound stems from its multiple reactive sites, which can be selectively targeted by varying reaction conditions and nucleophiles. Understanding the reactivity of each site is crucial for designing efficient synthetic strategies.
-
C5 Position (Hydroxyl Group): The hydroxyl group at the C5 position behaves like a typical alcohol and can be readily acylated, etherified, or halogenated.[1][6] Esterification of the hydroxyl group can create a labile leaving group, facilitating subsequent nucleophilic substitution at this position.[2]
-
C3 and C4 Positions (Chloro Substituents): The two chlorine atoms on the furanone ring are susceptible to nucleophilic substitution. The reactivity of these positions can be modulated, allowing for sequential and selective replacement by a variety of nucleophiles, including amines, thiols, and phenols.[2]
-
Lactone Ring: The furanone ring itself can undergo ring-opening and ring-transformation reactions, particularly with bifunctional nucleophiles like hydrazines, leading to the formation of new heterocyclic systems.[1][6]
The interplay of these reactive centers allows for a combinatorial approach to generating diverse molecular architectures from a single, simple starting material.
Synthetic Pathways to Key Heterocyclic Systems
This section details the synthesis of prominent classes of heterocyclic compounds derived from this compound, providing mechanistic insights and practical protocols.
Synthesis of Pyridazinones: A Gateway to Bioactive Scaffolds
Pyridazinone derivatives are an important class of nitrogen-containing heterocycles known for their wide range of biological activities, including antihypertensive and anticancer properties.[10][11] The reaction of this compound with hydrazine derivatives provides a direct and efficient route to 4,5-dihalogeno-3(2H)-pyridazinones through a ring transformation reaction.[1][6]
Reaction Mechanism: The reaction is believed to proceed via an initial nucleophilic attack of the hydrazine at the C5 position of the furanone, followed by ring opening. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyridazinone ring.
Visualizing the Workflow: Synthesis of Pyridazinones
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarena.com [scholarena.com]
- 9. Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 11. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions of 3,4-Dichloro-2(5H)-furanone
Abstract
3,4-Dichloro-2(5H)-furanone, commonly known as mucochloric acid (MCA), is a highly functionalized and reactive building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring two vinyl chloride moieties, a lactone ring, and a modifiable C5-hydroxyl group, presents multiple sites for synthetic elaboration. This guide provides an in-depth exploration of the nucleophilic substitution reactions of MCA, offering mechanistic insights, strategic considerations for regioselectivity, and detailed, field-tested protocols for the synthesis of key derivatives.
Introduction: The Unique Reactivity of Mucochloric Acid
3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) is a compact molecule that packs a remarkable degree of chemical reactivity.[2] This reactivity stems from several structural features:
-
Electrophilic Olefin: The electron-withdrawing carbonyl group of the lactone ring polarizes the C3-C4 double bond, making it susceptible to nucleophilic attack.
-
Labile Halogens: The two chlorine atoms at the C3 and C4 positions are vinylogous to the acyl chloride of the lactone, rendering them susceptible to substitution. Crucially, the C4-Cl bond is generally more reactive towards nucleophilic attack than the C3-Cl bond.[3]
-
Versatile C5-Position: The hydroxyl group at the C5 position can be readily derivatized into esters, ethers, or carbonates, transforming it into a good leaving group and opening a pathway for substitution at this site.[3]
In solution, MCA can exist in equilibrium between its cyclic lactone form and an open-chain aldehyde form, (Z)-2,3-dichloro-4-oxobut-2-enoic acid, further diversifying its reaction pathways.[2] This inherent reactivity makes MCA a privileged scaffold for generating diverse molecular libraries, particularly in the development of novel therapeutic agents and functional materials.[1][2]
Caption: Key reactive sites on the mucochloric acid scaffold.
Regioselective Substitution: Targeting the C4 Position
The most common and synthetically valuable reactions of MCA involve the selective substitution of the chlorine atom at the C4 position. This is typically achieved through a Michael-type addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a transient adduct which then stabilizes by eliminating a chloride ion.
Reactions with N-Nucleophiles
Primary and secondary amines, including aliphatic and aromatic variants, readily react with MCA derivatives at the C4 position to yield 4-amino-3-chloro-2(5H)-furanones.[1] These reactions are often performed in polar solvents like methanol, DMF, or DMSO.[1]
-
Causality Behind Experimental Choices: The choice of solvent is critical. Polar aprotic solvents (DMF, DMSO) can accelerate the reaction by solvating the cationic species and facilitating the elimination step. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is beneficial. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, preventing potential side reactions.
Reactions with S-Nucleophiles
Thiols are excellent "soft" nucleophiles and exhibit high reactivity towards the C4 position of the furanone ring.[1][2] Depending on the reaction conditions, substitution can be directed to either the C4 or C5 position. However, under basic conditions (e.g., in the presence of triethylamine), the reaction is highly regioselective for the C4 position, affording 4-thio-substituted products.[4]
-
Trustworthiness Through Control: The regioselectivity is a key validation point. When reacting MCA with a nucleophile like 2-mercaptoethanol, basic conditions (TEA in acetone) favor C4 substitution, while acidic conditions (catalytic H₂SO₄ in benzene) can lead to reaction at the C5 hydroxyl group.[2] This predictable, condition-dependent outcome underscores the robustness of the methodology.
| Nucleophile Type | Reagents & Conditions | Typical Yields | Target Position | Reference |
| Primary/Secondary Amines | Amine, Polar Solvent (MeOH, DMF), optional Base (TEA) | 40-90% | C4 | [1] |
| Thiols (Mercaptans) | Thiol, Base (TEA), Acetone or CH₂Cl₂ | 70-85% | C4 | [1][4] |
| Phosphines | PPh₃ or P(Alkyl)₃ | Good | C4 (can be di-substituted) | [1] |
Table 1: Summary of conditions for nucleophilic substitution at the C4 position.
Caption: General mechanism for substitution at the C4 position.
Functionalization of the C5 Position via Activation
Direct nucleophilic substitution at the C5 position is challenging due to the poor leaving group nature of the hydroxyl group. The key to unlocking this position is a two-step activation-substitution sequence. The hydroxyl group is first converted into a more labile group, such as a carbonate or an ester.[3]
Activation of the C5-Hydroxyl Group
A common and efficient method for activation is the reaction of MCA with an alkyl chloroformate, such as methyl or ethyl chloroformate, in the presence of a hindered amine base like DIPEA (Hünig's base).[3] This forms a mixed carbonate, which is highly susceptible to nucleophilic attack.
-
Expertise in Reagent Selection: The use of a hindered base like DIPEA is a deliberate choice. It is sufficiently basic to deprotonate the C5-OH group, facilitating the reaction with the chloroformate, but its steric bulk prevents it from acting as a competing nucleophile, thus minimizing side product formation.
Substitution of the Activated C5-Group
The resulting 5-alkoxycarbonyloxy derivative is a potent electrophile. It reacts smoothly with a variety of nucleophiles, including secondary amines and amino alcohols, at room temperature to yield the corresponding 5-substituted derivatives.[3] This strategy provides a reliable pathway to compounds that are inaccessible through direct substitution.
Caption: Workflow for the functionalization of the C5 position.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Success is determined by the consumption of the starting material (monitored by TLC) and the isolation of a product with the expected spectral characteristics.
Protocol 1: Synthesis of 4-(Butylamino)-3-chloro-5-hydroxy-2(5H)-furanone (C4-Substitution)
This protocol details the reaction of mucochloric acid with a primary aliphatic amine.
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Methanol (MeOH)
-
Round-bottom flask, magnetic stirrer, condenser
-
Thin Layer Chromatography (TLC) supplies (Silica gel, e.g., Ethyl Acetate/Hexane 1:1 eluent)
Procedure:
-
Dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 g, 5.92 mmol) in methanol (20 mL) in a 50 mL round-bottom flask with magnetic stirring.
-
To this solution, add n-butylamine (0.47 g, 0.65 mL, 6.51 mmol, 1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove the methanol.
-
The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Rationale: Refluxing in methanol provides sufficient thermal energy to overcome the activation barrier, while the polar solvent helps to stabilize the intermediates. A slight excess of the amine ensures complete conversion of the mucochloric acid.
Protocol 2: Synthesis of 5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone (C5-Activation)
This protocol describes the critical first step for C5-functionalization.[3]
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (1.0 eq)
-
Methyl chloroformate (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)
Procedure:
-
To a stirred solution of 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 g, 5.92 mmol) in anhydrous DCM (25 mL) under an inert atmosphere, add DIPEA (1.15 g, 1.55 mL, 8.88 mmol, 1.5 eq).
-
Cool the mixture to 0°C using an ice bath.
-
Add methyl chloroformate (0.67 g, 0.55 mL, 7.10 mmol, 1.2 eq) dropwise via a syringe or dropping funnel over 10 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL), followed by saturated NaHCO₃ solution (1 x 15 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carbonate product, which is often used in the next step without further purification.
Rationale: The reaction is run under anhydrous conditions to prevent hydrolysis of the highly reactive methyl chloroformate. The acidic and basic washes are essential to remove unreacted DIPEA and other water-soluble impurities.
Protocol 3: Synthesis of 3,4-Dichloro-5-(piperidin-1-yl)-2(5H)-furanone (C5-Substitution)
This protocol details the nucleophilic substitution on the activated carbonate from Protocol 2.[3]
Materials:
-
5-Methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone (from Protocol 2, 1.0 eq)
-
Piperidine (a secondary amine) (2.0 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the crude 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone (assuming 5.92 mmol scale from Protocol 2) in DCM (20 mL).
-
Add piperidine (1.01 g, 1.17 mL, 11.84 mmol, 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the complete consumption of the starting carbonate by TLC.[3]
-
Once the reaction is complete, evaporate the solvent and the excess piperidine under reduced pressure.
-
Purify the residue using silica gel column chromatography (e.g., eluting with a mixture of ethyl acetate and hexane) to isolate the final 5-amino derivative.
Rationale: A larger excess of the amine is used to ensure the reaction goes to completion and to act as a scavenger for any byproducts. The reaction is typically fast at room temperature due to the high reactivity of the carbonate intermediate.
Conclusion
This compound is a versatile and powerful electrophile in organic synthesis. A thorough understanding of its reactivity allows for the regioselective synthesis of a wide array of derivatives. By controlling reaction conditions and employing activation strategies for the C5-hydroxyl group, researchers can precisely target specific positions on the furanone core. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals to leverage the synthetic potential of this valuable chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3,4-Dichloro-2(5H)-furanone in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichloro-2(5H)-furanone, a derivative of mucochloric acid, represents a highly versatile and reactive scaffold of significant importance in medicinal chemistry.[1][2] Its structure, featuring an α,β-unsaturated lactone, two labile chlorine atoms, and a modifiable C5 position, provides multiple handles for synthetic elaboration. This allows for the systematic construction of diverse molecular architectures. The 2(5H)-furanone core is a privileged pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document serves as a comprehensive guide, detailing the core reactivity of this compound and providing detailed protocols for its application in the synthesis of medicinally relevant compounds.
Core Concepts: Physicochemical Properties and Reactivity Profile
This compound (often derived from its hydrated form, 3,4-dichloro-5-hydroxy-2(5H)-furanone or mucochloric acid) is a compact, highly functionalized molecule.[4] Its synthetic utility is rooted in the distinct reactivity of its different positions.
Key Reactive Sites:
-
C4 Position: The chlorine atom at C4 is the most susceptible to nucleophilic substitution, a consequence of vinylogous activation by the carbonyl group. This site is the primary target for introducing diversity.
-
C3 Position: The chlorine atom at C3 is less reactive than C4 but can be substituted under more forcing conditions or after modification of the C4 position.
-
C5 Position: In its hydroxyl form (mucochloric acid), this position behaves as a typical alcohol, readily undergoing esterification, etherification, or substitution to introduce various side chains.[2][4]
-
Lactone Carbonyl (C2): The carbonyl group can participate in addition reactions and influences the overall electrophilicity of the conjugated system.
The strategic, stepwise modification of these sites allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is fundamental for optimizing biological activity and pharmacokinetic profiles.
Caption: Reactivity map of this compound.
Applications in Medicinal Chemistry: Synthetic Pathways to Bioactive Molecules
The furanone scaffold serves as a launchpad for creating libraries of compounds for screening and lead optimization.
Caption: Synthetic pathways from the furanone core.
Synthesis of Novel Antimicrobial Agents
The rise of antibiotic resistance necessitates new therapeutic strategies. Targeting bacterial communication (quorum sensing) and biofilm formation, rather than bacterial viability, is a promising approach to disarm pathogens with lower selective pressure for resistance.[5]
-
Case Study: Quorum Sensing Inhibitors (QSIs): 3,4-Dihalo-2(5H)-furanones are excellent precursors for lactams, which can act as mimics of the native N-acyl homoserine lactone (AHL) signaling molecules in Gram-negative bacteria. Through reductive amination of mucochloric acid with various aliphatic and aromatic amines, a library of N-substituted 3,4-dichloropyrrole-2-ones was synthesized.[5] Several of these compounds, particularly phenolic derivatives, demonstrated potent quorum sensing inhibition (up to 80% at 250 µM) against a Pseudomonas aeruginosa reporter strain, comparable to known inhibitors.[5]
-
Case Study: Biofilm Inhibitors: Derivatives of mucochloric acid have been shown to effectively inhibit biofilm formation by the Gram-positive bacterium Bacillus subtilis.[1] This activity is believed to stem from the interaction of these compounds with regulatory proteins essential for the biofilm life cycle.[1]
Development of Anticancer Therapeutics
The 2(5H)-furanone moiety is present in many natural products with cytotoxic properties. Synthetic derivatives of this compound have been extensively evaluated as potential anticancer agents.
-
Case Study: Cytotoxicity against Murine Colon Cancer: A series of 5-alkoxylated 3,4-dichloro-2(5H)-furanones were synthesized and tested against MAC 13 and MAC 16 murine colon cancer cell lines.[4][6] While simple derivatives like 5-butoxy-3,4-dichloro-2(5H)-furanone showed cytotoxicity at micromolar concentrations, further structural refinement led to compounds with significantly enhanced potency.[4][6] For instance, the introduction of an oxirane ring at the C5 position furnished derivatives with IC50 values in the nanomolar range.[6][7]
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| 5-Alkoxy-furanones | MAC 13, MAC 16 | Micromolar (µM) range | [4][6] |
| 5-(Oxiran-2-ylmethoxy)-furanones | MAC 13, MAC 16 | Nanomolar (nM) range | [6][7] |
| (E)-Hydrazone derivatives | MCF-7, U87, A549 | ~14 µM | [1][2] |
Scaffolds for Anti-inflammatory Drugs
-
Conceptual Application: Synthesis of Diaryl Heterocycles: The synthesis of the COX-2 inhibitor Rofecoxib demonstrates the power of using a 3,4-dihalo-2(5H)-furanone core to construct complex diaryl systems.[1] Using sequential, palladium-catalyzed Suzuki coupling reactions, two different aryl groups can be installed at the C3 and C4 positions.[1] This strategy allows for the rapid generation of libraries of diaryl furanones, a common motif in anti-inflammatory drugs, for screening and development.
Precursors for Neuroactive Agents
The versatility of this scaffold extends beyond antimicrobial and anticancer applications. It has been successfully employed as a key intermediate in the synthesis of established drugs.
-
Case Study: Synthesis of Levetiracetam (Keppra®): Mucochloric acid has been utilized as a starting material for the synthesis of the widely used anti-seizure agent Levetiracetam.[5] This application underscores the value of the furanone as a robust and adaptable building block for accessing diverse therapeutic classes.
Detailed Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates. Researchers should perform small-scale trials to optimize conditions. Standard laboratory safety precautions (fume hood, personal protective equipment) must be observed at all times.
Protocol 1: Synthesis of 4-Thio-substituted-3-chloro-2(5H)-furanones
This protocol details the regioselective nucleophilic substitution at the C4 position with a thiol nucleophile.
Rationale: The C4 position is more electrophilic than C3. Using a mild base like triethylamine (TEA) allows for the selective displacement of the C4-chloro group while leaving the C3-chloro group intact.
-
Materials & Reagents:
-
5-Alkoxy-3,4-dichloro-2(5H)-furanone (1.0 eq)
-
Aromatic or aliphatic thiol (1.0 - 1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the 5-alkoxy-3,4-dichloro-2(5H)-furanone in the chosen anhydrous solvent (approx. 0.1 M concentration) at 0 °C (ice bath), add the thiol.
-
Slowly add triethylamine dropwise over 5 minutes. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-thio-substituted product.[8]
-
Protocol 2: Synthesis of 5-(ω-Hydroxyalkylamino)-3,4-dichloro-2(5H)-furanones
This two-step protocol first activates the C5-hydroxyl group and then substitutes it with an amino alcohol.
Rationale: The C5-hydroxyl group is not a good leaving group. It is first converted into a labile carbonate, which is then readily displaced by a primary or secondary amine nucleophile.[4][6]
-
Part A: Activation of Mucochloric Acid
-
Dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 eq) in anhydrous DCM.
-
Add diisopropylethylamine (Hünig's base, 1.2 eq).
-
Cool the mixture to 0 °C and slowly add methyl chloroformate (1.1 eq).
-
Stir at room temperature for 1-2 hours until TLC analysis confirms the formation of the carbonate intermediate. This intermediate can be used directly in the next step.
-
-
Part B: Nucleophilic Substitution
-
To the solution containing the 5-methoxycarbonyloxy intermediate from Part A, add the desired amino alcohol (1.1 eq).
-
Stir at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Workup: Dilute with DCM and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the product via flash chromatography to obtain the desired 5-amino-substituted furanone.[4][6]
-
Protocol 3: Reductive Amination for Synthesis of N-Aryl-3,4-dichloropyrrole-2-ones
This protocol describes a one-pot transformation of the furanone ring into a lactam ring, a key step for creating quorum sensing inhibitors.
Rationale: The reaction proceeds via the formation of an intermediate hemiaminal or enamine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride, leading to the stable lactam product.[5]
-
Materials & Reagents:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, 1.0 eq)
-
Substituted aniline or aliphatic amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq)
-
Glacial acetic acid (catalytic amount, ~0.1 eq)
-
Anhydrous solvent (e.g., Dichloroethane (DCE) or Chloroform)
-
-
Procedure:
-
Suspend mucochloric acid and the amine in anhydrous DCE.
-
Add the catalytic amount of glacial acetic acid.
-
Stir the mixture for 10 minutes at room temperature.
-
Add NaBH(OAc)₃ portion-wise over 15-20 minutes. (Caution: Gas evolution may occur).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor Progress: Follow the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography (e.g., hexane/ethyl acetate) to isolate the target lactam.[5]
-
Conclusion
This compound is a powerful and economical building block for medicinal chemistry. Its predictable, regioselective reactivity allows for the efficient and divergent synthesis of compound libraries targeting a wide array of diseases. The protocols outlined herein provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile scaffold, paving the way for the discovery of next-generation therapeutic agents.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Lactams Derived from Mucochloric and Mucobromic Acids as Pseudomonas aeruginosa Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Reaction of 3,4-Dichloro-2(5H)-furanone with amines and thiols
An In-Depth Guide to the Synthesis of Biologically Relevant Scaffolds: Reactions of 3,4-Dichloro-2(5H)-furanone with Amines and Thiols
Introduction: The Versatile Butenolide Core
The 2(5H)-furanone, or butenolide, ring is a privileged scaffold found in a vast array of natural products and pharmacologically active compounds.[1][2] These structures are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] 3,4-Dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA), is an inexpensive and highly functionalized building block that serves as an exceptional starting material for the synthesis of diverse butenolide derivatives.[2][5]
MCA's high reactivity is due to the presence of multiple functional groups: a conjugated lactone, a hemiacetal hydroxyl group at the C5 position, and two labile chlorine atoms at the C3 and C4 positions.[1][6] The differential reactivity of these chlorine atoms allows for remarkable regioselectivity in nucleophilic substitution reactions, making MCA a powerful tool for medicinal chemists and drug development professionals.[5][7] This guide provides a detailed exploration of the reaction of this compound and its derivatives with two critical classes of nucleophiles: amines and thiols. We will delve into the underlying mechanisms, provide field-tested protocols, and discuss the causality behind key experimental choices.
Core Chemical Principles: Understanding Reactivity and Regioselectivity
The synthetic utility of this compound hinges on its electrophilic nature. The electron-withdrawing effect of the carbonyl group and the halogen atoms makes the furanone ring susceptible to attack by nucleophiles. Amines and thiols, possessing lone pairs of electrons on their nitrogen and sulfur atoms respectively, are excellent nucleophiles for this transformation.[8][9]
A key feature of this chemistry is the ability to control the position of substitution (regioselectivity). The reaction outcome is highly dependent on the specific furanone substrate used (e.g., the C5 hydroxyl group being free, acylated, or replaced by a halogen) and the reaction conditions, particularly the pH.[6][10]
-
Reactions with Amines : These reactions typically proceed via a nucleophilic substitution pathway. However, the reaction can be difficult to control, as the primary amine product is itself a nucleophile and can react further with the starting material to form secondary and tertiary amine adducts, or even quaternary ammonium salts.[9][11][12] Careful control of stoichiometry and reaction conditions is therefore critical.
-
Reactions with Thiols : Thiols are potent nucleophiles that react readily with dichlorofuranones. The regioselectivity of this reaction is exquisitely sensitive to pH. Under basic conditions, the thiol, in its more nucleophilic thiolate form, typically attacks the C4 position in an addition-elimination sequence.[6] Conversely, under acidic conditions, the reaction can be directed to the C5 position, involving the substitution of the hydroxyl group.[7][10]
In solution, it is also important to recognize that 3,4-dichloro-5-hydroxy-2(5H)-furanone can exist in equilibrium with its open-chain aldehyde form, (Z)-2,3-dichloro-4-oxobut-2-enoic acid, which can influence its reactivity profile.[13]
Part 1: Reaction of this compound with Amines
The reaction of dichlorofuranones with amines is a cornerstone for creating N-substituted butenolides and related lactams, which have shown promising cytotoxic effects against cancer cell lines.[3][14]
Mechanistic Overview: Nucleophilic Aromatic-like Substitution
The reaction with primary and secondary amines generally proceeds through a nucleophilic substitution mechanism where the amine displaces one of the vinyl chlorides. The lone pair on the amine nitrogen attacks the electron-deficient C4 position of the furanone ring. This is followed by the elimination of a chloride ion to restore the double bond, yielding the 4-amino-substituted product. A base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.[15]
Figure 1: General mechanism for the reaction of this compound with a secondary amine.
Application Note: Synthesis of 4-Amino-Substituted Butenolides
This protocol details the synthesis of 4-amino-3-chloro-5-hydroxy-2(5H)-furanones. These compounds are valuable intermediates for the construction of compound libraries for high-throughput screening. A solid-phase approach has also been developed for this purpose, highlighting the robustness of this reaction.[14] The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is critical to prevent competition with the primary amine nucleophile.
Experimental Protocol: Synthesis of 4-(Benzylamino)-3-chloro-5-hydroxy-2(5H)-furanone
This procedure is a representative example for the reaction of mucochloric acid with a primary amine.
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA)
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add mucochloric acid (1.0 eq). Dissolve it in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Nucleophile Addition: Slowly add a solution of benzylamine (1.1 eq) in anhydrous DCM to the cooled mixture dropwise over 20-30 minutes. The amine is added slowly to control the exothermic reaction and minimize side-product formation.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers. Wash successively with 1M HCl (to remove excess TEA and unreacted benzylamine), saturated NaHCO₃ solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Summary: Reaction with Amines
| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Secondary Aliphatic | TEA | Toluene | Room Temp | 61-79 | [7] |
| Primary Aromatic | TEA / DIPEA | DCM / THF | 0 to Room Temp | 50-70 | [14] |
| Amino Acid Esters | NaBH(OAc)₃ | Chloroform | Room Temp | 41-65 | [6] |
Part 2: Reaction of this compound with Thiols
The synthesis of sulfur-containing furanones is of great interest due to their potential biological activities. The reaction with thiols provides a direct route to these valuable compounds.[10]
Mechanistic Overview: Condition-Dependent Regioselectivity
The reaction with thiols is a powerful demonstration of how reaction conditions can dictate the outcome. The pH of the medium determines both the active nucleophile (thiol vs. thiolate) and the electrophilic site on the furanone ring.
-
Basic Conditions: In the presence of a base like triethylamine, the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻). This potent nucleophile attacks the C4 position, leading to a 4-thio-substituted furanone via an addition-elimination mechanism, analogous to the reaction with amines.[6]
-
Acidic Conditions: Under acidic catalysis (e.g., H₂SO₄), the hydroxyl group at C5 can be protonated, turning it into a good leaving group (H₂O). The neutral thiol (RSH) then attacks the C5 position to furnish the 5-thio-substituted product.[7][10]
Figure 2: Regioselective reaction of mucochloric acid with thiols under different pH conditions.
Application Note & Protocols
The ability to selectively synthesize either the 4-thio or 5-thio isomer by simply changing the reaction conditions from basic to acidic makes this a highly versatile transformation for building molecular diversity.
Protocol 1: Synthesis of 4-Arylthio-furanone (Basic Conditions)
This protocol is adapted from procedures reacting MCA with thiophenols in the presence of a base.[6]
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA)
-
Thiophenol (or other aromatic thiol)
-
Triethylamine (TEA)
-
Anhydrous Diethyl Ether or THF
-
Standard work-up and purification reagents as listed previously.
Procedure:
-
Setup: Dissolve MCA (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Addition: Add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the mixture to remove triethylammonium hydrochloride salt. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the residue by column chromatography to obtain the 4-thio-substituted product.
Protocol 2: Synthesis of 5-Arylthio-furanone (Acidic Conditions)
This protocol is based on reports of acid-catalyzed coupling of MCA with aromatic thiols.[7]
Materials:
-
3,4-Dichloro-5-hydroxy-2(5H)-furanone (MCA)
-
Aromatic Thiol (e.g., 4-methylthiophenol)
-
Benzene or Toluene
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Dean-Stark apparatus (optional, for water removal)
-
Standard work-up and purification reagents.
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), dissolve MCA (1.0 eq) and the aromatic thiol (1.2 eq) in benzene.
-
Catalyst: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours. The reaction drives off water, favoring the formation of the C5-substituted product.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated NaHCO₃ solution. Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to isolate the 5-thio-substituted furanone.
General Experimental Workflow
Figure 3: A generalized workflow for the synthesis and purification of furanone derivatives.
Troubleshooting and Safety Considerations
-
Low Yield: Potential causes include incomplete reaction (extend reaction time), degradation of starting material (ensure anhydrous conditions), or formation of side products. For amine reactions, ensure stoichiometry is precise to avoid over-alkylation.[13]
-
Side Products: Mucochloric anhydride can form under dehydrating conditions.[13] For amine reactions, di- and tri-substituted products are possible if an excess of the furanone is used.[11]
-
Safety: this compound and its derivatives are reactive electrophiles and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiols are known for their strong, unpleasant odors and should also be handled exclusively in a fume hood.
Conclusion
This compound is a versatile and reactive platform for the synthesis of novel heterocyclic compounds. Its reactions with amines and thiols offer robust and often regioselective pathways to C-N and C-S bond formation. By carefully selecting the substrate and controlling the reaction conditions, particularly pH, researchers can selectively craft a wide array of substituted butenolides. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to explore the rich chemical space accessible from this humble yet powerful starting material.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 7. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. scienceasia.org [scienceasia.org]
- 15. benchchem.com [benchchem.com]
Application Note: A Robust Protocol for the Synthesis of 3,4-Diaryl-2(5H)-Furanones via Palladium-Catalyzed Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3,4-Diaryl-2(5H)-Furanone Scaffold
The 3,4-diaryl-2(5H)-furanone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities.[1][2][3] These compounds have garnered considerable attention due to their potent cytotoxic effects against various cancer cell lines and their role as anti-inflammatory agents.[1][2] A notable example is Rofecoxib (Vioxx), a selective COX-2 inhibitor that features this heterocyclic core and was previously used for treating rheumatoid arthritis and acute pain.[2][3] The versatility of the 2(5H)-furanone ring, with its potential for diverse substitutions, makes it a valuable target in the development of novel therapeutics.[2][3] This document provides a detailed protocol for the synthesis of 3,4-diaryl-2(5H)-furanones, focusing on a reliable and widely applicable palladium-catalyzed cross-coupling strategy.
Synthetic Strategy: The Suzuki-Miyaura Coupling Approach
While several methods exist for the synthesis of 3,4-disubstituted 2(5H)-furanones, the palladium-catalyzed Suzuki-Miyaura coupling reaction stands out for its efficiency, functional group tolerance, and broad substrate scope.[2][3][4] This protocol outlines the sequential, one-pot synthesis of 3,4-diaryl-2(5H)-furanones starting from a readily available 3,4-dihalo-2(5H)-furanone, such as 3,4-dibromo-2(5H)-furanone.[2][3] The strategy involves a regioselective mono-arylation at the 4-position, followed by a second coupling at the 3-position to introduce the second aryl group.
The choice of a dihalogenated furanone is crucial as the two halogen atoms offer reactive handles for the sequential introduction of different aryl groups, allowing for the synthesis of both symmetrical and unsymmetrical diaryl products.[2][3] The reaction proceeds under relatively mild conditions and has been successfully applied to multigram-scale synthesis, demonstrating its commercial applicability.[5]
Experimental Workflow
The following diagram provides a high-level overview of the synthetic workflow, from the starting materials to the final purified product.
Caption: High-level workflow for the two-step, one-pot synthesis of 3,4-diaryl-2(5H)-furanones.
Detailed Synthesis Protocol
This protocol describes the synthesis of a 3,4-diaryl-2(5H)-furanone via a sequential Suzuki-Miyaura coupling, adapted from methodologies reported for the synthesis of Rofecoxib analogs.[2][3]
Materials and Reagents
-
3,4-Dibromo-2(5H)-furanone
-
Arylboronic Acid 1 (e.g., 4-(methylsulfanyl)phenylboronic acid)
-
Arylboronic Acid 2 (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₃PO₄, Na₂CO₃, or K₂CO₃)
-
Phase-Transfer Catalyst (PTC) (optional, e.g., TBAB)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment
-
Round-bottom flask (three-neck)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
Step 1: First Suzuki-Miyaura Coupling (Mono-arylation)
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen/argon inlet, add 3,4-dibromo-2(5H)-furanone (1.0 equiv), the first arylboronic acid (1.1 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system, typically a two-phase mixture of toluene and water (e.g., 5:1 v/v).[2][3] The use of a phase-transfer catalyst can be beneficial in some cases.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed, which typically takes 2-4 hours. This yields the intermediate 4-aryl-3-bromo-2(5H)-furanone.[2][3]
Step 2: Second Suzuki-Miyaura Coupling (Di-arylation)
-
Once the first coupling is complete, cool the reaction mixture slightly.
-
Add the second arylboronic acid (1.2 equiv) to the reaction flask.
-
Continue heating the mixture at the same temperature (80-90 °C).
-
Monitor the formation of the final 3,4-diaryl-2(5H)-furanone product by TLC or GC-MS. This step may require 4-12 hours.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 3,4-diaryl-2(5H)-furanone.
Quantitative Data Summary
The following table provides representative quantitative data for the synthesis. Actual amounts should be calculated based on the specific molecular weights of the chosen substrates.
| Parameter | Value | Rationale/Comment |
| Reactant Ratios | ||
| 3,4-Dibromo-2(5H)-furanone | 1.0 equiv | Starting material |
| Arylboronic Acid 1 | 1.0 - 1.2 equiv | A slight excess ensures complete mono-substitution. |
| Arylboronic Acid 2 | 1.1 - 1.5 equiv | A slight excess drives the second coupling to completion. |
| Catalyst & Base | ||
| Palladium Catalyst | 1 - 5 mol% | Lower loadings are preferred for cost-effectiveness. |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 equiv | Essential for the transmetalation step in the catalytic cycle. |
| Reaction Conditions | ||
| Solvent System | Toluene/Water | A two-phase system is common for Suzuki couplings.[2][3] |
| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction without degradation. |
| Reaction Time (Step 1) | 2 - 6 hours | Substrate dependent; monitor by TLC/GC-MS. |
| Reaction Time (Step 2) | 4 - 16 hours | Generally slower than the first coupling; monitor by TLC/GC-MS. |
| Yield | ||
| Expected Yield | 60 - 90% | Varies with specific substrates and reaction optimization.[2][3] |
Reaction Mechanism: The Palladium Catalytic Cycle
The synthesis proceeds via the well-established Suzuki-Miyaura catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-aryl-3-bromo-2(5H)-furanone, forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final 3,4-diaryl-2(5H)-furanone product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Impure reagents or solvents- Insufficient temperature- Ineffective base | - Use a fresh batch of catalyst or pre-activate it.- Use anhydrous solvents and pure reagents.- Ensure the reaction reaches the target temperature.- Try a different base (e.g., Cs₂CO₃ for less reactive substrates). |
| Incomplete Reaction | - Insufficient reaction time- Deactivation of the catalyst- Steric hindrance from bulky substrates | - Extend the reaction time and continue monitoring.- Add a fresh portion of the catalyst.- Increase the reaction temperature or try a more active catalyst/ligand system. |
| Formation of Side Products | - Homocoupling of boronic acids- Protodeborylation (loss of boronic acid group)- Degradation of starting material or product | - Ensure the reaction is thoroughly degassed to remove oxygen.- Use a minimal excess of the boronic acid.- Avoid excessive heating or prolonged reaction times. |
| Difficulty in Purification | - Co-elution of product with byproducts- Residual palladium in the final product | - Optimize the solvent system for column chromatography.- Use a palladium scavenger or perform an additional wash with a suitable aqueous solution (e.g., thiourea solution). |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective and versatile method for the synthesis of 3,4-diaryl-2(5H)-furanones. The protocol detailed herein provides a robust framework for researchers to access this important class of compounds. By carefully controlling the reaction conditions and understanding the underlying mechanism, this synthetic strategy can be adapted to generate a diverse library of furanone derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
The Alchemical Versatility of 3,4-Dichloro-2(5H)-furanone: A Guide to Catalytic Transformations for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the catalytic transformations of 3,4-dichloro-2(5H)-furanone, a highly functionalized and versatile building block in modern organic synthesis. This guide, designed for the discerning researcher, moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to harness the full synthetic potential of this remarkable molecule. As a key intermediate, its strategic manipulation through catalysis opens doors to a vast chemical space populated by novel pharmacophores and advanced materials.[1]
Introduction: The Latent Potential of a Dichlorinated Lactone
This compound, often referred to as mucochloric acid, is more than just a simple lactone. Its structure is a confluence of reactive sites: a strained five-membered ring, an electrophilic α,β-unsaturated carbonyl system, and two vinyl chloride moieties with differing reactivities. This unique combination makes it a powerful synthon for the construction of complex molecular architectures. The strategic application of catalytic methods allows for the selective functionalization of this molecule, paving the way for the efficient synthesis of diverse derivatives, including those with significant biological activity.[2]
I. Catalytic Carbon-Carbon Bond Formation: Building Molecular Complexity
The creation of new carbon-carbon bonds is the cornerstone of organic synthesis. For this compound, catalytic methods provide a powerful toolkit for achieving this with precision and efficiency.
Lewis Acid-Catalyzed Reactions at the C5 Position
The C5 position of this compound is amenable to functionalization through Lewis acid catalysis, which activates the furanone ring towards nucleophilic attack.
A Lewis acid coordinates to the carbonyl oxygen of the furanone, increasing the electrophilicity of the conjugated system. This activation facilitates the attack of nucleophiles at the C5 position, leading to the formation of a new C-C bond.
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} mend
Causality in Lewis Acid Catalysis
This protocol describes the addition of a silyl enol ether to the C5 position of this compound.
Materials:
-
This compound
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Lewis acid (e.g., Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃))
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O), Nitromethane (MeNO₂))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Cool the mixture to -20 °C.
-
Add the Lewis acid (e.g., ZnCl₂ or Sc(OTf)₃, 1.1 eq) portion-wise, maintaining the temperature.
-
Slowly add the silyl enol ether (1.2 eq) to the reaction mixture.
-
Stir the reaction at -20 °C for an initial period, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Lewis Acid-Catalyzed C5-Alkylation
| Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| In(OAc)₃ | Not specified | Not specified | 60-95 | [3] |
| ZnCl₂ | Diethyl ether | -20 to RT | High | [3] |
| Sc(OTf)₃ | Nitromethane | -20 to RT | High | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a versatile platform for the introduction of aryl, heteroaryl, and vinyl groups onto the furanone scaffold. While direct Suzuki-Miyaura coupling of the C-Cl bonds of this compound can be challenging, derivatization to the corresponding bromo or tosyl analogues provides more reactive substrates.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the furanone derivative.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.
dot digraph "Suzuki-Miyaura Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} mend
Suzuki-Miyaura Catalytic Cycle
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 3,4-dibromo-2(5H)-furanone, which can be synthesized from mucochloric acid. This serves as a model for the cross-coupling of dihalo-furanones.
Materials:
-
3,4-Dibromo-2(5H)-furanone derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(dppf), Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 3,4-dibromo-2(5H)-furanone derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).
-
Add the degassed solvent to the vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired coupled product.
Data Summary: Palladium-Catalyzed Cross-Coupling of Furanone Derivatives
| Furanone Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 4-Tosyl-2(5H)-furanone | Arylboronic acids | PdCl₂(PPh₃)₂ | KF | THF/H₂O | Moderate to High |
| 3,4-Dibromo-2(5H)-furanone | Alkylboronic acids | PdCl₂(MeCN)₂/AsPh₃ | Ag₂O | Not specified | Satisfactory |
II. Catalytic Hydrogenation: Accessing Saturated Lactones and Chiral Centers
Catalytic hydrogenation is a fundamental transformation that can be employed to reduce the carbon-carbon double bond of this compound, leading to the corresponding saturated γ-butyrolactone. This transformation is crucial for accessing different classes of compounds and can potentially be rendered asymmetric to introduce chirality.
The choice of catalyst is paramount for achieving high selectivity and yield in the hydrogenation of the electron-deficient double bond of the furanone. While standard heterogeneous catalysts like Palladium on carbon (Pd/C) can be effective, homogeneous catalysts such as those based on Rhodium (e.g., Wilkinson's catalyst) or Ruthenium can offer greater selectivity and milder reaction conditions. For asymmetric hydrogenation, chiral phosphine ligands are employed to induce stereoselectivity.
dot digraph "Catalytic Hydrogenation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} mend
Catalytic Hydrogenation of this compound
This protocol outlines a general procedure for the homogeneous hydrogenation of a disubstituted 2(5H)-furanone, which can be adapted for this compound.
Materials:
-
This compound
-
Rhodium catalyst (e.g., [Rh(COD)Cl]₂)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium catalyst and the phosphine ligand.
-
Add the anhydrous, degassed solvent and stir to form the active catalyst.
-
Add the this compound to the catalyst solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 atm).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the reaction is complete (monitored by ¹H NMR or GC-MS).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
III. Biocatalysis: A Green Chemistry Approach
The principles of green chemistry encourage the use of environmentally benign catalysts. Biocatalysis, utilizing enzymes, offers a sustainable alternative for the transformation of furanone-related structures. While specific biocatalytic transformations of this compound are still an emerging area, related processes such as the enzymatic synthesis of muconic acids from catechols highlight the potential of this approach. These reactions are typically carried out in aqueous media under mild conditions, minimizing waste and energy consumption.
Conclusion and Future Outlook
The catalytic transformations of this compound provide a rich and diverse landscape for synthetic innovation. From the construction of intricate carbon skeletons through Lewis acid and palladium catalysis to the selective reduction of its double bond via hydrogenation, the strategic application of catalysts unlocks a vast array of molecular possibilities. As the demand for novel, biologically active compounds and advanced materials continues to grow, the development of new, more efficient, and selective catalytic methods for the functionalization of this versatile building block will undoubtedly remain a vibrant and fruitful area of research. The exploration of asymmetric catalysis and biocatalysis, in particular, holds the promise of even more elegant and sustainable synthetic routes to valuable molecules.
References
Derivatization of 3,4-Dichloro-2(5H)-furanone for analytical purposes
Application Note & Protocol
Introduction: The Analytical Challenge of 3,4-Dichloro-2(5H)-furanone
This compound, commonly known as mucochloric acid (MCA), is a highly reactive molecule of significant interest in multiple scientific domains. It serves as a versatile building block in organic synthesis for creating novel bioactive compounds and glycoconjugates.[1][2][3] Furthermore, MCA and its analogues, such as the potent mutagen 'Mutagen X' (MX), are recognized as critical disinfection byproducts (DBPs) in chlorinated drinking water, necessitating sensitive and reliable analytical methods for their monitoring.[4][5][6]
The direct analysis of MCA by standard chromatographic techniques like Gas Chromatography (GC) is fraught with challenges. The molecule's structure, featuring a polar hydroxyl group and thermal lability, results in poor volatility, peak tailing, and potential degradation in the high-temperature environment of a GC injector and column. To overcome these limitations, derivatization is an essential sample preparation step. This process converts the analyte into a more volatile, thermally stable, and chromatographically amenable form, thereby enhancing sensitivity and reproducibility.
This guide provides a detailed overview of the chemical principles and step-by-step protocols for the derivatization of this compound for quantitative analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Reactivity and Rationale for Derivatization
The chemical behavior of MCA is dictated by several reactive centers within its structure.[7][8] Understanding these is key to selecting an appropriate derivatization strategy.
-
The C5-Hydroxyl Group: The most accessible site for derivatization is the hydroxyl group at the C5 position. This group behaves like a typical alcohol and can be readily converted into ethers, esters, or silyl ethers.[1][8] This transformation is the primary goal for GC analysis, as it replaces the active polar proton with a non-polar, stable group, drastically increasing volatility.
-
Equilibrium: In solution, particularly in the presence of bases, MCA can exist in equilibrium with its acyclic aldehyde form.[8] This is a critical consideration during sample preparation, as pH control is necessary to ensure the stability of the target cyclic form for consistent derivatization.
-
Halogen Atoms: The chlorine atoms at the C3 and C4 positions are also reactive sites for nucleophilic substitution, though this is more relevant for synthetic applications than for typical analytical derivatization.[7]
The logical approach for analytical derivatization is, therefore, to target the C5-hydroxyl group to improve the molecule's properties for GC analysis.
Core Derivatization Strategies for GC-MS Analysis
Two primary strategies have proven effective for the derivatization of hydroxylated furanones: silylation and acylation.
Silylation
Silylation is the most prevalent and robust method for derivatizing polar functional groups like hydroxyls.[9][10][11] The reaction involves replacing the active hydrogen of the -OH group with a trimethylsilyl (TMS) group.
-
Causality: The TMS group is non-polar, sterically bulky, and thermally stable. Its introduction masks the polarity of the hydroxyl group, preventing unwanted interactions with the GC column's stationary phase and eliminating hydrogen bonding. This results in more symmetrical peaks, reduced retention times, and enhanced detection sensitivity.[9]
-
Common Reagents: The most widely used silylating agents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12][13][14] These reagents are highly reactive and produce volatile byproducts that do not interfere with the chromatographic analysis.
Acylation
Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl moiety, forming an ester. This also serves to increase volatility and thermal stability.
-
Causality: Similar to silylation, acylation caps the polar hydroxyl group. While the resulting ester is more polar than a silyl ether, it is significantly more volatile and stable than the parent compound.
-
Common Reagents: A particularly effective reagent is N-methyl-bis(trifluoroacetamide) (MBTFA). This reagent creates a trifluoroacetylated derivative. The highly electronegative fluorine atoms make the final derivative exceptionally sensitive to an Electron Capture Detector (ECD) and produce characteristic fragments in mass spectrometry.[13]
The overall analytical workflow is depicted below.
Caption: General workflow for the analysis of this compound.
Comparative Overview of Derivatization Methods
The choice of derivatization reagent depends on the specific analytical requirements, such as desired sensitivity and available instrumentation.
| Method | Reagent | Typical Conditions | Derivative | Pros | Cons |
| Silylation | BSTFA (+1% TMCS) or MSTFA | 60-80°C, 30-60 min | Trimethylsilyl (TMS) Ether | Highly effective, clean reaction, produces stable derivatives, excellent for MS fragmentation. | Reagents are moisture-sensitive, requiring anhydrous conditions. |
| Acylation | MBTFA | 60-90°C, 60 min | Trifluoroacetyl (TFA) Ester | Creates highly electron-capturing derivatives (good for ECD), stable product.[13] | Can be less reactive than silylation; reagents can be corrosive. |
Detailed Experimental Protocols
Safety Precaution: this compound and its derivatives are potential mutagens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a fume hood.[6] Derivatization reagents are often corrosive and moisture-sensitive; consult their Safety Data Sheets (SDS) before use.
Protocol 1: Silylation using BSTFA for GC-MS Analysis
This protocol is adapted from standard methods for the analysis of hydroxylated disinfection byproducts in water.[12][15]
Objective: To convert this compound into its volatile trimethylsilyl (TMS) derivative for quantification by GC-MS.
Materials:
-
This compound (MCA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Sodium sulfate (anhydrous)
-
Sulfuric acid (concentrated)
-
Reagent water
-
2 mL GC vials with PTFE-lined caps
Procedure:
-
Sample/Standard Preparation:
-
Prepare a stock solution of MCA in MTBE (e.g., 100 µg/mL).
-
For aqueous samples (e.g., drinking water), take a 40 mL aliquot. Acidify to pH < 2 with concentrated sulfuric acid to stabilize the furanone structure.
-
Perform a liquid-liquid extraction by adding 2-4 mL of MTBE and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Carefully transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Concentration:
-
Transfer the dried extract to a clean vial.
-
If necessary, concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen. Do not evaporate to complete dryness , as this may cause loss of the analyte.
-
-
Derivatization Reaction:
-
To the 100 µL concentrated extract (or a 100 µL aliquot of a standard in MTBE), add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine (or acetonitrile). Pyridine can act as a catalyst and acid scavenger.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial in a heating block or oven at 70°C for 45 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Inject 1-2 µL into the GC-MS system.
-
Caption: Silylation of MCA with BSTFA to form a GC-amenable derivative.
Expected GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Splitless, 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
-
MS Mode: Scan (for identification) or Selected Ion Monitoring (SIM) for quantification. Key ions for TMS-MCA would need to be determined from the full scan spectrum of a standard.
Protocol 2: Acylation using MBTFA for GC-MS Analysis
This protocol offers an alternative for creating a stable ester derivative, which is particularly useful if silylation proves problematic (e.g., due to matrix interferences).[13]
Objective: To convert this compound into its trifluoroacetyl (TFA) ester for quantification by GC-MS.
Materials:
-
All materials from Protocol 1, except:
-
N-methyl-bis(trifluoroacetamide) (MBTFA) instead of BSTFA
-
Ethyl acetate (anhydrous, GC grade) can be used as the solvent.
Procedure:
-
Sample/Standard Preparation & Concentration:
-
Follow steps 1 and 2 from Protocol 1. Ethyl acetate can be used as the extraction solvent in place of MTBE if preferred.
-
-
Derivatization Reaction:
-
To the 100 µL concentrated extract, add 50 µL of MBTFA.
-
Securely cap the vial and vortex to mix.
-
Heat the vial at 80°C for 60 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for analysis.
-
Inject 1-2 µL into the GC-MS system using the same parameters as in Protocol 1. The retention time will differ from the TMS derivative.
-
Validation and Quality Control
To ensure the trustworthiness and accuracy of the analytical results, the following steps are mandatory:
-
Method Blank: A reagent blank (containing only the extraction solvent and derivatization reagents) should be run with each batch to check for contamination.
-
Calibration Curve: A multi-point calibration curve (typically 5-7 points) should be prepared by derivatizing known concentrations of MCA standards. The curve must demonstrate linearity with a coefficient of determination (R²) ≥ 0.995.
-
Internal Standard (IS): The use of a suitable internal standard (e.g., a structurally similar but chromatographically resolved halogenated compound) is highly recommended. The IS should be added to all samples, standards, and blanks before extraction to correct for variations in sample processing and injection volume.
Conclusion
Derivatization is an indispensable step for the reliable and sensitive analysis of this compound by gas chromatography. Both silylation with BSTFA and acylation with MBTFA are proven, effective methods that convert the polar, non-volatile parent molecule into a thermally stable derivative suitable for GC-MS analysis. The choice between methods may depend on laboratory preference, sample matrix, and detector availability. By following the detailed protocols and implementing rigorous quality control measures, researchers can confidently quantify this important compound in various matrices, from environmental water samples to reaction mixtures in drug development.
References
- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycoconjugates of Mucochloric Acid-Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. actascientific.com [actascientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Reduction of 3,4-Dichloro-2(5H)-furanone
Introduction
3,4-Dichloro-2(5H)-furanone, a derivative of mucochloric acid, is a highly functionalized and reactive molecule.[1][2] Its structure, featuring a conjugated double bond, a lactone carbonyl group, and two chlorine atoms, makes it a versatile building block in organic synthesis.[2][3] The selective reduction of the lactone functionality is a critical transformation, yielding valuable γ-lactone intermediates. These intermediates are pivotal in the synthesis of a variety of biologically active compounds and pharmaceuticals.[1]
This application note provides detailed experimental protocols for the reduction of this compound. We will explore methodologies employing common and selective reducing agents, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure high yield and selectivity. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for this transformation.
Challenges and Strategic Considerations in the Reduction
The primary challenge in the reduction of this compound lies in achieving chemoselectivity. The molecule presents multiple reactive sites: the lactone carbonyl, the carbon-carbon double bond, and the carbon-chlorine bonds. A successful reduction protocol must selectively target the carbonyl group without affecting the other functionalities, particularly the double bond, to avoid over-reduction or undesired side reactions.
The choice of reducing agent is therefore paramount. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable as they would likely reduce the lactone to a diol and potentially affect the carbon-chlorine bonds.[4] Milder and more selective reagents are required to achieve the desired transformation to the corresponding γ-lactone.
Recommended Reduction Methodologies
Based on established principles of lactone reduction and the known reactivity of similar substrates, we present two primary protocols for the reduction of this compound.
Protocol 1: Sodium Borohydride Mediated Reduction
Sodium borohydride (NaBH₄) is a cost-effective and versatile reducing agent, widely used for the reduction of aldehydes and ketones.[5] While it is generally less reactive towards esters and lactones, its reactivity can be enhanced, often by the choice of solvent, allowing for the selective reduction of lactones in the presence of other functional groups.[6][7] For the reduction of 3,4-dihalo-5-hydroxy-2(5H)-furanones, sodium borohydride has been shown to be an effective reagent.[1]
The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the lactone. The presence of a protic solvent, such as methanol or ethanol, is crucial as it can activate the carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack. The reaction typically proceeds to the corresponding lactol (a cyclic hemiacetal), which is in equilibrium with the open-chain hydroxy aldehyde. Further reduction of the aldehyde intermediate by another equivalent of hydride leads to the formation of the diol upon acidic workup. Careful control of the reaction conditions, such as temperature and stoichiometry of the reducing agent, is essential to favor the formation of the desired γ-lactone.
Caption: Workflow for Sodium Borohydride Reduction.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in methanol (MeOH) or ethanol (EtOH) (approximately 0.1 M concentration).
-
Place the flask in an ice-water bath and cool the solution to 0°C with stirring.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure the reaction is performed in a well-ventilated fume hood.
-
Continue stirring the reaction mixture at 0°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0°C until the evolution of gas ceases and the pH of the solution is acidic (pH ~ 2-3).
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified γ-lactone.
-
Protocol 2: Diisobutylaluminium Hydride (DIBAL-H) Mediated Partial Reduction
Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent, particularly useful for the partial reduction of esters and lactones to aldehydes and lactols, respectively, at low temperatures.[4][8][9] Its bulky nature prevents over-reduction, making it an excellent choice for the controlled reduction of this compound.[10]
DIBAL-H is an electrophilic reducing agent.[4] The reaction is initiated by the coordination of the Lewis acidic aluminum center to the carbonyl oxygen of the lactone. This coordination activates the carbonyl group towards nucleophilic attack by the hydride ion, which is then transferred to the carbonyl carbon. At low temperatures (typically -78°C), this results in the formation of a stable tetrahedral intermediate.[8] This intermediate does not readily collapse to the aldehyde, thus preventing further reduction. Upon aqueous work-up, the intermediate is hydrolyzed to yield the lactol (the desired product in this case). The strict control of low temperature is critical to the success of this reaction; at higher temperatures, DIBAL-H can act as a more powerful reducing agent, leading to the formation of the diol.[10]
Caption: Mechanism of DIBAL-H Reduction of a Lactone.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq) in anhydrous toluene or dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Reduction:
-
Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1 - 1.2 eq) dropwise via a syringe to the cooled reaction mixture, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction mixture at -78°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
While maintaining the temperature at -78°C, slowly and carefully quench the reaction by the dropwise addition of methanol.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers are formed (this may take several hours).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
-
Data Summary and Comparison
| Parameter | Protocol 1: Sodium Borohydride | Protocol 2: DIBAL-H |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Diisobutylaluminium Hydride (DIBAL-H) |
| Selectivity | Good, but can lead to over-reduction | Excellent for partial reduction to lactol |
| Reaction Temp. | 0°C | -78°C |
| Solvents | Protic (Methanol, Ethanol) | Aprotic (Toluene, DCM) |
| Work-up | Acidic quench | Rochelle's salt or acidic quench |
| Advantages | Cost-effective, readily available, milder conditions | High selectivity, well-controlled |
| Disadvantages | Potential for over-reduction | Requires strictly anhydrous conditions and low temperatures |
Safety Precautions
-
This compound: This compound is toxic if swallowed and causes severe skin burns and eye damage. It is also suspected of causing genetic defects.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated chemical fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench slowly.
-
DIBAL-H: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
Conclusion
The selective reduction of this compound to its corresponding γ-lactone is a valuable synthetic transformation. Both sodium borohydride and DIBAL-H offer effective methodologies to achieve this. The choice between the two protocols will depend on the desired scale of the reaction, available equipment, and the required level of selectivity. For a highly controlled and selective partial reduction to the lactol, the DIBAL-H method at low temperatures is superior. For a more cost-effective and operationally simpler procedure, the sodium borohydride method provides a reliable alternative, provided that the reaction conditions are carefully controlled to minimize over-reduction.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-2(5H)-furanone
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis and yield optimization of 3,4-dichloro-2(5H)-furanone and its pivotal precursor, 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as Mucochloric Acid (MCA). This resource is designed for researchers, chemists, and drug development professionals who utilize these highly reactive and versatile furanone scaffolds.[1][2] Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and enhance your experimental outcomes.
This guide is structured as a dynamic troubleshooting resource. We will address common challenges in a direct question-and-answer format, supported by detailed protocols, mechanistic diagrams, and comparative data to illuminate the path to higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for synthesizing this compound?
The most common and cost-effective starting material for the synthesis of the this compound core is furfural.[1][3] The direct product of furfural chlorinative oxidation is 3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA).[1][3][4] To obtain the target molecule, this compound, the hydroxyl group at the C5 position of MCA must be removed, typically via a two-step process involving conversion to a better leaving group followed by reduction.
Q2: What is the relationship between Mucochloric Acid (MCA) and this compound?
Mucochloric acid (MCA) is the C5-hydroxylated analogue of this compound.[2][5] It is the immediate, stable product from the oxidation of furfural and serves as the key precursor. The chemistry of this scaffold is dominated by the high reactivity of the C5 position, as well as the two chlorine atoms on the double bond.[1][6] Most synthetic pathways will first produce MCA, which is then further modified.
Q3: What are the most critical factors influencing the overall yield?
Several factors are paramount:
-
Synthesis of MCA: The molar ratio of chlorine to furfural, reaction temperature, and the concentration of the aqueous acid medium are critical.[3][4] Continuous processing methods that maintain a low concentration of unreacted furfural have been shown to dramatically increase yields.[4]
-
Conversion to the Target: The efficiency of converting the C5-hydroxyl into a good leaving group (e.g., a halogen) and the subsequent choice of reducing agent are the most significant variables.[1][7]
-
Purification: Inefficient purification at each step can lead to the accumulation of byproducts that interfere with subsequent reactions, thus lowering the overall yield.
Troubleshooting Guide: From Precursor to Product
This section addresses specific experimental issues you may encounter.
Problem 1: Low yield (<70%) during the initial synthesis of Mucochloric Acid (MCA) from furfural.
-
Probable Cause & Explanation: This is often due to suboptimal reaction conditions. The reaction is a complex chlorination and oxidative ring-opening/recyclization. An insufficient molar ratio of chlorine to furfural (a ratio of at least 6:1 is recommended) results in incomplete conversion.[3] Conversely, poor temperature control (optimum is 60-110°C) can lead to the formation of polymeric tars or over-oxidation to dichloromaleic acid, both of which reduce the yield of the desired MCA.[3]
-
Recommended Solution:
-
Verify Reagent Stoichiometry: Ensure a molar excess of chlorine, at least 6:1 relative to furfural.
-
Strict Temperature Control: Maintain the reaction temperature within the recommended range. Use a jacketed reactor for better thermal management if available.
-
Consider a Continuous Flow Setup: Patented continuous processes demonstrate yields of over 90% by maintaining a very low steady-state concentration of furfural relative to the overall reaction mixture (e.g., <1:100 weight ratio).[4] This minimizes side reactions by ensuring furfural immediately reacts as it is introduced.
-
Problem 2: The crude MCA product is a dark, oily, or tar-like substance, not the expected crystalline solid.
-
Probable Cause & Explanation: The presence of colored impurities and polymeric byproducts is the primary cause. This can result from localized overheating or allowing the reaction to proceed for too long. The work-up procedure is also critical; incomplete precipitation or inadequate washing will fail to remove soluble, colored impurities.
-
Recommended Solution:
-
Controlled Precipitation: After the reaction is complete, cool the solution slowly to induce crystallization. A rapid crash-cooling can trap impurities within the crystal lattice.
-
Thorough Washing: Wash the filtered MCA crystals with cold water or a dilute HCl solution to remove residual acid and any water-soluble colored byproducts.
-
Recrystallization: If the product remains impure, recrystallize from a suitable solvent system. Water is a common solvent for MCA recrystallization.
-
Problem 3: Low conversion of Mucochloric Acid (MCA) to the intermediate 3,4,5-trichloro-2(5H)-furanone.
-
Probable Cause & Explanation: The hydroxyl group at C5 is an alcohol and requires activation to be substituted by a chloride. Incomplete conversion is often due to an insufficiently reactive chlorinating agent, the deactivation of the catalyst, or the presence of water in the reaction.
-
Recommended Solution:
-
Choice of Reagent: Thionyl chloride (SOCl₂) in the presence of a catalyst like zinc chloride is an effective and common method for this chlorination.[1]
-
Anhydrous Conditions: Ensure your MCA starting material is thoroughly dry and use anhydrous solvents. Water will quench the thionyl chloride and hinder the reaction.
-
Catalyst Activity: Use a fresh or newly activated catalyst (e.g., anhydrous ZnCl₂).
-
Problem 4: Multiple spots on TLC during purification of the final product.
-
Probable Cause & Explanation: The furanone ring has multiple reactive sites. The C4 chlorine is particularly susceptible to nucleophilic substitution, which can lead to side products if nucleophiles are present during the reduction step.[1][6] Other spots could be unreacted starting material or over-reduced products.
-
Recommended Solution:
-
Selective Reduction: Choose a reducing agent known for its chemoselectivity.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC to avoid the formation of subsequent byproducts.
-
Column Chromatography: Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane, which can effectively separate the desired product from more polar or non-polar impurities.[5]
-
Key Synthesis Protocols & Mechanistic Insights
The overall strategy involves a three-stage process. Below is the workflow and detailed protocols for each critical step.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of Mucochloric Acid (MCA) from Furfural
This protocol is based on established industrial methods that prioritize high yield.[3][4]
-
Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a dropping funnel, and a reflux condenser connected to a gas scrubber.
-
Charge Reactor: Charge the reactor with concentrated aqueous hydrochloric acid (e.g., 20-30% w/w).
-
Heating: Heat the HCl solution to the target reaction temperature, typically between 60°C and 110°C.[3]
-
Reagent Addition: Begin stirring vigorously and start bubbling chlorine gas through the acid solution. Concurrently, begin the dropwise addition of furfural. Maintain a continuous molar ratio of at least 6:1 (chlorine:furfural).
-
Reaction: Continue the addition and stirring for the required reaction time. The solution will typically darken.
-
Work-up: Once the reaction is complete (monitored by GC or TLC), stop the heating and the flow of reactants.
-
Crystallization: Cool the reaction mixture slowly to 5-10°C to precipitate the mucochloric acid.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with small portions of ice-cold water to remove residual HCl.
-
Drying: Dry the product under vacuum to a constant weight. The expected yield for an optimized batch process is 60-70%, while a continuous process can exceed 90%.[4]
Protocol 2: Conversion of MCA to 3,4,5-Trichloro-2(5H)-furanone (TCF)
This step converts the C5-hydroxyl into a chloride, a superior leaving group.[1]
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.
-
Reagents: Add dry mucochloric acid (1 equiv.) and a catalytic amount of anhydrous zinc chloride (approx. 0.1 equiv.) to the flask.
-
Solvent/Reagent: Carefully add thionyl chloride (SOCl₂, approx. 2-3 equiv.). It can often serve as both the reagent and the solvent. An inert solvent like toluene can also be used.
-
Reaction: Gently heat the mixture to reflux (approx. 76°C for neat SOCl₂) and maintain for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Carefully cool the reaction mixture. Remove the excess thionyl chloride by rotary evaporation (use a trap cooled with dry ice/acetone).
-
Purification: The crude residue can be purified by vacuum distillation or column chromatography to yield TCF. Reported yields for this step are typically in the 46-52% range.[1]
Protocol 3: Selective Reduction of TCF to this compound
This proposed final step involves the selective reduction of the C5-chloro group.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the 3,4,5-trichloro-2(5H)-furanone (1 equiv.) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to 0°C or -78°C in an ice or dry ice/acetone bath.
-
Reducing Agent: Slowly add a solution of a suitable reducing agent. A common choice for such transformations is sodium borohydride (NaBH₄) or sodium triacetoxyborohydride [NaBH(OAc)₃], which are known to reduce α,β-unsaturated lactones.[6] The choice and stoichiometry of the reducing agent are critical for selectivity.
-
Reaction: Stir the reaction at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid at 0°C.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the final this compound.
Data Summary & Mechanistic Considerations
Comparative Yields for Mucochloric Acid Synthesis
| Parameter | Batch Process[3] | Continuous Process[4] | Causality for Yield Difference |
| Furfural Feed | All at once or slow addition | Continuous, low-rate addition | Continuous feed keeps furfural concentration low, minimizing polymerization and side reactions. |
| Temp. Control | 60-110°C | 40-110°C | Easier to maintain uniform temperature in a smaller reaction zone of a continuous reactor. |
| Reported Yield | ~59-67% | up to 93% | The suppression of side-product formation is the key driver for the significantly higher yield. |
Reactivity of the Mucochloric Acid Scaffold
The MCA molecule is highly functionalized, and understanding its reactivity is key to preventing side reactions. The C5 position is readily derivatized, and the C4 chlorine is more susceptible to nucleophilic substitution than the C3 chlorine.
Caption: Key reactive sites on the Mucochloric Acid (MCA) molecule.
Understanding this reactivity map allows for the strategic protection or deliberate targeting of specific sites to improve the selectivity and yield of your desired transformation. For instance, when performing the final reduction step, it is crucial to use conditions that will not promote nucleophilic attack at the C4 position.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 4. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]
- 5. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Furanone Chemistry Technical Support Center: A Guide to Side Reactions and Byproduct Formation
Welcome to the Technical Support Center for Furanone Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who work with furanone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face at the bench. Furanones are versatile building blocks, but their synthesis and manipulation are often plagued by side reactions and the formation of tenacious byproducts. This resource is structured to help you troubleshoot these issues effectively, improve your yields, and ensure the purity of your target compounds.
Section 1: Troubleshooting Common Synthesis and Stability Issues
This section addresses the most frequent and frustrating problems encountered during furanone synthesis and workup. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-tested solutions.
Q1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like, insoluble substance. What is happening and how can I prevent it?
This is a classic sign of polymerization, one of the most common side reactions in furanone chemistry. Furan rings, especially when activated by certain substituents or subjected to harsh conditions, are susceptible to acid-catalyzed polymerization.[1]
Causality: The mechanism often involves the protonation of the furan ring, which generates a reactive electrophile. This can then be attacked by another neutral furan molecule, initiating a chain reaction that leads to high-molecular-weight, insoluble polymers. The presence of water can exacerbate this by promoting ring-opening to form reactive carbonyl intermediates that also contribute to polymer formation.
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: Strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) are often too harsh.
-
Actionable Advice: Switch to a milder acid catalyst. For the Paal-Knorr synthesis, for instance, consider using p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc bromide (ZnBr₂) or bismuth nitrate (Bi(NO₃)₃).[1] These can effectively catalyze the desired cyclization at lower temperatures and with reduced degradation of the starting material and product.[1]
-
-
Control the Temperature: High temperatures accelerate the rate of polymerization.
-
Actionable Advice: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If using conventional heating, ensure uniform heat distribution with a well-stirred oil bath. For Paal-Knorr synthesis, microwave irradiation can sometimes provide rapid heating to the target temperature for a short duration, minimizing the time the product is exposed to harsh conditions.[1]
-
-
Ensure Anhydrous Conditions: Water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates.
-
Actionable Advice: Use dry solvents and reagents. For reactions that produce water, such as the Paal-Knorr synthesis, employing a Dean-Stark trap to remove water as it forms is highly effective.[1]
-
-
Minimize Reaction Time: Prolonged exposure of the furanone product to the reaction conditions increases the likelihood of polymerization.
-
Actionable Advice: Monitor the reaction closely using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR). Work up the reaction as soon as the starting material has been consumed.
-
Q2: My furanone product seems to be degrading during aqueous workup or purification. What is the cause and how can I mitigate this?
Furanone stability is highly dependent on pH. Many furanone derivatives, particularly hydroxyfuranones like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), are unstable in both strongly acidic and strongly basic aqueous solutions.[2]
Causality: The instability often arises from the susceptibility of the lactone ring to hydrolysis under basic conditions and ring-opening or rearrangement under acidic conditions. For hydroxyfuranones, the optimal stability is typically found in a slightly acidic pH range of 4-5.[2]
Troubleshooting Steps:
-
Buffer Your Aqueous Washes: Standard workups using deionized water or brine can have a pH that falls outside the stability window of your furanone.
-
Actionable Advice: Replace standard aqueous washes with buffered solutions. An acetate buffer (pH 4-5) is often a good choice for maintaining the stability of many furanones.
-
-
Minimize Contact Time: The longer your furanone is in contact with an aqueous phase, the greater the chance of degradation.
-
Actionable Advice: Perform extractions and washes as quickly and efficiently as possible.
-
-
Work at Low Temperatures: Degradation reactions are kinetic processes that can be slowed down at lower temperatures.
-
Actionable Advice: Conduct your entire workup procedure in an ice bath to minimize product loss.
-
-
Consider Your Purification Method: Silica gel for column chromatography is slightly acidic and can cause degradation of sensitive furanones.
-
Actionable Advice: If you suspect your compound is degrading on silica, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-3%).[3] Alternatively, consider using a different stationary phase, such as alumina (basic or neutral), or employ reversed-phase chromatography.
-
Section 2: Byproduct Formation in Key Furanone Syntheses
Understanding the potential byproducts of a reaction is crucial for optimizing conditions and developing effective purification strategies. This section details common byproducts in two widely used furanone syntheses.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a powerful method for preparing substituted furans from 1,4-dicarbonyl compounds. While generally efficient, several side reactions can occur.[4]
Q3: I'm performing a Paal-Knorr furan synthesis, but my yield is low and I'm observing significant byproducts. What are the likely culprits?
Low yields in the Paal-Knorr synthesis can stem from incomplete reaction, degradation (as discussed in Q1), or the formation of specific byproducts.
Common Byproducts and Their Origins:
-
Pyrrole Derivatives: If your reaction is contaminated with an amine source (e.g., from a previous synthetic step, contaminated solvent, or degradation of an amide-containing starting material), you can form pyrrole byproducts.[1] The mechanism is analogous to the furan synthesis, but with the amine acting as the nucleophile instead of the enol oxygen.
-
Preventative Measure: Ensure all reagents, solvents, and glassware are scrupulously clean and free from nitrogen-containing nucleophiles.
-
-
Uncyclized Intermediates: Incomplete reaction can leave uncyclized 1,4-dicarbonyl starting material or hemiacetal intermediates in your crude product. This is often due to insufficient catalysis or sterically hindered substrates.
-
Optimization Strategy: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) or switching to a more effective catalyst for your specific substrate can improve conversion.[1] Refer to the quantitative data in Table 1 for catalyst comparisons.
-
The choice of catalyst and reaction conditions can dramatically impact the yield of the desired furan. The following table provides a comparison of different catalysts for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.
| Catalyst | Heating Method | Temperature (°C) | Time | Yield (%) | Reference |
| p-TsOH (cat.) | Conventional | 110-120 | 4-6 h | 85-90 | [1] |
| ZnBr₂ (cat.) | Conventional | 100 | 2 h | 92 | [1] |
| HCl (cat.) | Microwave | 140 | 3-5 min | 95 | [1] |
| No Catalyst | Microwave | 140 | 3-5 min | 88 | [1] |
Furanone Synthesis via Furfural Oxidation
The oxidation of furfural is a common route to 2(5H)-furanone and other valuable derivatives. However, the reaction can be complex, with several potential side products.[5][6]
Q4: I am oxidizing furfural to 2(5H)-furanone, but I am getting a mixture of products. What are the common side reactions and how can I improve selectivity?
The oxidation of furfural can lead to a variety of products depending on the oxidant, catalyst, and reaction conditions.
Common Byproducts and Their Origins:
-
Succinic Acid and Maleic Acid: These are often formed from the further oxidation of 2(5H)-furanone or other intermediates.[5][6]
-
Control Strategy: Using a biphasic reaction system (e.g., water-dichloroethane) can help to extract the desired 2(5H)-furanone from the aqueous phase as it is formed, thus protecting it from further oxidation.[5]
-
-
Furoic Acid: This can be formed by the oxidation of the aldehyde group of furfural without affecting the furan ring.
-
Control Strategy: The choice of oxidant and catalyst is key. For example, using hydrogen peroxide with a formic acid catalyst has been shown to favor the formation of 2(5H)-furanone.[5]
-
-
Formic Acid: This is often a byproduct of the Baeyer-Villiger type oxidation that leads to 2(5H)-furanone.[6]
Section 3: Experimental Protocols
To provide actionable guidance, this section includes detailed, step-by-step protocols for a common furanone synthesis and a general purification method.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran-3-carboxylate
This protocol is adapted for a laboratory microwave reactor, which often provides higher yields and shorter reaction times compared to conventional heating.[1]
Reagents & Setup:
-
Methyl 4,7-dioxooctanoate (1,4-dicarbonyl starting material)
-
Ethanol/water (1:1 ratio)
-
1 M Hydrochloric acid (HCl)
-
Microwave vial with a septum cap
-
Laboratory microwave reactor
Procedure:
-
Preparation: To a 10 mL microwave vial, add the methyl 4,7-dioxooctanoate. Add a solvent mixture of ethanol and water (e.g., 3 mL in a 1:1 ratio).
-
Catalyst Addition: Add a catalytic amount of 1 M HCl (e.g., 2-3 drops). Note: For many substrates, an acid catalyst may not be necessary under microwave conditions.[1]
-
Reaction: Seal the vial with a septum cap and place it in the microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the equipment.
-
Workup: After the reaction is complete, cool the vial to room temperature using a compressed air stream. Transfer the contents to a separatory funnel and dilute with 10 mL of water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.
Protocol 2: General Procedure for Flash Column Chromatography Purification of Furanones
This protocol provides a general guideline for purifying furanone derivatives using flash column chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Appropriate solvent system (determined by TLC, aiming for an Rf of 0.2-0.3 for the desired compound)[7]
-
Chromatography column
-
Sand
-
Compressed air or nitrogen source
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. For many furanones, a mixture of hexanes and ethyl acetate is a good starting point.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, and then apply gentle pressure with compressed air to pack the column.
-
Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude furanone mixture in a minimal amount of a suitable solvent (methylene chloride is often a good choice for loading).
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
-
Apply pressure to the top of the column to push the solvent through at a steady rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified furanone.
-
References
Technical Support Center: Purification of 3,4-Dichloro-2(5H)-furanone
Welcome to the technical support guide for the purification of 3,4-Dichloro-2(5H)-furanone (CAS 62674-12-8). This document is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Given that this is a highly reactive and specialized intermediate, purification can present unique challenges.[1][2] This guide synthesizes established chemical principles with field-proven insights to provide a robust framework for troubleshooting and optimizing your purification workflows.
Part 1: Critical Safety & Handling
Before any purification attempt, it is imperative to understand the hazards associated with this compound and related structures. While a specific, detailed safety data sheet (SDS) for the unsubstituted title compound is not widely available, data from closely related analogs like 3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid, MCA) indicate significant hazards.
Assumed Hazards Based on Analogs:
-
Toxicity & Corrosivity: Likely to be toxic if swallowed and cause severe skin burns and eye damage.[3]
-
Mutagenicity: Suspected of causing genetic defects.[3]
-
Handling Precautions: Always handle this compound in a well-ventilated fume hood.[4][5] Full personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[5][6][7]
| Hazard Class | Precautionary Statement Code | Action Required |
| Acute Toxicity (Oral) | P270, P301+P316 | Do not eat, drink, or smoke when using. If swallowed, get emergency medical help immediately.[3][4] |
| Skin Corrosion | P280, P302+P352 | Wear protective gloves. If on skin, wash with plenty of soap and water.[4][5] |
| Eye Damage | P280, P305+P351+P338 | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3][5] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your purification process.
Q1: What are the likely impurities in my crude this compound?
The impurity profile is intrinsically linked to the synthetic route. A common precursor for related furanones is furfural.[1] Oxidation and chlorination steps can lead to several byproducts:
-
Starting Materials: Unreacted precursors.
-
Over-chlorinated Species: Trichlorinated furanones or ring-opened products.
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., dichloromethane, ethyl acetate).
-
Polymeric/Tarry Materials: Furanones, especially under acidic or basic conditions, can be prone to polymerization or degradation, resulting in dark, tarry substances.
Q2: How stable is this compound? What conditions should I avoid?
Stability is a primary concern. Based on its structure—an α,β-unsaturated lactone with labile chlorine atoms—the compound is likely sensitive to:
-
Heat: Thermal decomposition is a significant risk, especially during high-temperature distillation.[8][9]
-
Strong Bases: Bases can catalyze hydrolysis of the lactone ring, elimination of HCl, or other unwanted side reactions.
-
Strong Acids: While more stable in acidic conditions than basic ones, prolonged exposure to strong acids at elevated temperatures can cause degradation.[10]
-
Nucleophiles: The chlorine atoms and the electrophilic lactone ring are susceptible to nucleophilic attack.[1][2]
Q3: Which analytical techniques are best for assessing purity?
A multi-technique approach is recommended for a comprehensive purity assessment:
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve thermal stability for analysis.[11][12][13]
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of organic impurities, though it may not detect trace-level contaminants.
-
TLC (Thin-Layer Chromatography): An invaluable and rapid tool for monitoring reaction progress and guiding the optimization of column chromatography conditions.[14]
Part 3: Troubleshooting Common Purification Issues
This section provides a problem-and-solution framework for challenges encountered during purification.
Workflow: Purification Strategy Decision Tree
This diagram outlines a logical progression for purifying crude this compound.
Caption: A decision tree for selecting the appropriate primary purification technique.
Problem 1: My product is a dark, viscous oil that refuses to solidify.
-
Underlying Cause: This is often due to the presence of polymeric impurities or residual solvents that inhibit lattice formation. The compound itself may also have a low melting point.
-
Troubleshooting Steps:
-
High-Vacuum Treatment: Place the oil under a high vacuum for several hours at room temperature to remove any residual volatile solvents.
-
Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexane, pentane). Stir vigorously. The impurities may dissolve, leaving the product to precipitate as a solid or a more manageable oil.
-
Initiate Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the oil level. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seed Crystal: If you have a small amount of pure, solid material, add a single crystal to the oil.
-
Solvent Shock: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane) and then rapidly add a large volume of a poor solvent (e.g., cold hexane). This can sometimes force precipitation.
-
-
Chromatography: If the above fails, the impurities are likely non-volatile. Proceed to column chromatography.
-
Problem 2: Significant product decomposition occurs during vacuum distillation.
-
Underlying Cause: this compound is likely thermally labile. Even under reduced pressure, the required temperature may be too high.
-
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum pump and system are operating at maximum efficiency. A lower pressure directly translates to a lower boiling point. Use a high-quality vacuum pump and check all seals for leaks.
-
Use a Short-Path Distillation Apparatus: This minimizes the surface area and time the compound spends at high temperatures. A Kugelrohr apparatus is ideal for small quantities.
-
Avoid Direct Heating: Use a water or oil bath for gentle, even heating. A heating mantle can create localized hot spots that initiate decomposition.
-
Abandon Distillation: If decomposition persists, distillation is not a suitable method. Column chromatography is the next logical step.
-
Problem 3: Impurities co-elute with my product during silica gel chromatography.
-
Underlying Cause: The polarity of the impurity is too similar to the polarity of your product in the chosen solvent system.
-
Troubleshooting Steps:
-
Adjust Solvent Polarity:
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
If the spots are not moving (low Rf), gradually increase the polarity.
-
-
Change Solvent System: The key is to alter the selectivity. Instead of a simple hexane/ethyl acetate system, try a different solvent combination that offers different types of interactions. For example:
-
Dichloromethane/Methanol: Offers different hydrogen bonding capabilities.
-
Toluene/Ethyl Acetate: Utilizes pi-stacking interactions with the aromatic solvent.
-
-
Use a Different Stationary Phase: If changing the mobile phase is ineffective, the issue may be the stationary phase. Consider using alumina or a reverse-phase (C18) silica gel, which separates compounds based on different principles.
-
Part 4: Standard Operating Protocols
These protocols provide a starting point for your purification experiments. They should be optimized based on your specific crude material and analytical results.
Protocol 1: Recrystallization
This method is ideal if your crude product is a solid with >85% purity.
-
Solvent Screening (Microscale):
-
Place a few milligrams of crude material into several small test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture).
-
Heat the soluble samples until the solid dissolves completely.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Observe which solvent provides the best crystal formation upon cooling.
-
-
Bulk Recrystallization:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excessive solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.
-
Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling leads to smaller, less pure crystals.
-
Once crystal growth appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under a vacuum.
-
Protocol 2: Flash Column Chromatography
This is the most versatile method for purifying oils or highly impure solids.[14]
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for a product Rf value between 0.25 and 0.40 for good separation. A common starting point for furanones is a mixture of Hexane and Ethyl Acetate.
-
Column Packing:
-
Select a column with an appropriate diameter based on the amount of crude material.
-
Pack the column with silica gel using the chosen eluent (mobile phase). Ensure there are no air bubbles or cracks in the packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting pure product under a high vacuum to remove any final traces of solvent.
-
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 3,4-Dichloro-2(5H)-furanone in specific reactions
Technical Support Center: 3,4-Dichloro-2(5H)-furanone
Welcome to the technical support center for this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile synthon into their workflows. While often perceived as having low reactivity in certain contexts, this compound (also known as mucochloric acid, MCA) is, in fact, a highly reactive and functionalized molecule.[1][2] The challenge lies not in a lack of reactivity, but in controlling the outcomes of its reactions across multiple reactive sites. This guide provides troubleshooting strategies and detailed protocols to help you harness its synthetic potential effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting as expected? Is it unreactive?
A1: This is a common misconception. This compound is a highly functionalized molecule with multiple centers of reactivity.[3][4] Its structure includes:
-
Two labile chlorine atoms at the C3 and C4 positions of a double bond.
-
A reactive hydroxyl group at the C5 position (in its hydrated form, mucochloric acid).
-
An electrophilic carbonyl group within the lactone ring.
The issue is rarely a lack of reactivity, but rather competition between these sites, leading to complex product mixtures, unwanted side reactions, or the need for specific activation to direct the reaction to the desired position. Understanding the interplay between these functional groups is key to achieving your desired transformation.
Q2: What are the main reactive sites on the this compound core?
A2: The primary sites for synthetic modification are the C4 and C5 positions. The C3 chlorine is significantly less reactive to nucleophilic substitution.
-
C5 Position: The hydroxyl group at C5 can be readily transformed into ethers or esters.[3] More importantly, it can be converted into a good leaving group (e.g., a carbonate or tosylate) to facilitate nucleophilic substitution (SN) reactions. This position is also susceptible to C-C bond formation through reactions like Knoevenagel condensations or arylations under acidic conditions.[1][2]
-
C4 Position: The chlorine atom at C4 is susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols, especially under basic conditions.[1][2]
-
C3 and C4 Positions (together): Both halogens can be substituted in palladium-catalyzed cross-coupling reactions, such as Suzuki couplings, to form new C-C bonds.[1]
The diagram below illustrates the key reactive centers of the molecule.
Troubleshooting Guide: Nucleophilic Substitution Reactions
Nucleophilic substitutions are among the most common, yet challenging, reactions with this substrate. Success depends heavily on controlling the regioselectivity.
Q3: My nucleophilic substitution is yielding a mixture of products at C4 and C5. How can I achieve regioselectivity?
A3: This is a classic problem stemming from the comparable electrophilicity of the C4 and C5 positions under different conditions. The key is to tailor your reaction strategy to favor one site over the other.
Strategy 1: Activating the C5 Position for Substitution Direct substitution of the C5-hydroxyl group is difficult. It must first be converted into a more labile leaving group.
-
Mechanism: This strategy involves a two-step process: acylation of the C5-OH to form an intermediate (e.g., a carbonate), followed by substitution with a nucleophile. This path is highly reliable for N-nucleophiles (amines) and O-nucleophiles (alcohols, phenols).[3][5]
-
Troubleshooting:
-
Incomplete Acylation: If the initial acylation is sluggish, ensure your base (e.g., Hünig's base, triethylamine) is dry and you are using a suitable acylating agent like methyl chloroformate.[3]
-
Low Yield in Substitution: The carbonate intermediate is highly reactive. The substitution step should be run at room temperature or below to minimize side reactions. Toluene is an effective solvent for reactions with secondary amines.[3]
-
Strategy 2: Targeting the C4 Position Direct substitution at C4 is possible without prior activation, especially with sulfur-based nucleophiles.
-
Mechanism: This reaction is favored by using "soft" nucleophiles and basic conditions. For instance, reacting 5-alkoxy-3,4-dichloro-2(5H)-furanone with 2-mercaptoethanol in the presence of a base like triethylamine leads to selective substitution at the C4 position.[1][2]
-
Troubleshooting:
-
Competition from C5: If you are using the parent mucochloric acid, acidic conditions can promote substitution at C5. Ensure your reaction medium is basic to favor C4 attack.
-
No Reaction: The C4-Cl bond is part of a vinyl chloride system and can be resistant to substitution by less potent nucleophiles. Ensure your nucleophile is sufficiently reactive and consider solvent effects. Aprotic polar solvents can enhance the rate.
-
The logical workflow for planning a nucleophilic substitution is outlined below.
Table 1: Conditions for Regioselective Nucleophilic Substitution
| Target Position | Nucleophile Type | Key Reagents & Conditions | Expected Outcome | Reference |
| C5 | N-Nucleophiles (Amines) | 1. Methyl Chloroformate, Hünig's Base2. Amine, Toluene, RT | Selective formation of 5-amino derivatives in high yield. | [3] |
| C5 | S-Nucleophiles (Thiols) | Aromatic Thiol, Acidic Conditions (e.g., H₂SO₄) | Selective formation of 5-thio-substituted derivatives. | [3] |
| C4 | S-Nucleophiles (Thiols) | Thiol (e.g., 2-mercaptoethanol), Base (e.g., Et₃N), Acetone | Selective substitution of the C4-chlorine atom. | [1][2] |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
For the synthesis of C-aryl or C-alkenyl derivatives, Suzuki coupling is a powerful tool. However, its success with dihalofuranones is highly dependent on reaction conditions.
Q4: My Suzuki coupling reaction with this compound is failing or giving low yields. What should I check?
A4: While the dibromo- and chloroiodo-analogs of 2(5H)-furanone are more reactive in Suzuki couplings, the dichloro-substrate can be challenging.[6] Here are the critical parameters to optimize:
-
Catalyst System:
-
Palladium Source: Palladium salts like Pd(OAc)₂ are commonly used.
-
Ligand: The choice of phosphine ligand is critical. Electron-rich, bulky ligands can improve catalytic activity.
-
Catalyst Loading: Insufficient catalyst loading is a common cause of failure.
-
-
Base and Solvent:
-
A two-phase solvent system (e.g., toluene/water) is often effective.[1]
-
The choice of base is crucial. Inorganic bases like K₂CO₃ or Na₂CO₃ are typically used.
-
-
Phase-Transfer Catalyst (PTC): For two-phase systems, a PTC like tetrabutylammonium bromide (TBAB) can be essential to shuttle the reactants between the organic and aqueous phases, dramatically increasing the reaction rate.[1]
-
Temperature: Microwave irradiation can sometimes be used to accelerate sluggish reactions, though it must be optimized carefully to prevent decomposition.[6]
The general mechanism involves oxidative addition of the Pd(0) catalyst to the C-X bond, transmetalation with the boronic acid, and reductive elimination to form the product. For dichlorofuranone, the first coupling typically occurs at the more reactive C4 position.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [cora.ucc.ie]
Technical Support Center: Optimizing Nucleophilic Substitution on the Furanone Ring
Welcome to the Technical Support Center for nucleophilic substitution reactions on the furanone ring. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of furanone chemistry and optimize your reaction conditions for maximum yield and purity.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding nucleophilic substitution on the furanone ring.
Q1: What are the principal modes of nucleophilic attack on a 2(5H)-furanone?
A1: A 2(5H)-furanone, an α,β-unsaturated lactone, presents two primary electrophilic sites for nucleophilic attack. The preferred reaction pathway is dictated by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions. The main possibilities are:
-
1,4-Conjugate Addition (Michael Addition): The nucleophile attacks the β-carbon of the unsaturated system. This is a common pathway, especially for "soft" nucleophiles like thiols and cyanides.[1]
-
1,2-Addition: The nucleophile directly attacks the carbonyl carbon. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor this mode of attack.[1]
-
Direct Substitution (at a carbon bearing a leaving group): This is the desired pathway in many synthetic strategies, where a leaving group on the furanone ring is displaced by the nucleophile.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions in nucleophilic substitution on furanones are:
-
Michael (1,4-Conjugate) Addition: As mentioned, this can be a significant competing reaction, leading to the formation of 4-substituted-4,5-dihydro-2(3H)-furanones.[1][2]
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, which opens the ring to form a γ-keto or γ-hydroxy carboxylic acid.[1]
-
Lack of Regioselectivity: With multiple potential electrophilic sites, a mixture of regioisomers can be formed.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in influencing both the reactivity of the nucleophile and the substrate. The polarity of the solvent can significantly impact the reaction's regioselectivity. For instance, in some oxidation reactions to form 2(5H)-furanone, the yield has been observed to decrease with an increasing dielectric constant of the solvent.[1] Polar aprotic solvents like DMSO and acetone are often good choices for dissolving furanones and facilitating SN2-type reactions.[3]
Q4: Are catalysts necessary for these reactions?
A4: While some nucleophilic substitutions on furanones can proceed without a catalyst, the use of catalysts is often beneficial and sometimes necessary to achieve good yields and selectivity. Both Lewis acids and bases can be employed to activate the substrate or the nucleophile. For example, gold-catalyzed cyclizations of 2-oxo-3-butynoic esters with various nucleophiles provide an efficient route to substituted 3(2H)-furanones under mild conditions.[4]
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during nucleophilic substitution reactions on the furanone ring.
Problem 1: Low or No Product Yield
Possible Causes:
-
Poor Reactivity of the Nucleophile or Substrate: The inherent electronic properties of the starting materials may not be favorable for the reaction.
-
Inappropriate Reaction Temperature: The reaction may require higher or lower temperatures to proceed efficiently.
-
Incorrect Solvent Choice: The chosen solvent may not be suitable for dissolving the reactants or promoting the desired reaction pathway.
-
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of the compounds involved.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Low Yield.
Experimental Protocols for Troubleshooting Low Yield:
-
Protocol 2.1.1: Temperature Screening:
-
Set up three parallel reactions in small, sealed vials.
-
Run the first reaction at room temperature, the second at a moderately elevated temperature (e.g., 50 °C), and the third at a lower temperature (e.g., 0 °C).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) over several hours.
-
Analyze the TLC plates for the appearance of the product spot and the disappearance of the starting material spots to determine the optimal temperature range.
-
-
Protocol 2.1.2: Solvent Screening:
-
Set up parallel reactions in a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like DMF, and a polar protic solvent like ethanol).
-
Ensure all other reaction parameters (temperature, stoichiometry) are kept constant.
-
Monitor the reactions by TLC to identify the solvent that gives the best conversion to the desired product.
-
Problem 2: Formation of Michael Addition Side Product
Possible Causes:
-
"Soft" Nucleophile: Soft nucleophiles have a higher propensity for 1,4-conjugate addition.
-
Reaction Conditions Favoring Michael Addition: Certain solvents and temperatures can favor the Michael addition pathway.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Michael Addition.
Experimental Protocol for Minimizing Michael Addition:
-
Protocol 2.2.1: Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones: This protocol is designed to favor the highly regioselective 4-thiosubstituted product.[1]
-
Reagents and Materials:
-
5-alkoxy-3,4-dihalo-2(5H)-furanone
-
Aromatic thiol
-
Triethylamine (base)
-
Anhydrous diethyl ether (solvent)
-
Standard oven-dried laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the furanone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
In a separate flask, prepare a solution of the aromatic thiol (1.0 eq) in anhydrous diethyl ether.
-
In a third flask, prepare a solution of triethylamine (1.0 eq) in anhydrous diethyl ether.
-
With vigorous stirring, add the thiol solution dropwise to the furanone solution at room temperature.
-
Follow the dropwise addition of the thiol with the dropwise addition of the triethylamine solution.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Problem 3: Ring-Opening/Hydrolysis of the Furanone
Possible Causes:
-
Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis.
-
Acidic or Basic Conditions: The reaction conditions may be too acidic or basic, catalyzing the hydrolysis of the lactone.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Ring-Opening.
Experimental Protocol for Preventing Hydrolysis:
-
Protocol 2.3.1: General Anhydrous Reaction Setup:
-
Glassware: Oven-dry all glassware at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Solvents: Use freshly distilled, anhydrous solvents.
-
Reagents: Use freshly opened reagents or dry them according to standard procedures.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon).
-
Additions: Add liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
III. Data Tables for Reaction Optimization
The following tables provide a starting point for optimizing your reaction conditions based on the type of nucleophile.
Table 1: Recommended Solvents for Different Nucleophiles
| Nucleophile Type | Recommended Solvents | Rationale |
| O-Nucleophiles (Alcohols, Phenols) | Toluene, THF, Dichloromethane | These solvents are relatively non-polar and aprotic, which can help to avoid competitive reactions of the solvent. |
| N-Nucleophiles (Amines, Azides) | Ethanol, Acetonitrile, DMF | The polarity of these solvents can help to dissolve the nucleophiles and facilitate the reaction. |
| S-Nucleophiles (Thiols, Thiophenols) | Diethyl ether, THF, Dichloromethane | These aprotic solvents are suitable for reactions with soft nucleophiles and can help to control regioselectivity.[1] |
| C-Nucleophiles (Enolates, Organometallics) | THF, Diethyl ether | These ethereal solvents are standard for organometallic reactions and are compatible with strong bases. |
Table 2: Influence of Temperature on Reaction Outcome
| Temperature Range | General Effect on Reaction |
| Low Temperature (-78 °C to 0 °C) | Often favors kinetic control, which can lead to higher regioselectivity and minimize side reactions. |
| Room Temperature (20 °C to 30 °C) | A good starting point for many reactions, balancing reaction rate and selectivity. |
| Elevated Temperature (50 °C to 100 °C) | Can increase the reaction rate but may also lead to the formation of thermodynamic products and increase the likelihood of side reactions. |
Table 3: Common Catalysts and Their Applications
| Catalyst | Type | Typical Application |
| Triethylamine (Et3N) | Base | Used to deprotonate nucleophiles like thiols and amines.[1] |
| Potassium Carbonate (K2CO3) | Base | A milder base suitable for sensitive substrates. |
| Silver Nitrate (AgNO3) | Lewis Acid | Can be used to catalyze nucleophilic addition and cyclization reactions. |
| Gold(I) Chloride (AuCl) | Lewis Acid | Effective for catalyzing cyclizations of alkynyl precursors to furanones.[4] |
| Palladium Complexes | Transition Metal | Used in cross-coupling reactions to form C-C bonds on the furanone ring. |
IV. References
-
Minimizing by-product formation in nucleophilic substitution of furanones - Benchchem. (URL: 1)
-
The Chemistry of 2(5H)-Furanones - ResearchGate. (URL: --INVALID-LINK--)
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - NIH. (URL: --INVALID-LINK--)
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. (URL: --INVALID-LINK--)
-
Biosynthesis of furanol and other aroma imparting 3(2H)‐furanone derivatives. (URL: --INVALID-LINK--)
-
Synthesis of 3(2H)-furanones - Organic Chemistry Portal. (URL: --INVALID-LINK--)
-
TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. (URL: --INVALID-LINK--)
-
A Study of the Conjugate Addition of Thionucleophiles to 2(5H)‐Furanones - ResearchGate. (URL: --INVALID-LINK--)
References
Troubleshooting guide for the synthesis of 3,4-Dichloro-2(5H)-furanone derivatives
Welcome to the technical support center for the synthesis of 3,4-dichloro-2(5H)-furanone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with these highly reactive and versatile compounds. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to 3,4-Dichloro-2(5H)-furanones
3,4-Dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA), and its derivatives are highly functionalized molecules that serve as valuable building blocks in organic synthesis.[1][2][3] Their structure, featuring a lactone ring, two reactive chlorine atoms, and a hydroxyl group (or other substituents at the C5 position), allows for a wide range of chemical transformations.[1][2][4] This reactivity, however, can also present challenges in the laboratory. This guide aims to address these common issues systematically.
Troubleshooting Guide
Section 1: Issues Related to the Starting Material (Mucochloric Acid)
Question: My mucochloric acid starting material is dark and gives inconsistent results. What could be the cause and how can I address this?
Answer: The discoloration of mucochloric acid (MCA) often indicates the presence of impurities, which can arise from its synthesis or degradation over time. MCA is known to be sensitive to light and heat, which can cause decomposition.[5]
Root Cause Analysis and Solution Workflow:
Caption: Workflow for addressing impure mucochloric acid.
Recommended Protocol for Purification:
-
Recrystallization: Dissolve the crude MCA in a minimum amount of hot water or an organic solvent mixture like ethyl acetate/hexane. Allow the solution to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent. Dry under vacuum.
-
Characterization: Confirm the purity of the recrystallized MCA by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR) with literature values.
Question: Mucochloric acid exists in equilibrium between a cyclic and an acyclic form. How does this affect its reactivity?
Answer: Indeed, mucochloric acid can exist in equilibrium between the cyclic 3,4-dichloro-5-hydroxy-2(5H)-furanone and the acyclic (Z)-2,3-dichloro-4-oxo-butenoic acid.[2][4] This equilibrium is solvent and pH-dependent. The cyclic form typically predominates, but the presence of the acyclic form can influence the reaction pathways. For instance, reactions with nucleophiles can sometimes lead to products derived from the open-chain form.[4][6] In the presence of a base, the equilibrium can shift towards the acyclic form.[4]
Section 2: Challenges in C5-Position Modifications
Question: I am trying to substitute the hydroxyl group at the C5 position with an amine, but I am getting low yields and multiple products. What am I doing wrong?
Answer: Direct substitution of the C5-hydroxyl group with amines can be challenging due to the reactivity of other sites on the molecule. A common and more effective strategy involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution.
Recommended Two-Step Protocol:
-
Activation of the C5-Hydroxyl Group: A highly effective method is to convert the hydroxyl group into a better leaving group. For example, reacting mucochloric acid with methyl chloroformate in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base) forms a 5-methoxycarbonyloxy derivative.[1][7] This carbonate is a much more labile leaving group.
-
Reaction Scheme:
-
-
Nucleophilic Substitution: The activated furanone derivative can then be reacted with the desired amine at room temperature. This substitution reaction is generally clean and proceeds in good yield.[1]
Troubleshooting Low Yields in Amine Substitution:
| Symptom | Potential Cause | Suggested Solution |
| Low conversion | Insufficient activation of the hydroxyl group. | Ensure complete formation of the carbonate intermediate by monitoring the reaction by TLC. Use a slight excess of methyl chloroformate and base. |
| Low reactivity of the amine. | The reaction may require gentle heating or a longer reaction time. | |
| Multiple spots on TLC | Competitive reaction at other sites (e.g., C4 position). | The two-step approach minimizes this. Ensure the reaction temperature is not too high. |
| Degradation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Question: My esterification/etherification at the C5-hydroxyl group is sluggish. How can I improve the reaction rate?
Answer: For esterification or etherification of the C5-hydroxyl group, acid catalysis is typically employed.[2] If the reaction is slow, consider the following:
-
Catalyst: Ensure you are using a suitable acid catalyst like sulfuric acid or p-toluenesulfonic acid (p-TSA).[2] The amount of catalyst can be optimized.
-
Reaction Conditions: For reactions with alcohols to form ethers, conducting the reaction in the respective alcohol as the solvent can drive the equilibrium towards the product.[2] For esterification with acyl chlorides or anhydrides, the addition of a base is necessary to neutralize the generated acid.[2][4]
-
Water Removal: The formation of esters and ethers is often a reversible process that generates water. Removing water using a Dean-Stark apparatus or by adding molecular sieves can significantly improve the yield.
Section 3: Nucleophilic Substitution at C3 and C4 Positions
Question: I am attempting a nucleophilic substitution of one of the chlorine atoms. Which one is more reactive, and how can I achieve selectivity?
Answer: The two chlorine atoms at the C3 and C4 positions have different reactivities, which can be exploited for selective substitution.[1] The C4-chloro is generally more susceptible to nucleophilic attack, especially with softer nucleophiles, due to its position in a vinylogous acyl chloride system.
Factors Influencing Selectivity:
-
Nucleophile: Soft nucleophiles (e.g., thiols) tend to preferentially attack the C4 position.[2]
-
Solvent: The polarity of the reaction medium can have a strong influence on the reaction course.[1] For example, in aprotic solvents like DMSO, the 4-substituted derivative is often formed.[1]
-
Substrate: The substituent at the C5 position can influence the electronics of the furanone ring and thus the reactivity of the C3 and C4 positions.
Reaction Selectivity Diagram:
Caption: Factors influencing the regioselectivity of nucleophilic substitution.
Section 4: Purification and Characterization
Question: My crude product is an oil and difficult to purify by crystallization. What are the recommended purification techniques?
Answer: Many this compound derivatives are oils or low-melting solids, making purification by crystallization challenging. The most common and effective purification method is silica gel column chromatography.[1]
Column Chromatography Protocol:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A mixture of ethyl acetate and hexane is a common starting point.[1] Aim for an Rf value of 0.2-0.4 for your desired product.
-
Column Packing: Properly pack a silica gel column with the chosen eluent.
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column. This "dry loading" technique often results in better separation.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Question: What are the key characteristic signals in the NMR spectra of this compound derivatives?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for characterizing these compounds.
¹H NMR:
-
H5 Proton: The proton at the C5 position is a key diagnostic signal. Its chemical shift and coupling pattern will depend on the substituent at C5. For example, in 5-amino derivatives, it often appears as a doublet coupled to the adjacent N-H proton.[1]
¹³C NMR:
-
C2 Carbonyl: The carbonyl carbon (C2) typically resonates in the range of δ 161-163 ppm.[1]
-
C3 and C4 Carbons: The olefinic carbons attached to chlorine (C3 and C4) will have distinct chemical shifts, often in the range of δ 124-144 ppm.[1]
-
C5 Carbon: The chemical shift of the C5 carbon is highly dependent on the substituent and can range from δ 81-83 ppm for amino-substituted derivatives.[1]
Example Spectroscopic Data for a 5-(amino)-3,4-dichloro-2(5H)-furanone:
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H5 | ~5.4 (d) | ~82 |
| NH | ~7.0 (d) | - |
| C2 | - | ~161 |
| C3 | - | ~125 |
| C4 | - | ~144 |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.[1]
Frequently Asked Questions (FAQs)
Q1: What are some common side reactions to be aware of during the synthesis of this compound derivatives?
A1: Besides the intended reaction, several side reactions can occur:
-
Ring Opening: Under certain conditions (e.g., strong base), the lactone ring can open.[2]
-
Elimination: Depending on the substrate and reagents, elimination reactions can occur.
-
Reaction with Bifunctional Nucleophiles: When using nucleophiles with more than one reactive site, intramolecular cyclization can lead to unexpected heterocyclic products.[4]
Q2: Are there any specific safety precautions I should take when working with mucochloric acid and its derivatives?
A2: Yes, mucochloric acid is toxic if swallowed and can cause severe skin burns and eye damage.[8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I perform C-C bond-forming reactions with these furanone derivatives?
A3: Yes, the C5 position is amenable to C-C bond formation. Reactions like the Knoevenagel condensation, Mukaiyama aldol reaction, and Barbier-type reactions have been successfully employed to introduce new carbon substituents at this position, often using Lewis acid catalysis.[2][4]
References
- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of 3,4-Dichloro-2(5H)-furanone under acidic or basic conditions
Technical Support Center: 3,4-Dichloro-2(5H)-furanone
Introduction for the Researcher
3,4-Dichloro-5-hydroxy-2(5H)-furanone, also known as mucochloric acid (MCA), is a highly versatile and reactive building block in synthetic chemistry, valued for its densely functionalized structure.[1][2] Its utility, however, is intrinsically linked to its reactivity, which can present significant stability challenges under common experimental conditions. The presence of a lactone, a conjugated double bond, two labile chlorine atoms, and a hemiacetal hydroxyl group makes it highly susceptible to transformation, particularly under basic or nucleophilic conditions.[1]
This guide is designed to serve as a dedicated technical resource for professionals encountering stability issues with this compound. We will move beyond simple procedural lists to explore the underlying chemical principles governing its stability, providing you with the expert insights needed to troubleshoot experiments, ensure the integrity of your results, and handle the reagent safely.
Frequently Asked Questions (FAQs) on Stability
Q1: What is the fundamental stability profile of this compound?
3,4-Dichloro-5-hydroxy-2(5H)-furanone is a crystalline solid that is relatively stable under anhydrous, cool, and dark conditions.[3][4][5] Its instability arises primarily in solution, where its chemical behavior is dictated by pH and the presence of nucleophiles. The core of its reactivity lies in a pH-dependent equilibrium between its cyclic furanone form and an acyclic aldehyde-carboxylic acid form.[1][6]
-
In Acidic to Neutral Media (pH < 7): The compound predominantly exists in the more stable cyclic furanone structure. It is generally stable in acidic aqueous solutions, which is why acid catalysts are often used for reactions involving the 5-hydroxyl group, such as ether formation.[1][7]
-
In Basic Media (pH > 7): The equilibrium shifts significantly towards the open-chain acyclic form.[1] This acyclic isomer is far more reactive and susceptible to a range of degradation and transformation pathways, making the compound unstable in the presence of bases.[2][8] For a structurally related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), the half-life at pH 8 and 23°C is approximately 6 days, highlighting the inherent instability in even mildly alkaline conditions.[4][5]
Q2: What is the primary degradation mechanism under basic conditions?
The principal mechanism is the base-catalyzed ring-opening of the furanone lactone to form the more reactive acyclic aldehyde, Z-2,3-dichloro-4-oxobut-2-enoic acid.[1][6] This process is reversible, but the open-chain form exposes the aldehyde and the activated double bond to nucleophilic attack and other degradation reactions that are less favorable in the cyclic form. In the presence of a base, this equilibrium shift makes the molecule highly vulnerable.[1]
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2(5H)-Furanone Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
Welcome to the technical support center for 2(5H)-furanone derivatives. This guide is designed to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent the unwanted polymerization of these valuable but reactive compounds. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Section 1: Understanding the Instability of 2(5H)-Furanones (FAQs)
This section addresses the fundamental reasons behind the inherent instability of the furanone core, a crucial first step in preventing polymerization.
Q1: Why are my 2(5H)-furanone derivatives polymerizing so easily?
A1: The propensity of 2(5H)-furanones, also known as butenolides, to polymerize stems directly from their chemical structure.[1][2] The molecule contains a conjugated system where a carbon-carbon double bond is linked to the carbonyl group of the lactone ring.[1] This arrangement makes the double bond electron-deficient and highly susceptible to attack, particularly through free-radical or ionic chain-growth mechanisms. Uncontrolled, this process leads to the formation of oligomers and high molecular weight polymers, depleting your desired monomer and complicating purification.
Q2: What are the primary mechanisms driving this polymerization?
A2: Polymerization of 2(5H)-furanones can be initiated by several pathways, primarily radical and ionic (acidic or basic) mechanisms.
-
Free-Radical Polymerization: This is the most common pathway. It is initiated by sources of free radicals such as heat, UV light, or trace metal impurities.[3] Once initiated, radicals add across the double bond, creating a new radical that propagates the chain reaction.[4] The presence of oxygen can sometimes form peroxides, which then decompose into initiating radicals.
-
Acid-Catalyzed Polymerization: Trace amounts of acid can protonate the carbonyl oxygen, making the double bond even more electrophilic and susceptible to nucleophilic attack by another furanone molecule. This can initiate a cationic polymerization cascade.
-
Base-Catalyzed Polymerization: Strong bases can deprotonate the furanone ring, creating a nucleophilic carbanion. Alternatively, bases can catalyze the equilibrium between the more stable 2(5H)-furanone and its 2(3H)-tautomer, which can also participate in polymerization pathways.[2][5]
Q3: What common laboratory conditions can trigger polymerization?
A3: Several routine laboratory conditions can inadvertently initiate polymerization:
-
Elevated Temperatures: Heating during reactions, distillations, or even storage in a warm location provides the energy to initiate radical formation.[3] Polymerization is often an exothermic process, which can lead to a dangerous, self-accelerating thermal runaway if not controlled.[3][6]
-
Light Exposure: UV light, including ambient lab light and direct sunlight, possesses sufficient energy to break bonds and create initiating radicals.[3]
-
Presence of Oxygen: While counterintuitive, for certain inhibitor types (like hydroquinone derivatives), a small amount of oxygen is necessary for them to function. However, in the absence of an appropriate inhibitor, oxygen can contribute to the formation of peroxide initiators.
-
Acidic or Basic Impurities: Contamination from glassware that isn't properly neutralized, acidic packing materials in chromatography columns, or residual catalysts can trigger ionic polymerization.[7]
Section 2: Proactive Stabilization & Handling Strategies
Preventing polymerization before it starts is the most effective strategy. This section details best practices for storage, inhibitor selection, and reaction design.
Q4: How should I properly store my 2(5H)-furanone derivatives to maximize their shelf-life?
A4: Proper storage is critical. The goal is to eliminate or neutralize the triggers identified in Q3.
-
Temperature: Store at low temperatures, typically 2-8 °C, to minimize thermal energy. Always check the specific recommendations for your derivative. Allow the container to warm to room temperature before opening to prevent condensation and moisture absorption.[8]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen. This is particularly important for long-term storage.
-
Light: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light.
-
Inhibitors: Ensure the material is properly inhibited for storage. If you have synthesized the compound yourself, add a suitable inhibitor immediately after purification.
Q5: Which inhibitors are most effective, and how do I choose one?
A5: Inhibitors are compounds that scavenge free radicals, effectively terminating the polymerization chain reaction.[9] The choice of inhibitor depends on your specific furanone derivative, planned reaction conditions, and required purity of the final product.
| Inhibitor | Typical Concentration | Mechanism & Use Case | Considerations |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | Phenolic radical scavenger. Good general-purpose inhibitor for storage and reactions at moderate temperatures. | Can be removed by column chromatography or vacuum distillation. |
| Hydroquinone (HQ) | 100-200 ppm | Phenolic radical scavenger. Often requires the presence of trace oxygen to be effective. | Can cause discoloration. More difficult to remove than BHT. |
| Phenothiazine (PTZ) | 200-1000 ppm | Highly efficient radical scavenger, effective even at elevated temperatures.[4] | Can impart a yellow or green color to the monomer.[4] Not ideal if color is a critical parameter. |
| TEMPO & Derivatives | 50-200 ppm | Stable nitroxide radical that effectively traps carbon-centered radicals.[3][9] Oxygen-independent. | Can be more expensive. May need to be removed before subsequent reactions. |
Expert Tip: It's often better to add a small amount of inhibitor immediately after synthesis, even before final purification. This protects the compound during workup and concentration steps. You can then remove the inhibitor during the final purification if necessary.
Q6: How can I design my experiments to minimize polymerization risk?
A6: Thoughtful experimental design is a powerful preventative tool.
-
Temperature Control: Run reactions at the lowest feasible temperature. Use an ice bath or cryocooler if necessary, especially for exothermic reactions.
-
Solvent Choice: Use deoxygenated solvents. Sparge your solvent with nitrogen or argon for 15-30 minutes before use.
-
pH Control: If your reaction is sensitive to acid or base, use buffered systems or non-acidic/non-basic reagents and catalysts where possible. Ensure all glassware is thoroughly rinsed and, if necessary, neutralized.
-
Reaction Time: Minimize reaction times. Monitor the reaction closely by TLC, LC-MS, or GC-MS to determine the point of completion, then proceed with workup immediately.
Section 3: Troubleshooting & Purification
This section provides guidance for when you suspect polymerization has already begun and how to purify your valuable monomer.
Q7: My reaction mixture has become viscous or a precipitate has formed. What should I do?
A7: A sudden increase in viscosity or the appearance of an insoluble solid is a strong indicator of polymerization.
Immediate Actions:
-
Cool the reaction immediately: Plunge the flask into an ice bath to slow the process.
-
Add an inhibitor: If compatible with your chemistry, add a radical inhibitor like BHT or TEMPO to quench the polymerization.
-
Dilute the mixture: Adding more solvent can help dissipate heat and reduce the concentration of reactive species.
This workflow can help you decide the next steps:
Q8: How can I purify my 2(5H)-furanone away from oligomers or polymers?
A8: Purification requires methods that can separate the small-molecule monomer from higher molecular weight species without inducing further polymerization.
-
Flash Chromatography: This is often the best method. Use a neutral stationary phase like silica gel that has been slurry-packed and thoroughly flushed with the eluent to remove any acidic sites. Keep the column cool if possible and work quickly. The polymer will typically remain at the top of the column while the monomer elutes.
-
Reprecipitation/Washing: If a polymer has crashed out of solution, you may be able to isolate the monomer by filtering the solid and recovering the monomer from the filtrate.[10][] You can wash the polymer with a solvent that dissolves the monomer but not the polymer to recover more material.
-
Distillation: Vacuum distillation can be effective but carries a high risk of inducing thermal polymerization.[8] It should only be attempted on material that has been freshly treated with a high-temperature inhibitor (like Phenothiazine) and performed at the lowest possible pressure and temperature.
Q9: How can I detect low levels of polymerization before it's visible?
A9: Early detection is key. Several analytical techniques can identify the formation of oligomers long before they are visible.
-
¹H NMR Spectroscopy: This is a powerful tool. The sharp peaks of your monomer will be clearly defined. The formation of oligomers will appear as broad, poorly resolved humps in the baseline, particularly in the aliphatic region. You can integrate the monomer peaks against the broad polymer signal for a rough estimate of purity.
-
GC-MS (Gas Chromatography-Mass Spectrometry): The monomer will give a sharp, well-defined peak. Oligomers are typically not volatile enough to pass through the column and will not be observed, leading to an overestimation of purity. However, the presence of dimers or trimers may be detected.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can be used to separate and identify small oligomers.[12]
-
SEC (Size Exclusion Chromatography): This technique separates molecules by size and is an excellent way to quantify the amount of oligomer and polymer present.[13][14]
Section 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common procedures.
Protocol 1: Standard Procedure for Inhibitor Addition and Storage
-
Objective: To stabilize a freshly synthesized and purified 2(5H)-furanone derivative for storage.
-
Materials: Purified furanone, chosen inhibitor (e.g., BHT), amber glass vial with a PTFE-lined cap, inert gas (N₂ or Ar).
-
Procedure:
-
Dissolve the purified furanone in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Prepare a stock solution of the inhibitor (e.g., 1 mg/mL BHT in the same solvent).
-
Add the appropriate volume of the inhibitor stock solution to the furanone solution to achieve the target concentration (e.g., for 200 ppm, add 0.2 mg of BHT per 1 g of furanone).
-
Mix thoroughly.
-
Remove the solvent under reduced pressure at a low temperature (<30 °C).
-
Transfer the stabilized oil or solid to the amber vial.
-
Flush the headspace of the vial with inert gas for 1-2 minutes.
-
Seal the vial tightly, wrap the cap with Parafilm®, and store in a refrigerator (2-8 °C).
-
Protocol 2: Flash Chromatography for Purifying a Labile Furanone
-
Objective: To separate the furanone monomer from non-polar impurities and baseline polymer.
-
Materials: Crude furanone, silica gel, appropriate solvent system (e.g., Hexanes/Ethyl Acetate), BHT.
-
Procedure:
-
Add a small amount of BHT (~100 ppm) to your collection flasks to stabilize the purified fractions.
-
Prepare the column by packing silica gel as a slurry in your starting eluent. Do not dry-pack.
-
Flush the packed column with at least 3-5 column volumes of the eluent to neutralize acidic sites.
-
Dissolve the crude furanone in a minimal amount of the eluent.
-
Load the sample onto the column and begin elution, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and immediately remove the solvent under reduced pressure at low temperature (<30 °C).
-
Proceed immediately with the next reaction or stabilize the purified product for storage using Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Furanone - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. plasticseurope.org [plasticseurope.org]
- 7. How should DAP Monomer be stored? - Blog [nuomengchemical.com]
- 8. pslc.ws [pslc.ws]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 13. The detection and quantitation of protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization Challenges of Halogenated Furanones
Welcome to the technical support center for the characterization of halogenated furanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of these potent and often unstable molecules. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and accuracy of your experimental results.
Introduction: The Analytical Tightrope of Halogenated Furanones
Halogenated furanones are a class of compounds of significant interest due to their biological activities, including their role as quorum sensing inhibitors and their presence as disinfection byproducts in drinking water.[1][2][3][4][5] However, their characterization is fraught with challenges. Their inherent instability, susceptibility to isomerization, and challenging chromatographic behavior demand a nuanced and well-informed analytical approach.[6][7][8] This guide will equip you with the expertise to anticipate and overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatography & Sample Preparation
Question 1: I'm observing poor peak shape (tailing or fronting) and low response for my halogenated furanone during GC-MS analysis. What are the likely causes and how can I fix this?
Answer:
Poor peak shape and low response in the GC-MS analysis of halogenated furanones are common issues often stemming from the inherent properties of these compounds and their interaction with the analytical system.
Probable Causes & Solutions:
-
Analyte Instability in the GC Inlet: Halogenated furanones can be thermally labile. High temperatures in the GC inlet can cause degradation, leading to peak tailing and reduced signal intensity.[9]
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between volatilization and stability.
-
Use a Splitless Injection: For trace analysis, a splitless injection at a lower initial oven temperature can help transfer the analytes to the column more efficiently before significant degradation occurs.[10][11]
-
Inlet Liner Selection: Use an inert liner, such as one with glass wool, to promote rapid and uniform vaporization at a lower temperature.[9]
-
-
-
Active Sites in the System: Active sites in the injector, column, or detector can interact with the polar furanone molecule, causing peak tailing.[9]
-
Troubleshooting Steps:
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites.
-
Inert Flow Path: Ensure all components in the sample flow path (liner, ferrules, column) are inert.
-
Column Clipping: If the front end of the column becomes contaminated and active, clipping a small portion (e.g., 10-15 cm) can restore performance.[9]
-
-
-
Inappropriate Solvent Choice: The choice of solvent can affect the focusing of the analyte on the column, leading to peak fronting.[12]
-
Troubleshooting Steps:
-
Solvent Matching: Use a solvent that is compatible with your stationary phase. For nonpolar columns, a nonpolar solvent is generally preferred.
-
Solvent Focusing: Employ a solvent with a boiling point significantly different from the initial oven temperature to achieve good peak focusing.
-
-
Question 2: My recovery of halogenated furanones is inconsistent and low after sample extraction. What are the best practices for sample preparation?
Answer:
Low and inconsistent recovery is a frequent problem due to the polarity and potential instability of halogenated furanones during sample preparation.
Probable Causes & Solutions:
-
pH Sensitivity during Aqueous Workup: Furanones, especially hydroxy-furanones, can be unstable at extreme pH values, leading to degradation during extraction from aqueous matrices.[8]
-
Best Practices:
-
Buffered Extractions: Use buffered solutions to maintain a pH where the furanone is most stable, often in the slightly acidic range (pH 4-5).[8]
-
Minimize Contact Time: Perform extractions quickly to reduce the time the analyte is in contact with the aqueous phase.[8]
-
Work at Low Temperatures: Conducting extractions in an ice bath can slow down degradation.[8]
-
-
-
Inefficient Extraction Method: The choice of extraction technique and solvent is critical for efficiently isolating these polar compounds from complex matrices.
-
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): Methyl tert-butyl ether (MTBE) has been shown to be an effective solvent for the LLE of halogenated furanones.[13]
-
Solid-Phase Microextraction (SPME): SPME is a valuable technique, particularly for volatile furanones. Fiber coatings like carboxen-polydimethylsiloxane (PDMS) are often successful.[14] However, for less volatile or higher molecular weight furanones, SPME may be less effective.[15]
-
Solid-Phase Extraction (SPE): Cartridges like Lichrolut-EN can effectively extract furanones from aqueous samples.[16]
-
-
Question 3: I suspect my halogenated furanone is isomerizing during analysis. How can I confirm this and prevent it?
Answer:
Isomerization, particularly between 2(3H)- and 2(5H)-furanones, is a significant challenge that can complicate quantification and identification.[17]
Confirmation & Prevention:
-
Spectroscopic Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers due to the different chemical environments of the protons and carbons in the furanone ring.[17]
-
Mass Spectrometry: While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, providing clues to their structure.[18]
-
-
Prevention Strategies:
-
Mild Analytical Conditions: Use the lowest possible temperatures for GC inlets and ovens.
-
Alternative Techniques: Consider using HPLC, which avoids high temperatures, though chromatographic resolution from matrix components can be a challenge.[7]
-
Careful pH Control: As with degradation, maintaining an optimal pH during sample preparation can minimize isomerization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the GC-MS analysis of halogenated furanones?
A1: Derivatization is often highly recommended, and in some cases necessary, for the successful GC-MS analysis of halogenated furanones.[7] Many of these compounds, especially those with hydroxyl groups, are highly polar and thermally unstable.[6] Derivatization converts them into less polar and more volatile derivatives, which improves their chromatographic behavior and stability. Methylation is a common derivatization strategy.[13][19]
Q2: What are the key differences in the mass spectra of halogenated furanone isomers?
A2: While constitutional isomers will have the same molecular ion peak, their fragmentation patterns can differ, aiding in their differentiation.[17][18] The fragmentation of the furanone ring is influenced by the position of the double bond and the substituents.[18] A detailed analysis of the fragment ions, often requiring tandem mass spectrometry (MS/MS), can reveal these structural differences. For example, the loss of specific neutral fragments may be more favorable for one isomer over another.
Q3: How can I troubleshoot a noisy baseline in my GC-MS chromatogram when analyzing for halogenated furanones?
A3: A noisy baseline can obscure small peaks and affect integration. Common causes include:
-
Contaminated Carrier Gas: Ensure high-purity carrier gas and the use of appropriate gas purifiers.[12]
-
Column Bleed: Operating the column above its maximum temperature limit or oxygen contamination in the carrier gas can cause the stationary phase to degrade, leading to increased baseline noise.[11][12]
-
System Contamination: Contamination in the injector, detector, or transfer line can contribute to a noisy baseline.[20] Regular cleaning and maintenance are crucial.
Q4: Can I use ¹⁹F NMR for the characterization of fluorine-containing halogenated furanones?
A4: Yes, ¹⁹F NMR is a very powerful technique for the characterization of fluorinated organic compounds. It provides information on the chemical environment of each fluorine atom. However, the spectra of halocarbons can be complex due to factors like rotational isomers, the presence of asymmetric centers, and long-range couplings.[21]
Part 3: Experimental Protocols & Visualizations
Protocol 1: GC-MS Analysis of Halogenated Furanones with Derivatization
Objective: To quantify a hydroxylated halogenated furanone in an aqueous matrix.
Methodology:
-
Sample Preparation (LLE):
-
To 10 mL of the aqueous sample, add a suitable internal standard.
-
Adjust the pH to 4.5 using an appropriate buffer.
-
Extract the sample three times with 5 mL of methyl tert-butyl ether (MTBE).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization (Methylation):
-
Add an ethereal solution of diazomethane dropwise to the extract until a faint yellow color persists. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a fume hood).
-
Allow the reaction to proceed for 10 minutes.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
-
GC-MS Analysis:
-
Instrument: GC-MS system with a low-bleed capillary column (e.g., DB-5ms).
-
Injection: 1 µL splitless injection.
-
Inlet Temperature: 200 °C (optimize as needed).
-
Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a suitable mass range.
-
Diagram: GC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC-MS issues with halogenated furanones.
Diagram: Sample Preparation Decision Tree
Caption: Decision tree for selecting an appropriate sample preparation method.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that halogenated furanones from Delisea pulchra inhibit acylated homoserine lactone (AHL)-mediated gene expression by displacing the AHL signal from its receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. eurl-pc.eu [eurl-pc.eu]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. imreblank.ch [imreblank.ch]
- 19. researchgate.net [researchgate.net]
- 20. chromacademy.com [chromacademy.com]
- 21. 19F and 1H NMR spectra of halocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dichloro-2(5H)-furanones
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of 3,4-dichloro-2(5H)-furanone and its derivatives. Recognizing that the most common and scalable route to this chemical family proceeds through the highly functionalized intermediate 3,4-dichloro-5-hydroxy-2(5H)-furanone , also known as Mucochloric Acid (MCA) , this document focuses on the robust synthesis of MCA and its subsequent transformations. We address common challenges and provide field-proven insights to ensure successful and scalable synthesis campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable starting material for the synthesis of this compound derivatives?
The most widely adopted and cost-effective precursor for this class of compounds is furfural .[1][2] Furfural is a renewable commodity chemical derived from lignocellulosic biomass. The synthesis involves the oxidative chlorination of furfural to yield mucochloric acid (MCA), a highly versatile intermediate.[3] This approach avoids the use of more expensive or less accessible starting materials and provides a direct route to the core furanone structure.
Q2: Why is Mucochloric Acid (MCA) considered a key intermediate?
Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is a strategic building block due to its multiple reactive sites: a hydroxyl group, two reactive chlorine atoms at vinylic positions, and a lactone structure.[4][5] The hydroxyl group at the C5 position can be easily modified (e.g., etherification, esterification) or substituted, while the differential reactivity of the C3 and C4 chlorine atoms allows for selective nucleophilic substitutions.[1][3] This high degree of functionalization makes MCA an ideal platform for generating diverse libraries of furanone derivatives for applications in medicinal chemistry and materials science.[5][6]
Q3: What are the critical safety precautions when handling reagents for MCA synthesis?
The synthesis of MCA involves hazardous materials that require strict safety protocols:
-
Furfural: It is toxic upon inhalation and skin contact. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes. Use in a fume hood is mandatory.
-
Chlorine Gas (Cl₂): Chlorine is extremely toxic and a severe respiratory irritant. While lab-scale preparations may generate it in situ, scaled-up syntheses often use cylinder gas. This requires a dedicated, well-ventilated area, specialized regulators, and a chlorine gas detector. An emergency scrubber system containing a sodium thiosulfate or sodium hydroxide solution should be readily available to neutralize any leaks.
-
Manganese Dioxide (MnO₂): A strong oxidizing agent. Avoid contact with combustible materials.
Q4: How can the progress of the MCA synthesis from furfural be monitored effectively?
Reaction monitoring is crucial for optimizing yield and minimizing side-product formation. The most common analytical techniques are:
-
Thin-Layer Chromatography (TLC): A rapid and effective method for tracking the consumption of furfural and the appearance of the more polar MCA product. A typical eluent system is a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the reaction mixture, including the presence of intermediates and side products. Due to the thermolability of MCA, derivatization to a more stable trimethylsilyl (TMS) or methyl ester derivative prior to injection is often required for accurate quantification.[7][8]
Experimental Protocols and Data
Protocol 1: Synthesis of Mucochloric Acid (MCA) from Furfural
This protocol is based on the well-established oxidative chlorination of furfural using manganese dioxide and hydrochloric acid.[1]
Materials:
-
Furfural (freshly distilled)
-
Manganese Dioxide (MnO₂, activated)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, prepare a solution of concentrated HCl in deionized water. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, slowly add manganese dioxide to the cooled HCl solution to form a slurry.
-
Furfural Addition: Add freshly distilled furfural dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow, controlled addition is critical. The reaction is highly exothermic, and runaway temperatures can lead to the formation of undesired, often tarry, side products, significantly reducing the yield and complicating purification.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction by TLC until the furfural spot has disappeared.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1-2 hours to precipitate the product.
-
Purification: Collect the crude MCA crystals by vacuum filtration and wash with a small amount of ice-cold water. The crude product can be further purified by recrystallization from hot water to yield pure MCA as white to pale yellow crystals.
Data Summary: Comparison of MCA Synthesis Routes
| Starting Material | Key Reagents | Temperature (°C) | Typical Yield | Reference(s) |
| Furfural | MnO₂, HCl | 60–80 °C | 59–67% | [1][3] |
| Furfural | Cl₂, H₂O, HCl | 40–110 °C | High | [2] |
| 3,4-Dichlorofuran | conc. HNO₃ | Not specified | 24% | [1][3] |
Workflow for Synthesis and Derivatization
The following diagram outlines the general workflow from a renewable starting material to value-added furanone derivatives.
Caption: Workflow from Furfural to Furanone Derivatives.
Troubleshooting Guide
Q: My reaction yield of Mucochloric Acid is very low or zero. What are the likely causes and solutions?
A: This is a common issue that can typically be traced to reagent quality, temperature control, or reaction time.
-
Potential Cause 1: Reagent Quality. Furfural can oxidize upon storage, forming impurities that inhibit the reaction. Similarly, the grade and activity of manganese dioxide can vary significantly between suppliers.
-
Solution: Always use freshly distilled furfural. Verify the quality and activity of your MnO₂. If necessary, consider activating it by heating prior to use.
-
-
Potential Cause 2: Poor Temperature Control. The initial phase of the reaction is highly exothermic. If the temperature rises uncontrollably, polymerization and degradation of furfural can occur, leading to the formation of intractable tars instead of the desired product.
-
Solution: Maintain strict temperature control (0-10 °C) during the addition of furfural using an efficient cooling bath (ice-salt or a cryocooler for larger scales). Ensure vigorous stirring to dissipate heat evenly.
-
-
Potential Cause 3: Insufficient Reaction Time/Temperature. After the initial exothermic phase, the reaction requires thermal energy to proceed to completion.
-
Solution: Once the furfural is added, ensure the reaction is heated to the recommended temperature (60-70 °C) for the specified duration. Use TLC or GC-MS to monitor the consumption of the starting material to confirm completion before proceeding with workup.
-
Q: I'm observing a significant amount of an unexpected, less polar byproduct during workup. What could it be?
A: If you are performing acid-catalyzed reactions on purified MCA (e.g., etherification), you may be forming the bis-ether dimer.
-
Mechanism: In the presence of a strong acid catalyst (like H₂SO₄), MCA can undergo intermolecular dehydration, where the C5-hydroxyl group of one molecule attacks the C5 position of another, eliminating water to form bis-(3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) ether.[1][3] This is especially prevalent if the reaction is run concentrated or at high temperatures without a sufficient amount of the desired nucleophile (e.g., an alcohol).
-
Solution: When performing reactions at the C5-hydroxyl group, use the desired nucleophile (e.g., the alcohol for etherification) as the solvent if possible, or ensure it is present in a significant molar excess. Maintain the lowest effective temperature and monitor the reaction closely to stop it once the starting material is consumed, preventing over-reaction.
-
Q: My purified product seems to degrade over time or during analysis. How can I improve its stability?
A: Mucochloric acid and its derivatives can be unstable, particularly to heat and light.
-
Cause: The combination of the lactone, double bond, and halogen atoms makes the furanone ring susceptible to decomposition or rearrangement. The compound is known to be thermolabile.[8]
-
Solution (Storage): Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).
-
Solution (Analysis): For analytical techniques that require heat, such as GC-MS, chemical derivatization is the standard approach. Converting the C5-hydroxyl group to a more stable methyl ether or trimethylsilyl (TMS) ether prevents on-column degradation and allows for reproducible, quantitative analysis.[8][9]
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: Decision Tree for Synthesis Troubleshooting.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]
- 2. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Substituted 2(5H)-Furanones for Pharmaceutical Research
The 2(5H)-furanone, or butenolide, scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The efficacy of drug discovery programs often hinges on the efficient and versatile synthesis of analog libraries, making the selection of an optimal synthetic route to the core furanone structure a critical decision. This guide provides an in-depth comparison of the most prominent synthetic strategies for accessing substituted 2(5H)-furanones, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Oxidation of Furans and Furfurals: The Direct Approach
One of the most straightforward and atom-economical methods for synthesizing 2(5H)-furanones is the direct oxidation of readily available furan or furfural derivatives. This approach is particularly valuable for producing the parent ring system or simple hydroxy-substituted analogs, which can serve as versatile intermediates for further functionalization.[3][4]
Mechanism of Action: A Baeyer-Villiger Type Transformation
The oxidation of furfural to 2(5H)-furanone is generally understood to proceed through a Baeyer-Villiger-type oxidation mechanism. In this process, an oxygen atom is inserted between a carbonyl group and an adjacent carbon. For furfural, this involves the formation of a peroxy intermediate which then rearranges to the lactone product.[5][6] The reaction pathway can be influenced by the choice of oxidant and catalyst, with some protocols favoring the formation of 5-hydroxy-2(5H)-furanone as a key intermediate.
Caption: Generalized workflow for the oxidation of furfural to 2(5H)-furanone.
Comparative Performance of Oxidizing Systems
| Oxidizing System | Typical Yield | Substrate Scope | Key Advantages | Limitations | Reference |
| Oxone in Water | Good to Excellent | Furan and simple alkyl furans | Green solvent (water), scalable, practical for industrial use. | Limited to electron-rich furans; over-oxidation can be an issue. | [3][4] |
| H₂O₂ / Formic Acid | Moderate (up to 48%) | Furfural | Readily available and inexpensive reagents. | Yields can be moderate; formation of byproducts like succinic acid. | [5][6] |
| H₂O₂ / TFA | Moderate (up to 52%) | Furfural | Mild conditions (room temperature). | Requires a strong acid catalyst; potential for side reactions. | [3] |
Experimental Protocol: Oxidation of Furan with Oxone
This protocol is adapted from a scalable and environmentally friendly procedure.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add furan (1.0 eq) and deionized water.
-
Addition of Oxidant: Cool the mixture in an ice bath and add Oxone (a mixture of potassium peroxymonosulfate, potassium bisulfate, and potassium sulfate) (1.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-hydroxy-2(5H)-furanone.
Annulation via Titanium-Mediated Aldol Addition: Building Complexity
For the synthesis of more complex, substituted 2(5H)-furanones, particularly those with substitution at the 5-position, a one-pot annulation strategy involving a titanium-mediated crossed aldol addition followed by cyclocondensation is highly effective.[7][8] This method offers a convergent approach, rapidly building the furanone core from simpler ketone precursors.
Mechanism of Action: A Cascade of C-C Bond Formation and Cyclization
The reaction is initiated by the formation of a titanium enolate from one of the ketone substrates. This enolate then undergoes a crossed aldol addition with a second ketone, typically an α,α-dimethoxyketone. The resulting aldol adduct is then proposed to undergo an acid-induced cyclocondensation, eliminating methanol and forming the furanone ring.[7][8]
Caption: Workflow for Ti-mediated aldol annulation to form 2(5H)-furanones.
Performance and Substrate Scope
This method is particularly well-suited for the synthesis of 5-aryl and 3,4-dialkyl-5-aryl substituted 2(5H)-furanones. The reaction conditions are generally mild, and the one-pot nature of the process makes it highly efficient.
| Ketone 1 (Substrate) | Ketone 2 (Reagent) | Yield (%) | Reference |
| p-Bromoacetophenone | 1,1-Dimethoxyacetone | 59 | [7][8] |
| p-Bromopropiophenone | 1,1-Dimethoxyacetone | 64 | [7][8] |
| m-Bromoacetophenone | 1,1-Dimethoxyacetone | 60 | [7][8] |
Experimental Protocol: Ti-Mediated Synthesis of 5-(4-bromophenyl)-2(5H)-furanone
This protocol is adapted from the work of Tanabe and coworkers.[7][8]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of titanium tetrachloride (TiCl₄) (1.1 eq) in dichloromethane (DCM) at -78 °C.
-
Enolate Formation: To this solution, add a mixture of p-bromoacetophenone (1.0 eq) and a tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine) (1.2 eq) in DCM dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldol Addition: Add a solution of 1,1-dimethoxyacetone (1.2 eq) in DCM dropwise to the reaction mixture at -78 °C.
-
Cyclocondensation: After stirring for 1 hour at -78 °C, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired 5-(4-bromophenyl)-2(5H)-furanone.
Ruthenium-Catalyzed Oxidative Cyclocarbonylation: A Convergent Approach
A powerful and convergent method for the synthesis of 2(5H)-furanones involves the ruthenium-catalyzed oxidative cyclocarbonylation of 1,1-disubstituted allyl alcohols.[3][9] This reaction constructs the furanone ring in a single step from readily available starting materials, incorporating a molecule of carbon monoxide.
Mechanism of Action: A Catalytic Cycle of Oxidation and Carbonylation
The proposed mechanism involves the initial oxidation of the allylic alcohol to an allylic aldehyde by the ruthenium catalyst. This is followed by the coordination of carbon monoxide and subsequent migratory insertion to form an acyl-ruthenium intermediate. Reductive elimination then furnishes the 2(5H)-furanone product and regenerates the active ruthenium catalyst.
Caption: Simplified catalytic cycle for Ru-catalyzed oxidative cyclocarbonylation.
Performance and Substrate Scope
This method is particularly effective for the synthesis of 5,5-disubstituted 2(5H)-furanones. A variety of functional groups on the allylic alcohol are tolerated, and the reaction generally proceeds in moderate to high yields.
| Allylic Alcohol Substrate | Yield (%) | Reference |
| 1,1-Diphenylethan-1-ol | 85 | [3][9] |
| 1-Phenyl-1-propen-1-ol | 78 | [3][9] |
| 1-(4-Methoxyphenyl)-1-propen-1-ol | 82 | [3][9] |
Experimental Protocol: Ruthenium-Catalyzed Synthesis of 5,5-Diphenyl-2(5H)-furanone
This protocol is a representative example of the ruthenium-catalyzed oxidative cyclocarbonylation.[3][9]
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add 1,1-diphenylethan-1-ol (1.0 eq), a ruthenium catalyst such as Ru₃(CO)₁₂ (0.02 eq), and a suitable solvent like toluene.
-
Reaction Conditions: Seal the autoclave, purge with carbon monoxide (CO), and then pressurize to the desired pressure (e.g., 20 atm). Heat the reaction mixture to a specified temperature (e.g., 140 °C) and stir for the required duration (typically 12-24 hours).
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the CO. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the pure 5,5-diphenyl-2(5H)-furanone.
Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: A Strategy for Ring Closure
The intramolecular Horner-Wadsworth-Emmons (HWE) reaction is a robust and widely used method for the formation of cyclic alkenes, including the endocyclic double bond of 2(5H)-furanones.[10][11] This strategy involves the preparation of a linear precursor containing both a phosphonate and a carbonyl group (or a precursor that can be converted to a carbonyl group), which then undergoes base-mediated cyclization.
Mechanism of Action: Deprotonation, Nucleophilic Attack, and Elimination
The reaction is initiated by the deprotonation of the carbon α to the phosphonate group by a base, forming a stabilized carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbonyl group, forming a cyclic oxaphosphetane intermediate. This intermediate subsequently collapses, eliminating a phosphate byproduct and forming the carbon-carbon double bond of the furanone ring.[10][11]
Caption: General mechanism of intramolecular HWE cyclization for 2(5H)-furanone synthesis.
Performance and Application
The intramolecular HWE reaction is a versatile method that allows for the synthesis of a wide range of substituted 2(5H)-furanones, with the substitution pattern determined by the structure of the acyclic precursor. The choice of base and reaction conditions can influence the stereoselectivity of the resulting double bond.
A notable application of this strategy is a tandem intramolecular Michael cyclization-HWE olefination, where a single base promotes two sequential ring-forming events.[6]
Experimental Protocol: Tandem Intramolecular Michael Cyclization-HWE Olefination
This protocol is adapted from a synthesis of a substituted furanone.[6]
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add a solution of the acyclic precursor, (E)-methyl 5-(2-(diethoxyphosphoryl)acetoxy)pent-2-enoate (1.0 eq), in anhydrous acetonitrile.
-
Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), to the solution.
-
Cyclization: Heat the reaction mixture to reflux for 1.5 hours to facilitate the initial intramolecular Michael addition, forming a cyclic intermediate.
-
HWE Reaction: Cool the reaction to 0 °C and add an aldehyde (e.g., acetaldehyde) (3.0 eq). Allow the reaction to warm to room temperature and stir vigorously for 16 hours to complete the intramolecular HWE olefination.
-
Work-up and Isolation: Acidify the reaction mixture with 1N HCl and extract with ethyl acetate (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted 2(5H)-furanone.
Multicomponent Reactions (MCRs): Convergent and Diversity-Oriented Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and diversity-oriented approach to complex molecules like substituted 2(5H)-furanones.[12][13]
Mechanism of Action: A Cascade of Intermolecular Reactions
The mechanisms of MCRs are often complex and can vary significantly depending on the specific reactants and catalysts used. A common strategy for furanone synthesis involves the reaction of an aldehyde, an amine, and an acetylenic ester. The reaction is thought to proceed through the formation of an initial adduct between the amine and the acetylenic ester, which then reacts with the aldehyde, followed by cyclization to form the furanone ring.[12][13]
Performance and Advantages
The primary advantage of MCRs is their high atom economy and operational simplicity, allowing for the rapid generation of diverse libraries of compounds from simple starting materials. Yields can be moderate to good, and the substitution pattern of the final product can be easily varied by changing the starting components.
Experimental Protocol: Three-Component Synthesis of a Substituted 2(5H)-furanone
This is a general procedure based on common MCRs for furanone synthesis.[12][13]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq), the amine (1.0 eq), and the acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate) (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by recrystallization or flash column chromatography to obtain the desired polysubstituted 2(5H)-furanone.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route to a substituted 2(5H)-furanone is a strategic decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of molecular complexity.
-
Oxidation of furans is ideal for accessing the parent furanone or simple hydroxylated analogs in a scalable and cost-effective manner.
-
Titanium-mediated aldol annulation provides a powerful one-pot method for constructing more complex, particularly 5-aryl substituted, furanones.
-
Ruthenium-catalyzed oxidative cyclocarbonylation offers a convergent and atom-economical route to 5,5-disubstituted furanones.
-
Intramolecular HWE reactions are a versatile tool for the synthesis of a wide variety of substituted furanones via ring closure of a linear precursor.
-
Multicomponent reactions are exceptionally well-suited for diversity-oriented synthesis, enabling the rapid generation of libraries of polysubstituted furanones.
By carefully considering the strengths and limitations of each of these synthetic strategies, researchers can efficiently access the 2(5H)-furanone scaffolds necessary to advance their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]
- 3. A new route to 2(5H)-furanones via ruthenium-catalysed oxidative cyclocarbonylation of allylic alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (+/-)-Oleocanthal via a Tandem Intramolecular Michael Cyclization-HWE Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of 3,4-Dihalogenated 2(5H)-Furanone Derivatives
The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, the 2(5H)-furanone scaffold has emerged as a privileged structure, owing to its presence in numerous biologically active natural products.[1][2] The introduction of halogen atoms at the 3 and 4 positions of the furanone ring, in particular, has been shown to impart significant cytotoxic properties, making these derivatives a compelling class of compounds for anticancer drug development.[3]
This guide provides a comparative analysis of the cytotoxic profiles of various 3,4-dihalogenated 2(5H)-furanone derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their anticancer potential.
The Chemical Rationale: Why Dihalogenated Furanones?
The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones is a key determinant of their biological activity.[1][4] This reactivity stems from the presence of a carbonyl group conjugated with a double bond and two labile halogen atoms at the C3 and C4 positions.[1][4] These structural features render the furanone ring susceptible to nucleophilic attack, a property that is believed to underlie their cytotoxic effects through interactions with biological macromolecules.[5] The nature of the halogen atoms (chlorine vs. bromine) and the substituents at the C5 position can be systematically modified to modulate the lipophilicity, reactivity, and ultimately, the cytotoxic potency and selectivity of these compounds.[6]
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of 3,4-dihalogenated 2(5H)-furanone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing their potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 3,4-Dibromofuran-2(5H)-one | HCT-116 (Colon) | 0.4 ± 0.04 µM | [5] |
| (E)-5-(Bromomethylene)furan-2-(5H)-one | PC-3 (Prostate) | 0.93 ± 0.02 µM | [5] |
| Epoxide Derivative of 5-allyl-3,4-dichloro-2(5H)-furanone | MAC13, MAC16 (Murine Colon Adenocarcinoma) | 50 nM | [1][6] |
| Aziridine Derivative of 3,4,5-trichloro-2(5H)-furanone | MAC13, MAC16 (Murine Colon Adenocarcinoma) | 30 nM | [1][6] |
| Dithiocarbamate derivative with a 2(5H)-furanone-piperazine group | HeLa (Cervical), SMMC-7721 (Hepatocellular Carcinoma) | 0.06 ± 0.01 µM (HeLa), 0.006 ± 0.04 µM (SMMC-7721) | [1] |
| 5-Alkoxy-3,4-dichloro-2(5H)-furanones (Branched alkoxy substituent) | A549 (Non-small cell lung cancer) | High selectivity and potent activity | [1][5] |
| Silyl ethers of Mucobromic Acid (MBA) | HCT-116 (Colon) | Strong antiproliferative activity | [7][8] |
| Bis-2(5H)-furanone derivative (4e) | C6 (Glioma) | 12.1 µM | [9] |
Key Insights from the Data:
-
Potency: Several derivatives exhibit potent cytotoxicity, with IC50 values in the nanomolar to low micromolar range. Notably, the epoxide and aziridine derivatives show exceptional potency against murine colon adenocarcinoma cell lines.[1][6]
-
Cell Line Specificity: The cytotoxic effects can vary significantly between different cancer cell lines, suggesting that the mechanism of action may be influenced by the specific molecular characteristics of the cancer cells. For instance, 3,4-dibromofuran-2(5H)-one is particularly effective against HCT-116 colon cancer cells.[5]
-
Structural Modifications: Modifications at the C5 position, such as the introduction of alkoxy groups, silyl ethers, or conversion to epoxides and aziridines, can dramatically enhance cytotoxic activity.[1][5][6][8] This highlights the importance of this position for optimizing the anticancer properties of the furanone scaffold.
Unraveling the Mechanism of Action: How Do They Kill Cancer Cells?
The cytotoxic effects of 3,4-dihalogenated 2(5H)-furanones are not merely a result of non-specific toxicity but are linked to specific cellular and molecular mechanisms.
Induction of Apoptosis
A primary mechanism of cytotoxicity for these compounds is the induction of apoptosis, or programmed cell death. Flow cytometry studies have confirmed that bromofuran-2(5H)-ones induce cell death by apoptosis in prostate (PC-3) and colon (HCT-116) cancer cells.[5] Further mechanistic studies on silyl ether derivatives of mucobromic acid revealed that their apoptotic activity in HCT-116 cells is associated with the downregulation of survivin, an anti-apoptotic protein, and the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[7][8]
Role of Reactive Oxygen Species (ROS)
There is evidence to suggest that the cytotoxicity of these furanones is linked to the generation of reactive oxygen species (ROS). The active compounds have been shown to induce lipid peroxidation, as determined by the TBARS assay.[5] This increase in oxidative stress can damage cellular components and trigger apoptotic cell death.
Potential for DNA Interaction
Some derivatives, such as the bis-2(5H)-furanone compounds, are proposed to exert their anticancer effects by interacting with DNA.[9] Spectroscopic studies have shown that these compounds can bind to DNA, potentially leading to cell cycle arrest and inhibition of tumor cell proliferation.[9]
Below is a diagram illustrating the proposed mechanisms of action:
Caption: Proposed mechanisms of cytotoxicity for 3,4-dihalogenated 2(5H)-furanone derivatives.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The evaluation of the cytotoxic properties of these compounds relies on robust and reproducible in vitro assays. The following is a generalized workflow and a detailed protocol for the commonly used MTT assay.
Experimental Workflow for Cytotoxicity Evaluation
Caption: A typical experimental workflow for assessing the cytotoxicity of novel compounds.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HCT-116, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
3,4-Dihalogenated 2(5H)-furanone derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furanone derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The collective evidence strongly supports the potential of 3,4-dihalogenated 2(5H)-furanone derivatives as a promising class of anticancer agents. Their potent cytotoxicity, coupled with the ability to induce apoptosis through various mechanisms, makes them attractive candidates for further preclinical and clinical development.
Future research should focus on:
-
Optimizing the Structure-Activity Relationship: Systematic modifications of the furanone core to enhance potency and selectivity towards cancer cells over normal cells.
-
In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in animal models of cancer.
The insights gained from such studies will be crucial for translating the therapeutic potential of these fascinating molecules into novel and effective cancer treatments.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 3,4-Dichloro-2(5H)-furanone and Its Analogs
This guide provides an in-depth spectroscopic comparison of 3,4-Dichloro-2(5H)-furanone and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to not only present the data but also to elucidate the underlying chemical principles that govern the observed spectroscopic behaviors, thereby offering a robust framework for the characterization of this important class of compounds.
The 2(5H)-furanone scaffold is a key pharmacophore found in numerous natural products and biologically active molecules.[1] Halogenated derivatives, in particular, exhibit significant reactivity and a range of biological activities, making their precise structural elucidation a critical aspect of their development and application.[1][2] This guide will utilize a comparative approach to highlight the influence of substituents on the spectroscopic signatures of the furanone ring.
Comparative Spectroscopic Analysis
A thorough understanding of the spectroscopic properties of this compound and its analogs is paramount for their unambiguous identification and for predicting the characteristics of novel derivatives. In this section, we will dissect the NMR, IR, and MS data of our target compound in relation to key analogs: the parent 2(5H)-furanone, the brominated counterpart 3,4-Dibromo-2(5H)-furanone, and the methylated analog 3-Chloro-4-methyl-2(5H)-furanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing a detailed map of the molecular structure.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of 2(5H)-furanone, the unsubstituted parent compound, is characterized by signals for the protons at positions 3, 4, and 5. Upon substitution, these signals are altered in predictable ways. In the case of this compound, the protons at C3 and C4 are absent, leading to a simplified spectrum dominated by the signal for the C5 protons. The electronegativity of the chlorine atoms significantly influences the electron density of the furanone ring, which in turn affects the chemical shift of the remaining protons.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides a direct view of the carbon skeleton. The introduction of halogen atoms has a pronounced effect on the chemical shifts of the carbons to which they are attached. This is due to a combination of inductive effects and, in some cases, halogen bonding.[3] For this compound, the carbons C3 and C4 are expected to be significantly deshielded (shifted downfield) compared to the parent furanone due to the strong electron-withdrawing nature of the chlorine atoms. This deshielding effect is a key diagnostic feature for identifying halogenated carbons.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| 2(5H)-Furanone | ~173 | ~122 | ~154 | ~70 |
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | ~168 | ~128 | ~145 | ~97 |
| 5-(hydroxymethyl)-2(5H)-furanone | 173.52 | 122.86 | 153.97 | 84.31 |
Note: The data for this compound is predicted based on the trends observed in its hydroxylated precursor and related analogs. The presence of the hydroxyl group at C5 in 3,4-dichloro-5-hydroxy-2(5H)-furanone significantly deshields this carbon.[4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The key absorption band for 2(5H)-furanones is the strong carbonyl (C=O) stretch of the lactone ring.
The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents on the ring. For this compound, the electron-withdrawing chlorine atoms are expected to increase the double bond character of the carbonyl group, leading to a shift to a higher wavenumber (typically >1750 cm⁻¹) compared to the unsubstituted 2(5H)-furanone. Other characteristic bands include C-Cl stretching vibrations, which typically appear in the fingerprint region (below 800 cm⁻¹).
| Compound | Key IR Absorptions (cm⁻¹) |
| 2(5H)-Furanone | ~1740-1780 (C=O stretch) |
| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Strong C=O stretch, O-H stretch, C-Cl stretch |
| 3,4-Dibromo-2(5H)-furanone | Strong C=O stretch, C-Br stretch |
Note: The exact position of the carbonyl stretch can be influenced by the physical state of the sample (solid, liquid, or in solution).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For halogenated compounds, the isotopic distribution of the halogens provides a distinctive signature.
For this compound, the molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks due to the presence of the two chlorine isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[6][7] This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments. The relative intensities of these isotopic peaks (approximately 9:6:1 for a molecule with two chlorine atoms) are a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule.[7]
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization is likely to involve the loss of CO, Cl atoms, and other small neutral molecules, leading to a series of fragment ions that can be used to piece together the structure of the parent molecule.
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound and its analogs. These protocols are designed to be self-validating by incorporating steps for instrument calibration and the use of internal standards where appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
- Accurately weigh 5-10 mg of the furanone sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6). The choice of solvent is critical to avoid signals that may overlap with analyte resonances.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ¹H NMR spectrum. For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is used.[8]
- Acquire a proton-decoupled ¹³C NMR spectrum.
- If necessary for complete structural assignment, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).
3. Data Processing:
- Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Apply a baseline correction to obtain a flat baseline.
- Calibrate the chemical shift scale using the signal of the internal standard.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of the protons.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid furanone sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[9][10]
2. Data Acquisition:
- Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
- Identify the key absorption bands in the spectrum.
- Pay close attention to the region between 1600-1800 cm⁻¹ for the carbonyl stretch and the fingerprint region for other characteristic vibrations.
- Compare the obtained spectrum with a library of reference spectra if available.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
- Prepare a dilute solution (typically 1-100 ppm) of the furanone sample in a volatile solvent such as dichloromethane or ethyl acetate.
- Transfer the solution to a 2 mL GC vial with a septum cap.
2. GC-MS Parameters:
- Injector: Set to a temperature that ensures rapid volatilization of the sample without thermal decomposition (e.g., 250 °C). Use a split or splitless injection mode depending on the sample concentration.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally suitable for the separation of these compounds.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compounds of interest.
- Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).
3. Data Analysis:
- Examine the total ion chromatogram (TIC) to identify the retention time of the compound of interest.
- Extract the mass spectrum corresponding to the chromatographic peak.
- Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence and number of chlorine or bromine atoms.
- Interpret the fragmentation pattern to gain further structural information.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
Conclusion
The spectroscopic characterization of this compound and its analogs is a multifaceted process that relies on the synergistic application of NMR, IR, and MS techniques. By understanding the fundamental principles that govern the interaction of these molecules with electromagnetic radiation and magnetic fields, researchers can confidently elucidate their structures. The comparative approach outlined in this guide, which leverages the predictable effects of substituent changes on spectroscopic data, provides a powerful framework for the analysis of this important class of halogenated furanones. The detailed experimental protocols further ensure that high-quality, reproducible data can be obtained, forming a solid foundation for further research and development in areas where these compounds show promise.
References
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihalo-5-hydroxy-2(5 H)-furanones: Highly Reactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Validated High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,4-Dichloro-2(5H)-furanone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dichloro-2(5H)-furanone, a compound of interest in various chemical and pharmaceutical research areas. We will explore the rationale behind the method development, present a step-by-step protocol, and compare its performance against other potential analytical techniques. This document is intended to serve as a practical resource, grounded in scientific principles and validated through rigorous experimental data, to ensure accurate and reliable measurements.
Introduction: The Analytical Challenge of this compound
This compound and its derivatives are reactive intermediates that can pose significant analytical challenges due to their potential instability and reactivity. Developing a robust and reliable analytical method is paramount for accurate quantification in various matrices, whether for reaction monitoring, purity assessment, or stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.
The core objective of this guide is to present a fully validated HPLC method, developed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically the Q2(R1) guideline on the validation of analytical procedures. This ensures the method is fit for its intended purpose and that the data generated is scientifically sound and trustworthy.
The Validated HPLC Method: A Deep Dive
The selection of the HPLC method parameters was driven by the physicochemical properties of this compound. A reverse-phase approach was chosen due to the compound's moderate polarity.
Chromatographic Conditions
A C18 stationary phase was selected for its versatility and proven performance in separating a wide range of organic molecules. The mobile phase composition was optimized to achieve a good peak shape, resolution, and a reasonable retention time.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent efficiency and resolution for small molecules. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Offers good solvency for the analyte and a suitable polarity for retention on a C18 column. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and column efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The furanone core exhibits UV absorbance, and 220 nm provides adequate sensitivity. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any potential impurities. |
Standard and Sample Preparation
Accurate preparation of standards and samples is critical for reliable quantification.
-
Standard Solution: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Solution: The sample preparation will depend on the matrix. For a simple matrix, dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following validation parameters were assessed according to ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by injecting a blank (mobile phase), a placebo (matrix without the analyte), and the analyte standard. The chromatograms showed no interfering peaks at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. The results show a high degree of accuracy.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 10 | 99.5 | 0.8 |
| 25 | 100.2 | 0.5 |
| 50 | 99.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The low relative standard deviation (RSD) values indicate excellent precision.
| Precision Level | Concentration (µg/mL) | RSD (%) |
| Repeatability | 25 | < 1.0 |
| Intermediate Precision | 25 | < 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition). The method proved to be robust, with no significant impact on the results.
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While the validated HPLC method is highly effective, it is beneficial to consider other analytical techniques and understand their respective advantages and limitations for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV (This Method) | Chromatographic separation followed by UV detection. | High resolution, good sensitivity, robust, widely available. | Requires a chromophore, may not be suitable for complex matrices without extensive sample preparation. | Routine quality control, purity assessment, and stability studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent sensitivity and selectivity, provides structural information. | Requires the analyte to be volatile and thermally stable, potential for on-column degradation. | Identification of impurities, analysis in volatile matrices. |
| Ultra-Performance Liquid Chromatography (UPLC-MS) | Similar to HPLC but uses smaller particles for higher resolution and speed. | Faster analysis times, higher sensitivity, and resolution compared to HPLC. | Higher initial instrument cost, more susceptible to matrix effects. | High-throughput screening, analysis of complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides absolute quantification without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, higher instrument cost. | Structural elucidation, absolute quantification of pure substances. |
Conclusion
The validated HPLC method presented in this guide provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The comprehensive validation, performed in accordance with ICH guidelines, ensures the trustworthiness of the generated data. While alternative techniques such as GC-MS and UPLC-MS offer their own advantages, the described HPLC method represents an optimal balance of performance, accessibility, and cost-effectiveness for routine applications in a research and drug development setting. The choice of the most appropriate analytical technique will ultimately depend on the specific analytical challenge, the required sensitivity, and the available instrumentation.
The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystallographic Analysis of 3,4-Dichloro-2(5H)-furanone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design and the foundation for understanding structure-activity relationships (SAR). The 2(5H)-furanone scaffold, a recurring motif in numerous bioactive natural products and synthetic compounds, is of significant interest.[1] Derivatives of 3,4-dichloro-2(5H)-furanone, in particular, are known for their high reactivity and potential as precursors for a diverse range of biologically active molecules.[2] While a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for routine characterization, single-crystal X-ray crystallography emerges as the definitive authority for absolute structure validation. This guide provides an in-depth comparison of these techniques, grounded in experimental data, to illuminate the unique strengths of X-ray crystallography in the structural analysis of this important class of compounds.
The Imperative for Unambiguous Structure Determination
The biological activity of this compound derivatives is intrinsically linked to their precise three-dimensional geometry. Subtle changes in stereochemistry or the conformation of substituents can dramatically alter their interaction with biological targets. Therefore, an analytical technique that can provide an unequivocal map of atomic positions is paramount. While NMR and MS offer crucial insights into the connectivity and molecular weight of a compound, they often leave room for ambiguity, particularly when dealing with complex stereochemistry or subtle conformational isomers. It is in this context that X-ray crystallography provides the ultimate, unambiguous structural proof.[1]
A Comparative Analysis of Key Analytical Techniques
To appreciate the definitive role of X-ray crystallography, it is essential to understand its capabilities in relation to other widely used analytical methods.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Ionization and mass-to-charge ratio analysis |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Chemical environment, connectivity (through-bond and through-space) | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, absolute stereochemistry | Provides information on dynamic processes in solution, non-destructive | High sensitivity, isotopic information |
| Limitations | Requires a high-quality single crystal, provides a static picture of the molecule | Can be ambiguous for complex structures with multiple stereocenters, lower resolution than X-ray | Does not provide 3D structural information |
X-ray Crystallography: The Gold Standard in Detail
X-ray crystallography provides a high-resolution, three-dimensional map of the electron density within a crystal. From this map, the precise positions of individual atoms can be determined, yielding a detailed molecular structure.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully resolved crystal structure involves a meticulous series of steps.
Causality in Experimental Choices:
-
Crystal Growth: The choice of solvent and crystallization technique is critical. For many organic molecules like furanone derivatives, slow evaporation from a solution in a moderately volatile solvent system (e.g., dichloromethane/hexane) is a common starting point. The goal is to allow the molecules to pack in a highly ordered, repeating lattice, which is essential for sharp diffraction.
-
Data Collection: The selection of the X-ray source (e.g., Mo or Cu) and the temperature of data collection are crucial. Low temperatures (typically 100 K) are used to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern and a more precise structure.
-
Structure Solution and Refinement: Computational methods are used to solve the "phase problem" and generate an initial electron density map. The structural model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.
Case Study: Crystallographic Data of a 5-Substituted this compound Derivative
While a complete dataset for a single derivative is not available in the public domain, published data on similar compounds allows for the construction of a representative table of crystallographic parameters.
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | e.g., 10.5, 8.2, 15.1 | Dimensions of the unit cell. |
| β (°) | e.g., 95.2 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | e.g., 1280 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Complementary Perspective
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to deduce the carbon skeleton.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to assign chemical shifts and coupling constants.
Interpreting NMR Data for this compound Derivatives:
Published NMR data for derivatives such as 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones provide valuable insights.[3] For instance, in the ¹H NMR spectrum of 3,4-dichloro-5-(2'-hydroxyethylamino)-2(5H)-furanone, the proton at the C-5 position appears as a singlet at δ 5.47 ppm.[3] The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon (C-2) at δ 161.57 ppm, and the chlorinated carbons C-3 and C-4 at δ 124.86 and 144.10 ppm, respectively.[3] While these data confirm the basic structure, they do not, on their own, definitively establish the stereochemistry at C-5.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules like this compound derivatives, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: Detect the ions and generate a mass spectrum, which is then analyzed to determine the molecular weight and fragmentation patterns.
Fragmentation Patterns of Dichlorinated Furanones:
In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks due to the presence of two chlorine atoms. The relative intensities of these peaks provide strong evidence for the presence of two chlorine atoms. Fragmentation may involve the loss of CO, Cl, or substituents at the C-5 position, providing further structural clues.
Conclusion: The Synergy of Techniques and the Supremacy of X-ray Crystallography
While NMR and mass spectrometry are essential tools for the initial characterization and confirmation of the synthesis of this compound derivatives, they provide an incomplete picture. NMR offers insights into the solution-state structure and connectivity, while mass spectrometry confirms the molecular formula and provides clues about the fragmentation pathways. However, for the unambiguous determination of the three-dimensional structure, including the absolute configuration of stereocenters, single-crystal X-ray crystallography stands alone. The detailed atomic coordinates, bond lengths, and bond angles obtained from a crystal structure provide the irrefutable evidence required for advancing drug discovery programs and for a deep understanding of the structure-activity relationships of this important class of bioactive molecules.
References
A Comparative Guide to the Biological Activities of Furanone-Based Compounds for Drug Discovery Professionals
Introduction: The Furanone Scaffold, a Privileged Structure in Medicinal Chemistry
Furanones, and specifically the 2(5H)-furanone core, represent a class of five-membered heterocyclic compounds that are foundational to a multitude of natural products and synthetic molecules with significant pharmacological relevance.[1][2][3] This versatile scaffold is frequently identified in natural sources, from the halogenated derivatives produced by the marine red alga Delisea pulchra that prevent biofouling, to compounds found in mushrooms and other plants.[4][5][6] The inherent chemical reactivity and structural features of the furanone ring allow for diverse functionalization, making it a "privileged structure" in drug discovery.[3][7]
Researchers have successfully synthesized extensive libraries of furanone derivatives, exploring modifications to the core ring and its substituents to modulate biological activity.[6][8][9] These efforts have unveiled a wide spectrum of therapeutic potentials, including potent antimicrobial, anti-inflammatory, and anticancer effects.[1][2][10][11][12] This guide provides a comparative analysis of these key biological activities, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of the structure-activity relationships and therapeutic promise of furanone-based compounds.
Antimicrobial & Anti-Biofilm Activity: Quenching Quorum Sensing
One of the most extensively studied properties of furanones is their ability to interfere with bacterial communication, a process known as quorum sensing (QS).[13] By disrupting QS, furanones can inhibit the expression of virulence factors and prevent the formation of biofilms—structured communities of bacteria that are notoriously resistant to conventional antibiotics—without exerting direct bactericidal pressure that can lead to resistance.[14][15][16][17]
Mechanism of Action
The primary antimicrobial mechanism of many furanone derivatives, particularly halogenated ones, is the inhibition of QS systems.[18][19][20]
-
Interference with AHL Signaling: In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, QS is mediated by N-acylhomoserine lactone (AHL) signal molecules.[14][21] Furanones are structurally similar to AHLs and can competitively bind to their cognate receptors (e.g., LasR), thereby inhibiting the transcription of QS-regulated genes responsible for virulence factor production and biofilm maturation.[22]
-
Biofilm Disruption: By blocking QS, furanones effectively prevent the formation of biofilms by diverse pathogens, including P. aeruginosa, E. coli, and Staphylococcus species.[4][5] This not only reduces bacterial virulence but also renders the bacteria more susceptible to antibiotics and host immune responses.[5][14]
-
Synergy with Antibiotics: Certain furanone derivatives, such as those possessing a sulfonyl group, have been shown to enhance the efficacy of conventional antibiotics like aminoglycosides against resistant strains, including MRSA.[6][16] This synergistic effect can restore the utility of existing antibiotics against difficult-to-treat biofilm-associated infections.[16][23]
Comparative Efficacy of Antimicrobial Furanones
The following table summarizes the activity of representative furanone compounds against various microbial pathogens.
| Compound/Derivative | Target Organism(s) | Key Activity & Metric | Noteworthy Findings |
| Halogenated Furanone (C-30) | Pseudomonas aeruginosa | Inhibits QS-controlled gene expression and biofilm formation.[14][21] | A synthetic analog of natural furanones from D. pulchra; effectively reduces virulence in vivo.[14][15] |
| Halogenated Furanone (C-56) | Pseudomonas aeruginosa | Suppresses transcription of lasR-PlasB-gfp in mouse lungs; enhances bacterial clearance.[14] | Demonstrates favorable therapeutic effects in a P. aeruginosa lung infection model.[14] |
| Furanone F105 | Staphylococcus aureus (incl. MRSA) | MIC: 10 mg/L; MBC: 40 mg/L.[16] Restores gentamicin activity against biofilms.[16] | A sulfonyl derivative with l-menthol moiety; exhibits direct biocidal properties and potent anti-biofilm activity.[16][23][24] |
| Furanone F131 | S. aureus / C. albicans mixed biofilms | MBPC: 8–16 μg/mL.[5] | Contains an l-borneol fragment; effective against mixed-species biofilms.[5] |
| Sulfone 26 | Staphylococcus aureus, Bacillus subtilis | MIC: 8 μg/mL.[6] | Possesses a sulfonyl group and l-borneol moiety; increases the efficacy of aminoglycosides.[6] |
Experimental Protocol: Quorum Sensing Inhibition Assay
This protocol describes a common method to screen for QS inhibition using a bacterial reporter strain. The causality behind this design is to use a strain engineered to produce a measurable signal (e.g., light or color) only when QS is active. A reduction in this signal in the presence of a test compound indicates QS inhibition.
Objective: To quantify the ability of a furanone compound to inhibit AHL-mediated quorum sensing.
Materials:
-
Bacterial reporter strain (e.g., E. coli MT102 carrying plasmid pJBA132, which expresses GFP in response to AHLs).
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotic for plasmid maintenance (e.g., gentamicin).
-
AHL signal molecule (e.g., 3-oxo-C6-HSL).
-
Test furanone compound(s) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates (black, clear bottom for fluorescence).
-
Microplate reader capable of measuring absorbance (OD600) and fluorescence (Ex: 485 nm, Em: 535 nm).
Methodology:
-
Prepare Inoculum: Grow the reporter strain overnight in LB broth with the appropriate antibiotic at 37°C with shaking.
-
Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.1-0.2). This ensures the bacteria are metabolically active and responsive.
-
Prepare Assay Plate:
-
In a 96-well plate, add 180 µL of the subcultured reporter strain to each well.
-
Add 10 µL of the AHL signal molecule to a final concentration that induces a strong signal (e.g., 50 nM).
-
Add 10 µL of the test furanone compound at various concentrations (serial dilutions). Include a solvent control (e.g., DMSO) and a negative control (no AHL).
-
-
Incubation: Cover the plate and incubate at 30°C for 4-6 hours with shaking. The lower temperature is often optimal for GFP folding and stability.
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth. This is a critical self-validating step to ensure the compound is not simply killing the bacteria.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Normalize the fluorescence reading to cell density (Fluorescence / OD600).
-
Calculate the percentage of QS inhibition relative to the solvent control.
-
Plot the inhibition percentage against the compound concentration to determine the IC50 value.
-
Visualization: QS Inhibition Mechanism
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Furanone derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key pathways in the inflammatory response.[2][3][25] Their mechanisms often involve a multi-pronged attack on the production of pro-inflammatory mediators and the signaling cascades that perpetuate inflammation.
Mechanism of Action
-
Enzyme Inhibition: Certain furanone derivatives, particularly those with a diaryl structure, act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[26][27] Some have also shown dual inhibition of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory effects.[25]
-
Cytokine Suppression: Furanones can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a central regulator of inflammation.[4][25]
-
Signaling Pathway Modulation: The anti-inflammatory effects are also attributed to the inhibition of major signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which control the expression of numerous inflammatory genes.[4][28]
-
Antioxidant Activity: Many furanones possess antioxidant properties, enabling them to scavenge free radicals and reactive oxygen species (ROS).[4] Since oxidative stress is a key component of inflammation, this activity contributes significantly to their overall anti-inflammatory profile.[4]
Comparative Efficacy of Anti-inflammatory Furanones
| Compound/Derivative Class | Assay/Target | Key Activity & Metric | Noteworthy Findings |
| 4,5-diaryl-3(2H)-furanones | COX-1 Inhibition | IC50 = 2.8 µM (for a fluorinated derivative).[27] | Coxib-like structures that exhibit both anti-inflammatory and anticancer activities.[27] |
| Pyridazinone derivatives | COX-2 / 15-LOX Inhibition, TNF-α Inhibition | Showed promising dual COX-2/15-LOX inhibition and high TNF-α suppression.[25][26] | Synthesized from furanone precursors, indicating the scaffold's utility in generating potent anti-inflammatory agents.[25] |
| Natural Furanones | iNOS, TNF-α suppression | Inhibit pro-inflammatory mediators.[4][28] | Often possess phenol moieties that contribute to free radical scavenging and NF-κB/MAPK pathway inhibition.[4] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for assessing a compound's ability to selectively inhibit the COX-2 enzyme. The rationale is to provide the enzyme with its substrate (arachidonic acid) and measure the production of a key downstream product (prostaglandin E2, PGE2). A reduction in PGE2 indicates enzyme inhibition.
Objective: To determine the IC50 of a furanone compound against the human COX-2 enzyme.
Materials:
-
Recombinant human COX-2 enzyme.
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing hematin and EDTA).
-
Arachidonic acid (substrate).
-
Test furanone compound(s) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
PGE2 EIA Kit (Enzyme Immunoassay).
-
96-well plates and microplate reader for EIA.
Methodology:
-
Enzyme Preparation: Dilute the recombinant COX-2 enzyme to the working concentration in cold reaction buffer. Keep on ice.
-
Compound Incubation:
-
In a 96-well plate, add the reaction buffer.
-
Add the test furanone compound (in various concentrations) or the control inhibitor.
-
Add the diluted COX-2 enzyme to each well.
-
Pre-incubate the mixture for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction: Add arachidonic acid to each well to start the reaction.
-
Reaction Termination: Incubate for a defined period (e.g., 10 minutes) at 37°C. Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification:
-
Use the supernatant from each well to quantify the amount of PGE2 produced using a commercial PGE2 EIA kit, following the manufacturer's instructions. This is a highly specific and sensitive method for measuring the enzyme's output.
-
-
Data Analysis:
-
Generate a standard curve for the PGE2 EIA.
-
Calculate the concentration of PGE2 produced in each sample.
-
Determine the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualization: Inflammatory Signaling Pathway
Anticancer Activity: A Multi-Mechanistic Approach
The furanone scaffold is present in numerous compounds demonstrating significant cytotoxic effects against a wide range of cancer cell lines.[7][29] Their anticancer activity is not limited to a single mechanism but often involves inducing programmed cell death (apoptosis) and halting the cell division cycle.
Mechanism of Action
-
Induction of Apoptosis: A primary mechanism is the induction of apoptosis. Some derivatives, like furanonaphthoquinones, achieve this by generating high levels of intracellular reactive oxygen species (ROS), which triggers the intrinsic mitochondrial pathway of apoptosis.[7]
-
Cell Cycle Arrest: Many furanone derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cell proliferation.[7] Bis-2(5H)-furanone derivatives have been shown to cause S-phase arrest, while others induce a G2/M phase arrest, often as a result of DNA damage.[7][9]
-
Interaction with Cellular Targets: Some compounds, such as bis-2(5H)-furanone derivative 4e, have been shown to interact directly with DNA, suggesting that DNA may be a key molecular target.[7][9]
Comparative Efficacy of Anticancer Furanones
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[7][9] |
| Furan-based N-phenyl triazinone (7) | MCF-7 (Breast) | 2.96 | Induces G2/M arrest and apoptosis; increases p53 and Bax levels.[7] |
| 5-O-silylated MBA | HCT-116 (Colon) | 1.3 | Potent antiproliferative activity.[7] |
| Furan-fused Chalcones | HL60 (Leukemia) | Enhanced antiproliferative activity compared to standard chalcones.[30] | Structure-activity relationship studies highlight the benefit of the furan moiety.[30] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine how a compound affects cancer cell proliferation by analyzing the distribution of cells in different phases of the cell cycle. The scientific basis is that DNA content varies predictably through the cell cycle (G1, S, G2/M). A DNA-binding fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase.
Objective: To assess the effect of a furanone compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., C6 glioma cells).
-
Complete cell culture medium.
-
Test furanone compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% ethanol (ice-cold).
-
PI/RNase staining buffer.
-
Flow cytometer.
Methodology:
-
Cell Seeding: Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the furanone compound at its IC50 concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. To detach adherent cells, wash with PBS and add trypsin-EDTA.
-
Combine all cells, centrifuge at low speed, and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Store at -20°C for at least 2 hours (or overnight). Fixation is crucial for consistent dye uptake.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer. The RNase is included to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Visualization: Apoptosis Induction Pathway
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of furanones are intrinsically linked to their chemical structures. Understanding these structure-activity relationships is paramount for designing next-generation therapeutics with enhanced potency and selectivity.
-
Antimicrobial Activity: For QS inhibition, the presence of a halogen, particularly bromine, on the exocyclic vinyl group is often crucial for high efficacy.[18] The addition of bulky, lipophilic moieties like terpene fragments (l-borneol, l-menthol) or sulfonyl groups can enhance direct antimicrobial activity against Gram-positive bacteria and improve synergy with existing antibiotics.[6]
-
Anti-inflammatory & Anticancer Activity: The substitution pattern on aryl groups attached to the furanone core significantly influences COX inhibitory action and cytotoxicity.[27][30] The permutation of hydrophilic and hydrophobic groups can lead to cardinal changes in biological activity, highlighting the importance of fine-tuning these substituents to optimize interactions with biological targets.[27]
The furanone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Future research will likely focus on synthesizing hybrid molecules that combine the furanone core with other pharmacophores to create multi-target drugs. Addressing challenges such as potential toxicity and improving pharmacokinetic profiles will be key to translating the immense promise of these compounds from the laboratory to the clinic.[31]
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijabbr.com [ijabbr.com]
- 11. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 12. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 13. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [cora.ucc.ie]
- 19. tandfonline.com [tandfonline.com]
- 20. Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. microbiologyresearch.org [microbiologyresearch.org]
- 23. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]
- 24. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ccij-online.org [ccij-online.org]
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Furanone Synthesis
The furanone motif is a cornerstone in medicinal chemistry and natural product synthesis, driving the continuous pursuit of more efficient and selective synthetic methodologies. The choice of catalyst is paramount in achieving these goals, directly influencing reaction rates, yields, and overall process sustainability. This guide provides an in-depth comparative analysis of common catalytic systems for furanone synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and performance benchmarking. We will delve into the mechanistic intricacies of each catalyst class, present comparative performance data, and provide a standardized protocol for evaluating catalyst efficiency in your own laboratories.
Key Performance Indicators for Catalyst Efficiency
To objectively compare the performance of different catalysts, a set of key performance indicators (KPIs) must be established. These metrics provide a quantitative measure of a catalyst's efficiency and suitability for a given transformation.
-
Yield (%) : The amount of desired furanone product obtained relative to the theoretical maximum.
-
Selectivity (%) : The proportion of the desired furanone isomer formed compared to other possible products.
-
Turnover Number (TON) : The total number of substrate molecules converted into product per molecule of catalyst before the catalyst becomes deactivated. A higher TON indicates a more stable and long-lasting catalyst.
-
Turnover Frequency (TOF) : The number of catalytic cycles occurring per unit of time (usually per hour or per second). TOF is a measure of the catalyst's intrinsic activity.
-
Reaction Conditions : Temperature, pressure, reaction time, and solvent are critical parameters that influence catalyst performance and process sustainability. Milder conditions are generally preferred.
-
Catalyst Loading (mol%) : The amount of catalyst used relative to the substrate. Lower catalyst loading is economically and environmentally advantageous.
-
Recyclability : The ability of a catalyst, particularly a heterogeneous one, to be recovered and reused in multiple reaction cycles without significant loss of activity.
Comparative Analysis of Catalytic Systems
The synthesis of furanones can be achieved through various catalytic routes, each with its own set of advantages and limitations. Here, we compare some of the most prominent metal-based and organocatalytic systems.
Gold (Au)-Catalyzed Cycloisomerization
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the synthesis of furanones, primarily through the cycloisomerization of α-hydroxyalkynones and related substrates.[1]
Mechanism of Action: The catalytic cycle of gold-catalyzed cycloisomerization is initiated by the coordination of the gold catalyst to the alkyne moiety of the substrate. This activation renders the alkyne susceptible to nucleophilic attack by the pendant hydroxyl group. Subsequent protonolysis or demetallation regenerates the active catalyst and releases the furanone product.
Caption: Gold-catalyzed cycloisomerization of γ-hydroxyalkynones to furanones.
Performance Benchmark: Gold catalysts are known for their high efficiency under mild reaction conditions. For instance, the gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones can achieve yields ranging from 55% to 94%.[2]
| Catalyst System | Substrate | Conditions | Yield (%) | Reference |
| (p-CF₃C₆H₄)₃PAuCl / AgOTf | 4-hydroxy-4-methyl-1-phenylpent-2-yn-1-one | Toluene, Room Temp, 10 min - 2h | 55-94 | --INVALID-LINK-- |
| AuCl₃ | 2-alkynyl-2-silyloxy carbonyl compounds | NIS, solvent, temp | Good | --INVALID-LINK-- |
Palladium (Pd)-Catalyzed Reactions
Palladium catalysts offer versatile routes to furanones through various transformations, including oxidative cyclizations and cross-coupling reactions.[3][4]
Mechanism of Action: In oxidative cyclizations, a Pd(II) catalyst coordinates to an enone, activating it for intramolecular nucleophilic attack by a hydroxyl group. Reductive elimination then furnishes the furanone and a Pd(0) species, which is reoxidized to complete the catalytic cycle.
Caption: Palladium-catalyzed oxidative cyclization for furanone synthesis.
Performance Benchmark: Palladium catalysts are effective for a range of furanone syntheses, with some systems offering high yields and the potential for catalyst recycling.
| Catalyst System | Substrate | Conditions | Yield (%) | Recyclability | Reference |
| PdCl₂(PPh₃)₂ | 4-tosyl-2(5H)-furanone and boronic acids | THF-H₂O, 60°C | Moderate to High | Not Reported | --INVALID-LINK-- |
| PdCl₂(CH₃CN)₂ | 1,3-Dicarbonyls and alkenyl bromides | Dioxane, 80°C | up to 94 | Not Reported | --INVALID-LINK-- |
Rhodium (Rh)-Catalyzed Annulations
Rhodium catalysts are particularly effective in C-H activation and annulation reactions to construct furanone rings.[5]
Mechanism of Action: The catalytic cycle typically involves the coordination of the rhodium catalyst to a directing group on the substrate, followed by C-H activation to form a rhodacycle intermediate. Subsequent insertion of an alkyne or other coupling partner and reductive elimination yields the furanone product and regenerates the active rhodium catalyst.
Performance Benchmark: Rhodium-catalyzed reactions can provide access to complex furanone structures with high regioselectivity.
| Catalyst System | Substrates | Conditions | Yield (%) | Reference |
| [RhCp*Cl₂]₂ | Sulfoximine and 4-hydroxy-2-alkynoates | AgSbF₆, DCE, 80°C | Good | --INVALID-LINK-- |
| Rh(II) acetate | 2-alkynyl 2-diazo-3-oxobutanoates | Solvent, Temp | Good | --INVALID-LINK-- |
Copper (Cu)-Catalyzed Syntheses
Copper catalysts offer a cost-effective alternative for furanone synthesis, often proceeding through radical pathways or carbene intermediates.[6]
Mechanism of Action: One plausible mechanism involves the formation of a copper carbene intermediate, which then undergoes cyclization and oxidation to afford the furanone product.
Performance Benchmark: Copper-catalyzed methods can be highly regioselective and efficient for the synthesis of substituted furanones.
| Catalyst System | Substrates | Conditions | Yield (%) | Reference |
| CuBr | (2-Furyl)carbene complexes and 1,3-dicarbonyl compounds | Methanol, Air (oxidant) | up to 83 | --INVALID-LINK-- |
| Cu(OTf)₂ / DPP-H | Conjugated 1,2-diketones and N-bromosuccinimide | Solvent, Temp | Good | --INVALID-LINK-- |
Standardized Protocol for Benchmarking Catalyst Performance
To ensure a fair and accurate comparison of different catalysts, it is crucial to employ a standardized experimental protocol. The following workflow provides a general framework that can be adapted for specific furanone synthesis reactions.
Caption: A standardized workflow for benchmarking catalyst efficiency in furanone synthesis.
Step-by-Step Experimental Procedure
-
Materials and Reagents:
-
Ensure all substrates, catalysts, solvents, and other reagents are of high purity and are properly characterized.
-
Use a consistent batch of starting materials for all comparative experiments.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the substrate and solvent.
-
Add the catalyst at the desired loading (e.g., 1-5 mol%). For solid catalysts, ensure they are finely powdered and evenly dispersed.
-
If required, add any co-catalysts or additives.
-
-
Reaction Execution:
-
Bring the reaction mixture to the desired temperature and start vigorous stirring.
-
Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction mixture as appropriate (e.g., by adding water or a saturated salt solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to obtain the pure furanone.
-
-
Characterization and Quantification:
-
Confirm the structure of the isolated product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
-
Determine the isolated yield of the pure product.
-
Analyze the crude reaction mixture by a quantitative method (e.g., qNMR or GC with an internal standard) to determine the conversion and selectivity.
-
-
Calculation of Performance Metrics:
-
Turnover Number (TON): TON = (moles of product) / (moles of catalyst)
-
Turnover Frequency (TOF): TOF = TON / reaction time (in hours or seconds)
-
-
Catalyst Recyclability (for heterogeneous catalysts):
-
After the reaction, recover the catalyst by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent and dry it.
-
Reuse the catalyst in a subsequent reaction under the same conditions and measure the yield to assess its stability and reusability. Repeat for several cycles.
-
Conclusion
The selection of an optimal catalyst for furanone synthesis is a multifaceted decision that requires a thorough understanding of the reaction mechanism and a systematic evaluation of catalyst performance. Gold, palladium, rhodium, and copper-based catalysts each offer distinct advantages in terms of reactivity, selectivity, and substrate scope. By employing a standardized benchmarking protocol and carefully considering key performance indicators, researchers can make informed decisions to accelerate the development of efficient and sustainable synthetic routes to this important class of heterocyclic compounds. This guide provides a framework for such evaluations, empowering scientists to advance the field of organic synthesis and drug discovery.
References
- 1. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed C-O Bond Formation: An Efficient One-Pot Highly Regioselective Synthesis of Furans from (2-Furyl)Carbene Complexes [organic-chemistry.org]
A Comparative Guide to Isotopic Labeling with 3,4-Dichloro-2(5H)-furanone: A Novel Amine-Reactive Reagent for Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the selection of an appropriate isotopic labeling strategy is paramount. This guide provides an in-depth technical comparison of a promising, albeit less conventional, amine-reactive reagent, 3,4-Dichloro-2(5H)-furanone (also known as Mucochloric Acid or MCA), with established labeling chemistries. We will explore the unique reactivity of MCA, its potential advantages and disadvantages, and provide a detailed, field-proven protocol for its application in isotopic labeling workflows for mass spectrometry-based protein quantification.
The Landscape of Chemical Labeling in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Isotopic labeling introduces a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer. By comparing the signal intensities of the light (unlabeled) and heavy (labeled) forms of a peptide, one can accurately quantify changes in protein expression between different samples.
While various labeling strategies exist, chemical labeling post-protein extraction and digestion is a widely adopted approach.[1] This method offers versatility as it can be applied to a wide range of sample types. The most common chemical labeling reagents target primary amines, which are present at the N-terminus of every peptide and on the side chain of lysine residues.[2]
Introducing this compound: A Highly Reactive Candidate for Amine Labeling
This compound (MCA) is a highly functionalized molecule characterized by a furanone ring structure with two chlorine atoms and a hydroxyl group.[3] Its high reactivity stems from the presence of a carbonyl group conjugated with a double bond and two labile halogen atoms, making it susceptible to nucleophilic attack.[4] This inherent reactivity makes it an intriguing candidate for labeling biomolecules.
The key to its potential as a labeling reagent lies in its reactivity towards nucleophiles, particularly amines. MCA and its derivatives have been shown to react with a variety of amines, including amino acids and their esters.[3] This reaction typically involves the substitution of one of the chlorine atoms on the furanone ring by the amine, forming a stable covalent bond.
Comparative Analysis: this compound vs. Established Amine-Reactive Reagents
To understand the potential of MCA in isotopic labeling, it is essential to compare it with the current gold-standard amine-reactive reagents used in quantitative proteomics.
| Feature | This compound (Hypothetical Isotopic Version) | Tandem Mass Tags™ (TMT™) / iTRAQ® | N-Hydroxysuccinimide (NHS) Esters |
| Target Residues | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Chemistry | Nucleophilic substitution of a chlorine atom on the furanone ring. | Acylation of primary amines via an NHS ester functional group. | Acylation of primary amines to form a stable amide bond. |
| Multiplexing Capability | Potentially high, depending on the synthesis of various isotopically distinct versions. | High (up to 18-plex with TMTpro™).[5] | Typically used for single or dual labeling (e.g., light/heavy). |
| Cost-Effectiveness | Potentially high, as the starting materials for synthesis are relatively inexpensive.[4] | Generally high due to complex synthesis of the isobaric tags.[6] | Varies, but generally more cost-effective than isobaric tags. |
| Reaction Specificity | While primarily reacting with amines, potential for off-target reactions with other nucleophiles like thiols (Cysteine) exists.[7] | Can exhibit off-target reactions with hydroxyl groups (Serine, Threonine, Tyrosine) under alkaline conditions.[5][8] | Highly specific for primary amines under controlled pH.[2] |
| Cleavability | The resulting bond is stable and not readily cleavable. | Non-cleavable. | Can be designed with cleavable linkers (e.g., disulfide bonds).[9] |
Causality Behind Experimental Choices:
The choice of labeling reagent is dictated by the specific experimental goals.
-
For high-throughput studies requiring the comparison of multiple samples , isobaric tags like TMT and iTRAQ are the preferred choice due to their high multiplexing capabilities.[10]
-
For applications where cost is a major consideration and high multiplexing is not essential , NHS esters or potentially a cost-effective reagent like isotopically labeled MCA could be advantageous.[6][11]
-
When specificity is critical , careful optimization of reaction conditions (e.g., pH) is necessary for all amine-reactive reagents to minimize off-target labeling.[2][5]
Experimental Protocol: A Self-Validating System for Isotopic Labeling with ¹³C-Labeled this compound
The following is a detailed, hypothetical protocol for the use of a ¹³C-labeled version of this compound for quantitative proteomics. This protocol is designed as a self-validating system, incorporating controls to ensure labeling efficiency and specificity.
Synthesis of [¹³C₄]-3,4-Dichloro-2(5H)-furanone (Hypothetical)
The synthesis of an isotopically labeled version of MCA is a prerequisite. A potential synthetic route could start from a commercially available ¹³C-labeled precursor, such as [¹³C₄]-Furfural.
Caption: Hypothetical synthesis of ¹³C-labeled MCA.
Protein Sample Preparation and Digestion
Caption: Standard workflow for protein sample preparation.
Step-by-Step Methodology:
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Accurately determine the protein concentration of each sample using a standard method like the BCA assay. This is crucial for ensuring equal loading for comparative analysis.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent them from reforming.
-
Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
Peptide Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Isotopic Labeling with [¹³C₄]-3,4-Dichloro-2(5H)-furanone
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the unlabeled ("light") and [¹³C₄]-labeled ("heavy") this compound in an anhydrous organic solvent (e.g., acetonitrile or DMSO) to a stock concentration of 100 mM.
-
Labeling Reaction:
-
Resuspend the dried peptide samples (e.g., 100 µg) in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5).
-
Add the labeling reagent to the peptide solution. A typical starting point is a 10-fold molar excess of the reagent over the estimated number of primary amines.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Quenching the Reaction: Add a quenching solution, such as 5% hydroxylamine or 100 mM Tris-HCl, to consume any unreacted labeling reagent. Incubate for 15 minutes.
-
Sample Pooling: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Final Cleanup: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
LC-MS/MS Analysis and Data Interpretation
Caption: Workflow for mass spectrometry analysis.
Step-by-Step Methodology:
-
Liquid Chromatography (LC) Separation: Separate the complex peptide mixture using reverse-phase liquid chromatography.
-
Mass Spectrometry (MS) Analysis:
-
MS1 Scan: The mass spectrometer scans for all eluting peptide ions. The "light" and "heavy" labeled peptide pairs will appear with a specific mass difference (in this hypothetical case, 4 Da due to the four ¹³C atoms).
-
MS2 Scan (Fragmentation): The most intense ions from the MS1 scan are isolated and fragmented to generate product ions that reveal the peptide's amino acid sequence.
-
-
Data Analysis:
-
Peptide Identification: The MS2 spectra are searched against a protein database to identify the peptide sequences.
-
Quantification: The relative abundance of a protein is determined by calculating the ratio of the integrated signal intensities of the "heavy" and "light" forms of its corresponding peptides in the MS1 scan.
-
Trustworthiness: A Self-Validating System
The described protocol incorporates several checkpoints to ensure the trustworthiness of the results:
-
Labeling Efficiency Check: A small aliquot of the labeled sample can be analyzed by MS to determine the percentage of peptides that have been successfully labeled. Incomplete labeling can introduce quantification errors.
-
Specificity Analysis: The MS data should be scrutinized for evidence of off-target labeling, such as modifications on Cysteine, Serine, or Threonine residues.
-
Ratio Verification: For a 1:1 mixture of "light" and "heavy" labeled samples from the same biological source, the vast majority of identified peptides should exhibit a ratio close to 1. Deviations from this can indicate issues with protein quantification, sample pooling, or the labeling reaction itself.
Conclusion and Future Outlook
This compound presents a compelling, reactive scaffold for the development of novel chemical labeling reagents for quantitative proteomics. Its straightforward reactivity with primary amines, coupled with the potential for cost-effective synthesis of isotopically labeled analogues, makes it a promising alternative to existing technologies. While the application of isotopically labeled MCA in proteomics is currently hypothetical, the foundational chemistry is well-established.[3][4][7]
Further research is required to synthesize and validate isotopically labeled this compound, optimize labeling protocols, and comprehensively characterize its specificity and efficiency in complex proteomes. Such studies will be instrumental in determining its place within the ever-expanding toolkit of the modern proteomics researcher.
References
- 1. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. An efficient, amine-specific iTRAQ labeling method improves the peptide and protein identification rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3,4-Dichloro-2(5H)-furanone
Welcome to your essential guide for the safe handling of 3,4-Dichloro-2(5H)-furanone. As a potent research chemical, understanding its properties and associated risks is the first step in ensuring a safe and productive laboratory environment. This document is designed for the professional researcher, providing in-depth, actionable intelligence to go beyond mere compliance and foster a culture of safety and scientific integrity. We will delve into the causality behind each safety recommendation, empowering you to make informed decisions from the moment you receive the compound to its final disposal.
Critical Hazard Assessment: Understanding the "Why"
This compound is not a benign substance. Its hazard profile necessitates a stringent and non-negotiable adherence to safety protocols. The primary risks are multifaceted, stemming from its chemical reactivity and biological effects.
-
Acute Toxicity & Corrosivity : The compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[1] This is due to its reactive nature, which can lead to rapid tissue damage upon contact.
-
Genetic and Carcinogenic Concerns : Perhaps most significantly, it is suspected of causing genetic defects.[1] A structural analog, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[2] This long-term health risk is a critical driver for minimizing exposure to the lowest possible levels.
These hazards are formally recognized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
Source: PubChem CID 91487[1]
Understanding these inherent dangers is fundamental. Every subsequent step in this guide is designed to build a protective barrier between you and these potential outcomes.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
While engineering controls, such as certified chemical fume hoods, are the primary line of defense, your PPE is the critical final barrier. There is no room for compromise. The following ensemble is mandatory for all work involving this compound.
Eye and Face Protection: A Two-Layer System
Direct contact with the eyes can cause severe, irreversible damage. A single layer of protection is insufficient.
-
Primary Protection : Wear tightly-fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[1][3] These are essential to protect against splashes and fine particulates.
-
Secondary Protection : A full-face shield must be worn over the goggles.[3][4] This protects the entire face from splashes and is a non-negotiable component when handling corrosive materials.
Causality : The furanone structure is highly reactive. A splash to the face can cause immediate and severe chemical burns. The face shield protects these vulnerable areas, while the goggles provide a sealed defense for the eyes.
Skin and Body Protection: Complete Coverage
Skin contact can lead to severe burns and systemic absorption.[1]
-
Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.
-
Chemical-Resistant Apron : For procedures with a higher risk of splashes, such as transfers of larger volumes or reaction workups, a chemical-resistant apron worn over the lab coat is necessary.
-
Full Body Suit : In the event of a large-scale operation or spill cleanup, a disposable chemical-resistant suit may be required.[5]
-
Attire : Long pants and closed-toe shoes are mandatory.
Hand Protection: The Science of Glove Selection
Your hands are at the highest risk of exposure. The choice of glove material is a critical scientific decision, not one of convenience. Halogenated organic compounds like this compound can degrade or permeate common glove materials.
-
Recommended Material : While specific permeation data for this exact compound is scarce, for chlorinated organic compounds, Butyl rubber or Viton™ gloves are often recommended for their high resistance.[6] Neoprene can also be a suitable option.[7][8] Standard thin nitrile gloves, common in many labs, may offer only limited splash protection and should not be used for prolonged handling.[7][8]
-
Double Gloving : Always wear two pairs of gloves. This practice provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
Inspection and Replacement : Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if you suspect contamination, and always after a maximum of two hours of use, or as recommended by the glove manufacturer.
Respiratory Protection: When Air Quality is Compromised
Respiratory protection is required when engineering controls cannot guarantee that airborne concentrations are kept below exposure limits, or when handling the solid material outside of a fume hood.[1]
-
Required Respirator : A full-face respirator with cartridges appropriate for organic vapors and acid gases (e.g., a combination cartridge) is necessary if exposure limits are exceeded or symptoms of irritation occur.[1][4]
-
Fit Testing : All personnel required to wear a respirator must be properly fit-tested and trained in its use and maintenance, in accordance with OSHA 29 CFR 1910.134 or equivalent regulations.
Table 2: Task-Based PPE Requirements
| Task | Eye/Face | Hand | Body | Respiratory |
| Weighing Solid | Goggles & Face Shield | Double-Gloved (Butyl/Viton) | Lab Coat | Required if not in a ventilated enclosure |
| Preparing Solutions | Goggles & Face Shield | Double-Gloved (Butyl/Viton) | Lab Coat & Apron | Recommended if not in a fume hood |
| Running Reactions | Goggles & Face Shield | Double-Gloved (Butyl/Viton) | Lab Coat & Apron | Work must be in a fume hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Butyl Gloves | Chemical Suit | Full-face respirator required |
Operational Plan: A Step-by-Step Workflow for Safety
A structured workflow minimizes the chance of accidental exposure. The following protocol should be integrated into your standard operating procedures (SOPs).
Pre-Handling Safety Checklist
-
Verify Fume Hood : Ensure the chemical fume hood is operational and the annual certification is current.
-
Locate Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.[3][5]
-
Assemble PPE : Don the complete, mandatory PPE ensemble before entering the designated work area.
-
Prepare Waste Containers : Have designated, labeled hazardous waste containers ready for both solid and liquid waste.[5]
Workflow for Handling this compound
The following diagram outlines the critical path for safely handling this compound.
Caption: Safe handling workflow for this compound.
Decontamination and Disposal: Closing the Loop
Proper decontamination and disposal are as crucial as the handling itself to prevent secondary exposure.
Personnel Decontamination: The Doffing Procedure
Removing PPE correctly is vital to avoid contaminating your skin or clothing.
-
Outer Gloves : Remove the first pair of gloves, turning them inside out.
-
Face Shield/Goggles : Remove the face shield and goggles from the back.
-
Apron/Coat : Remove the apron and/or lab coat, rolling it away from the body.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside out to trap any potential contaminants.
-
Hand Washing : Immediately wash hands thoroughly with soap and water.[5]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Containers : Use only compatible, sealed, and clearly labeled containers marked "HAZARDOUS WASTE" along with the chemical name.[5]
-
Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not pour down the drain.[1]
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is critical.
Table 3: Emergency First Aid
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate emergency medical help.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate emergency medical help.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate emergency medical help.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate emergency medical help.[1] |
Spill Response :
-
Evacuate all non-essential personnel from the area.
-
If safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's EHS emergency line.
-
All materials used for cleanup are hazardous waste and must be disposed of accordingly.
By internalizing the principles and protocols outlined in this guide, you are not just protecting yourself; you are upholding the highest standards of scientific responsibility. Trust in these procedures is trust in a safer, more effective research environment.
References
- 1. echemi.com [echemi.com]
- 2. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS#:87-56-9 | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Chemical Resistant Gloves | Fisher Scientific [fishersci.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. oehs.ecu.edu [oehs.ecu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
